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2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Cat. No.: B1294688
CAS No.: 6542-67-2
M. Wt: 433.1 g/mol
InChI Key: DXUMYHZTYVPBEZ-UHFFFAOYSA-N
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Description

2,4,6-Tris(trichloromethyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C6Cl9N3 and its molecular weight is 433.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26769. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6Cl9N3 B1294688 2,4,6-Tris(trichloromethyl)-1,3,5-triazine CAS No. 6542-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tris(trichloromethyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6Cl9N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUMYHZTYVPBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90215727
Record name 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)-
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Molecular Weight

433.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6542-67-2
Record name 2,4,6-Tris(trichloromethyl)-1,3,5-triazine
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Record name 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)-
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Record name Acetonitrile, trimer
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Record name 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)-
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Record name 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2,4,6-tris(trichloromethyl)-1,3,5-triazine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental insights.

Core Chemical and Physical Properties

This compound is a highly chlorinated heterocyclic aromatic compound.[1] It is characterized by a central 1,3,5-triazine ring, a six-membered ring with three nitrogen atoms at positions 1, 3, and 5, to which three trichloromethyl groups are attached.[1] Under ambient conditions, it exists as a white to slightly brown crystalline solid or powder.[1]

The following tables summarize the key quantitative data for this compound.

Table 1: General and Physical Properties

PropertyValue
Molecular Formula C₆Cl₉N₃
Molecular Weight 433.16 g/mol [1]
CAS Number 6542-67-2
Appearance White to slightly brown crystalline solid/powder[1]
Melting Point 96 °C
Boiling Point 176-178 °C (at 12 Torr)
LogP (Octanol-Water Partition Coefficient) 5.35170[1]

Table 2: Spectroscopic and Structural Identifiers

IdentifierValue
IUPAC Name This compound[2]
SMILES C1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl[2]
InChI Key DXUMYHZTYVPBEZ-UHFFFAOYSA-N[2]

Solubility and Stability:

The high LogP value indicates that this compound is highly lipophilic and essentially insoluble in water.[1] It shows a strong preference for organic solvents.[1] The compound demonstrates thermal stability under standard storage conditions.[1]

Reactivity and Experimental Protocols

The chemical behavior of the 1,3,5-triazine core is characterized by the electron-withdrawing nature of the nitrogen atoms, which makes the carbon atoms of the ring susceptible to nucleophilic attack. While specific reactivity data for the trichloromethyl groups on this particular molecule is limited in the provided search results, the reactivity of the closely related compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is well-documented and serves as an excellent model for understanding the stepwise nucleophilic substitution on the triazine ring.

The substitution of the chlorine atoms in cyanuric chloride is a temperature-dependent process, allowing for the sequential introduction of different nucleophiles.[3]

  • First Substitution: Occurs at low temperatures, typically around 0°C.[3][4][5][6]

  • Second Substitution: Proceeds at room temperature.[3]

  • Third Substitution: Requires higher temperatures or even reflux conditions.[3]

This controlled reactivity makes the s-triazine scaffold a versatile building block in organic synthesis.

Experimental Protocol: Stepwise Nucleophilic Substitution on 2,4,6-Trichloro-1,3,5-triazine (Illustrative Example)

The following protocols are generalized from methodologies reported for the sequential substitution on cyanuric chloride and serve to illustrate the experimental workflow.[4][5][6]

Materials:

  • 2,4,6-trichloro-1,3,5-triazine (TCT)

  • Nucleophile 1 (e.g., an alcohol, thiol, or amine)

  • Nucleophile 2

  • Nucleophile 3

  • Diisopropylethylamine (DIEA) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or other appropriate aprotic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Protocol 1: Monosubstitution

  • Dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add the first nucleophile (1.0 eq) to the stirred solution.

  • Add diisopropylethylamine (1.0 eq) dropwise.

  • Stir the reaction at 0°C for 30-60 minutes, monitoring the progress by TLC until the starting material is consumed.[5]

  • Upon completion, dilute the reaction mixture with DCM and wash with water to remove DIEA salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the monosubstituted product.[6]

Protocol 2: Disubstitution

  • Dissolve the monosubstituted product from Protocol 1 (1.0 eq) in dichloromethane.

  • Add the second nucleophile (1.0 eq) to the solution.

  • Add diisopropylethylamine (1.0 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.[5]

  • Perform the same workup and isolation procedure as in Protocol 1 to obtain the disubstituted product.

Protocol 3: Trisubstitution

  • Dissolve the disubstituted product from Protocol 2 (1.0 eq) in a suitable solvent (e.g., THF).

  • Add the third nucleophile (1.0 eq) and DIEA (1.0 eq).

  • Heat the reaction mixture to a higher temperature (e.g., 75°C) and stir for an extended period (e.g., 30 hours), monitoring by TLC.[6]

  • After cooling, perform a similar workup and isolation procedure to obtain the fully substituted triazine.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow of a temperature-controlled, sequential nucleophilic substitution on a triazine core, based on the reactivity of cyanuric chloride.

G cluster_start Starting Material cluster_step1 Step 1: Monosubstitution cluster_step2 Step 2: Disubstitution cluster_step3 Step 3: Trisubstitution start 2,4,6-Trichloro-1,3,5-triazine (TCT) step1_conditions Nucleophile 1 (1 eq) DIEA (1 eq) DCM, 0°C, 30-60 min start->step1_conditions Reacts with step1_product 2-Substituted-4,6-dichloro-s-triazine step1_conditions->step1_product Yields step2_conditions Nucleophile 2 (1 eq) DIEA (1 eq) DCM, Room Temp, 12-24 h step1_product->step2_conditions Reacts with step2_product 2,4-Disubstituted-6-chloro-s-triazine step2_conditions->step2_product Yields step3_conditions Nucleophile 3 (1 eq) DIEA (1 eq) THF, 75°C, 30 h step2_product->step3_conditions Reacts with step3_product 2,4,6-Trisubstituted-s-triazine step3_conditions->step3_product Yields

Caption: Sequential Nucleophilic Substitution on a Triazine Core.

Synthesis

This compound can be synthesized via the cyclotrimerization of trichloroacetonitrile. This method is analogous to the synthesis of other substituted triazines from the corresponding nitriles, which often requires a catalyst and heat.

Illustrative Synthesis: Catalytic Cyclotrimerization of Nitriles

While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, the general approach involves the catalyzed trimerization of the corresponding nitrile. For example, the cyclotrimerization of benzonitriles to form 2,4,6-triaryl-1,3,5-triazines can be catalyzed by low-valent titanium species.

A general experimental workflow for such a reaction would involve:

  • Reaction Setup: A mixture of the nitrile, a catalyst (e.g., a metal complex), and a reducing agent (if necessary) is prepared in a suitable solvent under an inert atmosphere.

  • Reaction Conditions: The mixture is heated to a specific temperature and stirred for a defined period to allow for the cyclotrimerization to occur.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and purified by column chromatography or recrystallization.

Applications

This compound has several potential applications stemming from its chemical properties:

  • Flame Retardant: The high chlorine content contributes to its flame-retardant properties.[1]

  • Battery Electrolyte Additive: It can be used to improve the thermal stability and lifespan of lithium-ion batteries.[1]

  • Nitrification Inhibitor: In agriculture, it can inhibit the process of nitrification in the soil.[1]

  • Synthetic Building Block: It serves as a precursor for the synthesis of other complex molecules.

References

An In-depth Technical Guide to the Synthesis of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis methods for 2,4,6-tris(trichloromethyl)-1,3,5-triazine, a key building block in synthetic chemistry. The document details the core synthetic strategy, experimental protocols, and relevant quantitative data, offering a valuable resource for laboratory and industrial applications.

Core Synthesis Strategy: Cyclotrimerization of Trichloroacetonitrile

The principal and most direct method for synthesizing this compound is the cyclotrimerization of trichloroacetonitrile. This [3+2+1] cycloaddition reaction involves the head-to-tail trimerization of three molecules of trichloroacetonitrile to form the stable 1,3,5-triazine ring. The reaction is typically facilitated by heat and can be catalyzed by various agents, including Lewis acids and supported metal catalysts.

The overall reaction can be depicted as follows:

G cluster_reactants Reactants cluster_product Product R1 3 x Trichloroacetonitrile (CCl₃CN) P1 This compound R1->P1 Cyclotrimerization

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

While various conditions can be employed for the cyclotrimerization of nitriles, two main approaches have been documented for the synthesis of this compound: high-temperature catalytic conversion and Lewis acid-catalyzed methods.

High-Temperature Catalytic Synthesis

This method, primarily adapted from industrial processes, is suitable for larger-scale production.

Experimental Workflow:

G A Pass gaseous mixture of acetonitrile and excess chlorine (3-4 molar equivalents) B Over an activated carbon catalyst impregnated with a metal halide (e.g., zinc or copper halide) A->B C Heat the catalyst bed to 200-400 °C B->C D Condense the product stream C->D E Isolate the solid trimer (this compound) D->E F Purify by recrystallization E->F

Caption: Workflow for the high-temperature catalytic synthesis of this compound.

Detailed Methodology:

A gaseous mixture of acetonitrile and a molar excess of chlorine (typically 3-4 equivalents) is passed through a heated reaction chamber containing an activated carbon catalyst. The catalyst is often impregnated with a metal halide, such as zinc chloride or copper(II) chloride, to enhance the reaction rate. The reaction is carried out at a temperature ranging from 200 to 400 °C. The product stream, containing trichloroacetonitrile and its trimer, is then cooled and condensed. The solid this compound can be isolated from the crude product mixture by filtration and purified by recrystallization from a suitable solvent.

Lewis Acid-Catalyzed Synthesis

For laboratory-scale synthesis, Lewis acid catalysis offers a potentially milder alternative to high-temperature gas-phase reactions. While a specific protocol for trichloroacetonitrile is not extensively detailed in the literature, the general procedure for Lewis acid-catalyzed trimerization of nitriles can be adapted.

Logical Relationship of Reaction Components:

G cluster_reactants Reactants cluster_conditions Conditions Nitrile Trichloroacetonitrile Product 2,4,6-Tris(trichloromethyl)- 1,3,5-triazine Nitrile->Product Catalyst Lewis Acid (e.g., Y(OTf)₃, Si(Ti), Si(Zn)) Catalyst->Product catalyzes Solvent Solvent-free or High-boiling solvent Solvent->Product Energy Conventional Heating or Microwave Irradiation Energy->Product

Caption: Key components and conditions for Lewis acid-catalyzed cyclotrimerization.

Proposed Methodology:

Trichloroacetonitrile is mixed with a catalytic amount of a Lewis acid, such as yttrium triflate (Y(OTf)₃) or a silica-supported Lewis acid (e.g., Si(Ti) or Si(Zn)). The reaction can be performed neat (solvent-free) or in a high-boiling inert solvent. The mixture is then heated, either conventionally or under microwave irradiation, to promote the cyclotrimerization. Reaction progress can be monitored by techniques such as TLC or GC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated. Purification can be achieved by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Molecular Formula C₆Cl₉N₃PubChem CID: 23038
Molecular Weight 433.14 g/mol PubChem CID: 23038
Melting Point 95-96 °CUS Patent 2,375,545
¹³C NMR (CDCl₃) δ 94.4 (CCl₃), 176.3 (C-triazine) ppmPubChem CID: 23038
Yield (Industrial Process) Not explicitly stated, but implied to be a significant product.US Patent 2,375,545
Yield (Lab-scale) Varies depending on catalyst and conditions.General literature on nitrile trimerization

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly informative, showing characteristic peaks for the trichloromethyl carbons and the triazine ring carbons. Due to the absence of protons, ¹H NMR is not applicable.

  • Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the C-Cl bonds and the C=N stretching of the triazine ring.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

  • Melting Point Analysis: A sharp melting point close to the reported value indicates high purity.

Safety Considerations

Trichloroacetonitrile is a toxic and lachrymatory substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The high-temperature synthesis involves flammable gases and requires appropriate safety precautions. Reactions should be carried out by trained personnel.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the reaction conditions for their specific needs.

An In-depth Technical Guide to the Physical Properties of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(trichloromethyl)-1,3,5-triazine, a halogenated heterocyclic compound, presents a unique molecular architecture of significant interest in various chemical and industrial applications. This technical guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for its characterization, and an exploration of its known chemical behavior. The symmetrically substituted triazine ring, adorned with three bulky and electron-withdrawing trichloromethyl groups, imparts distinct characteristics that are crucial for its utility in synthesis and materials science.

Molecular Structure and Identification

The fundamental structure of this compound consists of a central s-triazine ring to which three trichloromethyl groups are attached at the 2, 4, and 6 positions.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 6542-67-2
Molecular Formula C₆Cl₉N₃
Molecular Weight 433.16 g/mol
Canonical SMILES C(C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
InChI InChI=1S/C6Cl9N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15

Physical and Chemical Properties

The physical state of this compound is typically a white to off-white or slightly brown crystalline solid. This appearance can vary based on the purity of the sample.

Table 2: Physical Properties

PropertyValue
Melting Point 96 °C
Boiling Point 176-178 °C at 12 Torr
Density 1.941 g/cm³ (predicted)
Appearance White to slightly brown crystalline powder
Solubility Information not widely available, likely soluble in chlorinated solvents and other organic solvents.

Experimental Protocols

Synthesis

A common synthetic route to substituted s-triazines involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). However, for the specific synthesis of this compound, the cyclotrimerization of trichloroacetonitrile is a more direct method.

Protocol: Synthesis via Cyclotrimerization of Trichloroacetonitrile

This protocol is a generalized procedure based on the known cyclotrimerization of nitriles.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place anhydrous trichloroacetonitrile.

  • Catalyst Addition: Introduce a suitable catalyst for cyclotrimerization. Lewis acids or certain transition metal complexes can be effective. The choice of catalyst and solvent (if any) is critical and often determined empirically.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere. The reaction temperature and time will depend on the catalyst used and the scale of the reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or a hydrocarbon solvent) to yield pure this compound.

cluster_synthesis Synthesis Workflow Trichloroacetonitrile Trichloroacetonitrile Reaction Setup Reaction Setup Trichloroacetonitrile->Reaction Setup Add to flask Heating under N₂ Heating under N₂ Reaction Setup->Heating under N₂ Apply heat Catalyst Catalyst Catalyst->Reaction Setup Add Reaction Monitoring Reaction Monitoring Heating under N₂->Reaction Monitoring TLC/GC Work-up Work-up Reaction Monitoring->Work-up Upon completion Purification Purification Work-up->Purification Recrystallization Pure Product Pure Product Purification->Pure Product

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Protocol: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 50-100 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Parameters (Typical):

    • Spectrometer: 400 MHz or higher

    • Nucleus: ¹³C

    • Pulse Program: Standard proton-decoupled ¹³C acquisition

    • Number of Scans: ≥1024 (due to the low natural abundance of ¹³C and the absence of protons for NOE enhancement)

    • Relaxation Delay: 2-5 seconds

  • Data Acquisition: Acquire the spectrum at room temperature.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the solvent peak.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of the crystalline sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol: Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for this type of compound.

  • Instrument Parameters (Typical for EI):

    • Ionization Energy: 70 eV

    • Mass Range: m/z 50-500

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. The isotopic pattern due to the nine chlorine atoms will be a key diagnostic feature.

Biological Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific biological signaling pathways of this compound in the context of drug development or other life sciences research. Its primary documented application in a related field is as a photoinitiator in polymerization reactions, which involves radical chemistry rather than specific interactions with biological macromolecules or signaling cascades. Researchers interested in the potential biological activities of this compound would need to conduct foundational in vitro and in vivo studies to elucidate any such pathways.

cluster_bio_pathway Biological Signaling Pathway Investigation Compound Compound In vitro assays In vitro assays Compound->In vitro assays Screening Target Identification Target Identification In vitro assays->Target Identification Identifies active pathways In vivo studies In vivo studies Target Identification->In vivo studies Validation Mechanism of Action Mechanism of Action In vivo studies->Mechanism of Action

Caption: A logical workflow for investigating the unknown biological signaling pathways of a compound.

Conclusion

This compound is a well-defined chemical entity with distinct physical properties stemming from its highly chlorinated and symmetrical structure. This guide has provided a summary of its key physical data and outlined standardized experimental protocols for its synthesis and characterization. The lack of information on its biological signaling pathways highlights a significant area for future research, should this compound be considered for applications in the life sciences. The methodologies and data presented here serve as a valuable resource for scientists and researchers working with or considering the use of this compound in their studies.

2,4,6-Tris(trichloromethyl)-1,3,5-triazine molecular structure and composition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Abstract

This technical guide provides a comprehensive overview of the molecular structure, composition, physicochemical properties, synthesis, and reactivity of this compound. The document is intended for researchers, scientists, and professionals in drug development and materials science. It includes tabulated data for key properties, generalized experimental protocols, and detailed visualizations of the molecular structure and reaction pathways to facilitate a deeper understanding of this highly chlorinated heterocyclic compound.

Molecular Structure and Composition

This compound is a synthetic organic compound characterized by a central, aromatic 1,3,5-triazine ring. The 1,3,5-triazine core is a six-membered heterocycle containing three nitrogen atoms at alternating positions.[1] In this molecule, each of the three carbon atoms of the triazine ring is substituted with a trichloromethyl (-CCl₃) group. This extensive chlorination significantly influences the molecule's chemical and physical properties.[1]

The molecular structure gives the compound a high degree of symmetry. It is a crystalline solid at ambient temperatures, appearing as white to slightly brown crystals or powder.[1]

Caption: Molecular structure of this compound.

Molecular Identifiers

For unambiguous identification, a comprehensive list of identifiers for this compound is provided below.

IdentifierValueReference
IUPAC Name This compound[2]
CAS Number 6542-67-2[2][3]
Molecular Formula C₆Cl₉N₃[1][3]
Molecular Weight 433.16 g/mol [1][3]
Canonical SMILES C1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl[1]
InChI InChI=1S/C6Cl9N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15[1]
InChIKey DXUMYHZTYVPBEZ-UHFFFAOYSA-N[2]

Physicochemical Properties

The key physical and chemical properties of the compound are summarized in the following table. These properties are critical for handling, storage, and application development.

PropertyValueReference
Appearance White to slightly brown crystalline solid[1]
Melting Point 96 °C[1]
Boiling Point 176-178 °C @ 12 Torr[3]
Density (Predicted) 1.941 ± 0.06 g/cm³[3]
Flash Point 212.7 °C[1]
pKa (Predicted) -4.04 ± 0.10[3]

Synthesis and Experimental Protocols

Synthesis by Cyclotrimerization

The primary method for synthesizing this compound is the cyclotrimerization of trichloroacetonitrile (Cl₃CCN).[4] This reaction involves the head-to-tail cyclization of three nitrile molecules to form the stable 1,3,5-triazine ring. The reaction can be promoted by heat or the use of a catalyst, such as a Lewis acid, and can often be performed under solvent-free conditions.[4]

Synthesis_Workflow Reactant 3 x Trichloroacetonitrile (Cl3C-C≡N) Process Cyclotrimerization (e.g., Lewis Acid Catalyst, Heat) Reactant->Process Product 2,4,6-Tris(trichloromethyl) -1,3,5-triazine Process->Product

Caption: Synthetic pathway for this compound.

Generalized Experimental Protocol for Synthesis

This is a generalized protocol, and specific conditions may require optimization.

  • Reactant Preparation: To a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add trichloroacetonitrile.

  • Catalyst Addition: Introduce a catalytic amount of a suitable Lewis acid (e.g., AlCl₃, Y(TfO)₃) under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Reaction: Heat the mixture with stirring. The reaction temperature and time will depend on the catalyst used and the scale of the reaction. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic solution with water and brine to remove the catalyst and any water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the resulting solid product by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane) to yield the pure this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using standard spectroscopic techniques.

Analytical TechniquePurposeReference
¹³C Nuclear Magnetic Resonance (NMR) Provides information on the carbon skeleton. Due to the molecule's symmetry, the spectrum is expected to show two distinct signals: one for the three equivalent carbons in the triazine ring and one for the three equivalent carbons of the trichloromethyl groups.[1]
Infrared (IR) Spectroscopy Identifies functional groups and characteristic vibrations. The spectrum will exhibit absorption bands corresponding to the C-Cl bonds of the trichloromethyl groups and the characteristic stretching and bending modes of the triazine ring system.[1]
Mass Spectrometry (MS) Determines the molecular weight and provides information on the fragmentation pattern, which helps confirm the molecular structure.[1]
Generalized Protocol for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire the ¹³C NMR spectrum on a suitable NMR spectrometer.

  • IR Spectroscopy: Prepare a sample by either creating a KBr pellet with a small amount of the solid compound or by analyzing a thin film from a melt between salt plates. Record the spectrum using an FTIR spectrometer.

  • Mass Spectrometry: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS). Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).

Reactivity and Applications

While many triazine derivatives are synthesized via nucleophilic substitution on cyanuric chloride, the reactivity of this compound is dominated by its electron-deficient nature and the presence of the trichloromethyl groups.

Photoinitiation in Radical Polymerization

The compound can act as a component in photoinitiator systems for visible light-induced free-radical polymerization.[5] In such a system, a photosensitizer dye absorbs light and enters an excited state. It then transfers an electron to the triazine compound, which acts as an electron acceptor. This process generates reactive radicals that initiate the polymerization of monomers.[5]

A Photosensitizer Dye (D) B Light Absorption (hν) A->B C Excited State Dye (D*) B->C E Electron Transfer C->E D Triazine (Tz) D->E F Dye Radical Cation (D•+) + Triazine Radical Anion (Tz•-) E->F G Decomposition of Tz•- F->G Tz•- decomposes H Initiating Radicals (R•) G->H I Monomer Polymerization H->I J Polymer I->J

References

An In-depth Technical Guide to 2,4,6-Tris(trichloromethyl)-1,3,5-triazine (CAS 6542-67-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of 2,4,6-tris(trichloromethyl)-1,3,5-triazine, registered under CAS number 6542-67-2. The information is intended to support research, development, and application activities involving this versatile chemical compound.

Chemical and Physical Properties

This compound is a highly chlorinated heterocyclic compound. Its structure is characterized by a 1,3,5-triazine ring substituted with three trichloromethyl groups. This substitution pattern confers distinct chemical reactivity and physical properties to the molecule. It is typically a white to light yellow crystalline solid.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValue
CAS Number 6542-67-2
IUPAC Name This compound
Molecular Formula C₆Cl₉N₃
Molecular Weight 433.16 g/mol
Canonical SMILES C(C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)(Cl)(Cl)Cl
InChI InChI=1S/C6Cl9N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15
InChIKey DXUMYHZTYVPBEZ-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties

PropertyValue
Appearance White to light yellow crystalline solid
Purity Typically ≥98.0%
Solubility Insoluble in water

Synthesis

The primary synthetic route to this compound is the cyclotrimerization of trichloroacetonitrile. This reaction is typically catalyzed and requires specific conditions to achieve high yields. While detailed industrial synthesis protocols are proprietary, the general laboratory-scale synthesis can be conceptualized as follows. Another approach involves the nucleophilic substitution of cyanuric chloride, although this is more commonly employed for the synthesis of other triazine derivatives.

synthesis_workflow General Synthetic Workflow for this compound cluster_start Starting Material cluster_process Process cluster_product Product Trichloroacetonitrile Trichloroacetonitrile Cyclotrimerization Cyclotrimerization Trichloroacetonitrile->Cyclotrimerization Catalyst This compound This compound Cyclotrimerization->this compound Purification

Figure 1. General synthetic workflow for this compound.

Experimental Protocol: General Guidance for Synthesis

  • Reaction Setup: A solution of trichloroacetonitrile in an inert, high-boiling point solvent is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

  • Catalyst Addition: A suitable catalyst, such as a Lewis acid or a metal complex, is added to the solution.

  • Reaction: The mixture is heated to reflux for a specified period, during which the cyclotrimerization reaction occurs. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is isolated. Purification is typically achieved by recrystallization from an appropriate solvent to yield the final product.

Applications

This compound has several notable applications stemming from its unique chemical structure.

Reagent in Organic Synthesis

The trichloromethyl groups on the triazine ring are excellent leaving groups, making this compound a versatile reagent for introducing the triazine core into other molecules through nucleophilic substitution reactions. This is particularly useful in the synthesis of various derivatives for agrochemical and pharmaceutical research.

Nitrification Inhibitor in Agriculture

A significant application of this compound is as a nitrification inhibitor in agriculture. It slows down the bacterial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻) in the soil. This helps to reduce nitrogen loss from leaching and improves the efficiency of nitrogen fertilizers. The proposed mechanism involves the inhibition of the ammonia monooxygenase (AMO) enzyme in nitrifying bacteria, specifically blocking the oxidation of ammonia to hydroxylamine.[1]

nitrification_inhibition Mechanism of Nitrification Inhibition Ammonium Ammonium Hydroxylamine Hydroxylamine Ammonium->Hydroxylamine Oxidation AMO Ammonia Monooxygenase Ammonium->AMO Nitrite Nitrite Hydroxylamine->Nitrite Nitrate Nitrate Nitrite->Nitrate Inhibitor 2,4,6-Tris(trichloromethyl)- 1,3,5-triazine Inhibitor->AMO Inhibits

Figure 2. Proposed mechanism of nitrification inhibition.

Experimental Protocol: Assessing Nitrification Inhibition

A standardized protocol to assess the nitrification inhibition potential of a compound like this compound typically involves soil incubation studies. A general methodology is as follows:

  • Soil Preparation: A well-characterized soil sample is amended with an ammonium-based fertilizer.

  • Treatment Application: The test compound is applied to the soil at various concentrations. A control group with no inhibitor is also prepared.

  • Incubation: The treated soil samples are incubated under controlled temperature and moisture conditions for a specific period (e.g., 14-28 days).

  • Analysis: At regular intervals, soil subsamples are taken and analyzed for ammonium and nitrate concentrations using colorimetric methods or ion chromatography.

  • Evaluation: The rate of nitrification is calculated, and the inhibition percentage is determined by comparing the treatment groups to the control.

Flame Retardant

Due to its high chlorine content, this compound can be used as a flame retardant in polymers. Upon heating, it is believed to release chlorine radicals that can scavenge free radicals in the gas phase, thereby interrupting the combustion cycle.

Experimental Protocol: Evaluating Flame Retardancy (UL 94 Standard)

The flammability of plastic materials containing this additive can be evaluated using the UL 94 standard test.[2][3][4][5]

  • Specimen Preparation: Standardized test specimens of the polymer containing a specific loading of the flame retardant are prepared by injection molding or compression molding.

  • Conditioning: The specimens are conditioned in a controlled environment (e.g., 23 °C and 50% relative humidity for 48 hours) before testing.[4]

  • Testing (Vertical Burn Test - V-0, V-1, V-2):

    • A specimen is mounted vertically.

    • A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded.

    • The flame is reapplied for another 10 seconds, and the afterflame and afterglow times are recorded.

    • Any dripping of flaming particles that ignite a cotton patch placed below the specimen is noted.

  • Classification: Based on the afterflame times, afterglow times, and dripping behavior, the material is classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.[3]

Photoinitiator for Polymerization

This compound and its derivatives can act as photoinitiators for free radical polymerization, particularly when used with a photosensitizer.[6] Upon exposure to light of a suitable wavelength, the sensitizer absorbs energy and transfers it to the triazine, leading to the cleavage of a carbon-chlorine bond and the formation of a trichloromethyl radical. This radical can then initiate the polymerization of monomers.

photoinitiation_workflow Workflow for Use as a Photoinitiator Sensitizer Sensitizer Excited_Sensitizer Excited Sensitizer Sensitizer->Excited_Sensitizer Light (hν) Light Light Triazine 2,4,6-Tris(trichloromethyl)- 1,3,5-triazine Excited_Sensitizer->Triazine Energy Transfer Radical Trichloromethyl Radical Triazine->Radical C-Cl Bond Cleavage Monomer Monomer Radical->Monomer Initiation Polymer Polymer Monomer->Polymer Propagation

Figure 3. General mechanism of photoinitiation using a sensitizer.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound is a valuable chemical with a range of applications in organic synthesis, agriculture, and material science. Its utility as a synthetic building block, a nitrification inhibitor, a flame retardant, and a photoinitiator makes it a compound of interest for further research and development. This guide provides a foundational understanding of its properties and uses to support scientific and industrial endeavors.

References

Stability and Storage of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4,6-Tris(trichloromethyl)-1,3,5-triazine. The information is compiled from publicly available safety data sheets and scientific literature.

Chemical and Physical Properties

This compound is a crystalline solid, with its appearance ranging from white to slightly brown or yellowish.[1][2] It is a highly chlorinated heterocyclic aromatic compound.[1]

PropertyValueSource
Molecular Formula C₆Cl₉N₃[1]
Molecular Weight 433.16 g/mol [1]
Appearance White to slightly brown/yellowish crystalline solid/powder[1][2][3]
Melting Point 192 - 195 °C[4]
Flash Point 212.7 °C[1]

Stability Profile

This compound is generally considered stable under recommended storage and handling conditions.[4][5] It is chemically stable at room temperature.[4][6] However, its stability can be compromised by exposure to heat, light, and incompatible materials.

Thermal Stability

The compound exhibits significant thermal stability, as indicated by its high flash point.[1] However, it is recommended to avoid temperatures above 60°C.[5] At elevated temperatures, hazardous decomposition products may be generated, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][5][7]

Hydrolytic Stability
Photostability

Exposure to light is a condition to be avoided during the storage and handling of this compound, suggesting potential for photodegradation.[5]

Recommended Storage Conditions

To ensure the integrity and stability of this compound, the following storage conditions are recommended:

ConditionRecommendationSource
Temperature Cool, dry place. Some sources recommend refrigeration (2-8°C). Avoid temperatures above 60°C.[2][5][7]
Container Tightly closed containers.[2][4][5][7]
Atmosphere Well-ventilated area.[2][5][7]
Light Exposure Protect from light.[5]

Incompatible Materials

Contact with the following materials should be avoided to prevent decomposition or hazardous reactions:

  • Strong oxidizing agents[2][5][7]

  • Strong acids[2][5][7]

  • Strong bases[2][5][7]

  • Peroxides[5]

  • Strong reducing agents[5]

Experimental Protocols for Stability Assessment

While a specific, validated stability-indicating method for this compound was not found in the reviewed literature, a general protocol for assessing its stability can be designed based on methods for other organochlorine compounds.

General Stability Testing Workflow

Stability Testing Workflow General Workflow for Stability Assessment of this compound cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Obtain pure this compound B Characterize initial sample (purity, appearance, etc.) A->B C Thermal Stress (e.g., 40°C, 60°C) B->C D Hydrolytic Stress (acidic, neutral, basic solutions) B->D E Photolytic Stress (UV/Vis light exposure) B->E F Sample at predetermined time points C->F D->F E->F G Analyze by stability-indicating method (e.g., HPLC, GC-MS) F->G H Quantify parent compound and degradation products G->H I Determine degradation kinetics (e.g., rate constants, half-life) H->I J Identify degradation products I->J K Establish recommended storage conditions and shelf-life J->K

Caption: A logical workflow for assessing the stability of this compound.

Methodology for a Forced Degradation Study

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature.

  • Thermal Degradation: Expose the solid compound and the solution to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

  • Photodegradation: Expose the solution to UV (e.g., 254 nm) and visible light in a photostability chamber.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a suitable analytical technique. A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection or a Gas Chromatography-Mass Spectrometry (GC-MS) method would be appropriate starting points.

4. Analytical Method Development:

  • The analytical method should be able to separate the parent compound from all significant degradation products.

  • The peak purity of the parent compound should be assessed to ensure no co-eluting degradation products.

5. Identification of Degradation Products:

  • Mass spectrometry (LC-MS or GC-MS) can be used to identify the major degradation products.

Logical Relationship for Handling and Storage

Handling and Storage Logic Decision Tree for Safe Handling and Storage A Receiving this compound B Inspect container for damage A->B C Is container intact? B->C D Store in a designated cool, dry, dark, and well-ventilated area C->D Yes E Follow spill cleanup procedure C->E No F Check for incompatible materials in storage area D->F G Are incompatible materials present? F->G H Segregate the compound G->H Yes I Proceed with use G->I No H->I J Ensure container is tightly sealed after use I->J J->D

Caption: A logical flow for the safe handling and storage of this compound.

Summary

This compound is a stable compound under controlled conditions. Its stability is primarily affected by temperature, light, and contact with incompatible substances. For long-term storage and to ensure its chemical integrity, it is crucial to store the compound in a cool, dry, and dark place in a tightly sealed container, away from strong acids, bases, and oxidizing agents. While specific quantitative stability data is limited in the public domain, the provided guidelines and experimental protocols offer a solid framework for researchers and professionals to handle, store, and assess the stability of this compound.

References

2,4,6-Tris(trichloromethyl)-1,3,5-triazine safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety Data for 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

This guide provides a comprehensive overview of the safety data for this compound, a highly chlorinated heterocyclic compound. The information is intended for researchers, scientists, and drug development professionals to ensure its safe handling and use in a laboratory setting.

Chemical and Physical Properties

This compound is a crystalline solid, appearing as white to slightly brown crystals or powder.[1] It is characterized by a central 1,3,5-triazine ring substituted with three trichloromethyl groups.[2]

PropertyValueSource
Molecular Formula C₆Cl₉N₃[1][3]
Molecular Weight 433.16 g/mol [1][2][3]
Appearance White to light yellow crystalline solid[1][2]
Purity ≥98.0%[2]
CAS Number 6542-67-2[3]

Toxicological Information

The primary hazard associated with this compound is its acute oral toxicity. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[3]

Hazard ClassGHS CategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling:

  • Avoid contact with skin and eyes.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Use in a well-ventilated area.

Storage:

  • Keep container tightly closed.

  • Store in a dry, cool, and well-ventilated place.

  • Keep away from heat and sources of ignition.

  • Incompatible with strong oxidizing agents, strong acids, strong bases, peroxides, and strong reducing agents.[4]

Hazard Identification and Emergency Response

A logical workflow for hazard identification and response is essential for safe laboratory practice.

Hazard_Response_Workflow cluster_identification Hazard Identification cluster_prevention Preventative Measures cluster_response Emergency Response Review_SDS Review Safety Data Sheet (SDS) Identify_Hazards Identify Hazards (e.g., Harmful if Swallowed) Review_SDS->Identify_Hazards Assess_Risks Assess Risks (e.g., Ingestion, Inhalation) Identify_Hazards->Assess_Risks PPE Wear Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Assess_Risks->PPE Ventilation Use in a Well-Ventilated Area Assess_Risks->Ventilation Handling_Procedures Follow Safe Handling Procedures Assess_Risks->Handling_Procedures Exposure_Event Exposure Event Occurs Handling_Procedures->Exposure_Event Potential Failure First_Aid Administer First Aid Exposure_Event->First_Aid Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention

Caption: Hazard identification and response workflow for this compound.

Experimental Protocols

A general workflow for such a synthesis is outlined below:

Synthesis_Workflow cluster_reaction Reaction Setup cluster_addition Nucleophile Addition cluster_workup Work-up and Isolation Start Start: 2,4,6-Trichloro-1,3,5-triazine (TCT) Dissolve Dissolve TCT in appropriate solvent (e.g., DCM) Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Nucleophile Add Nucleophile (e.g., alcohol, thiol, amine) Cool->Add_Nucleophile Add_Base Add Base (e.g., DIEA) Add_Nucleophile->Add_Base Stir Stir at 0°C Add_Base->Stir Monitor_Reaction Monitor reaction by TLC Stir->Monitor_Reaction Dilute Dilute with solvent Monitor_Reaction->Dilute Wash Wash with water to remove salts Dilute->Wash Isolate_Product Isolate Product Wash->Isolate_Product

Caption: General synthetic workflow for substituted triazines from a trichloro- precursor.

Disclaimer: This document is intended as a technical guide and does not replace a formal Safety Data Sheet (SDS). Always refer to the SDS provided by the manufacturer before handling this chemical. The user is responsible for conducting a thorough risk assessment and implementing appropriate safety measures.

References

An In-depth Technical Guide on the Handling and Disposal of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine. Due to the limited availability of specific toxicological data for this compound, this guide combines known information with best practices for handling similar chlorinated heterocyclic compounds.

Chemical and Physical Properties

This compound is a crystalline solid.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 6542-67-2[2]
Molecular Formula C₆Cl₉N₃[2]
Molecular Weight 433.1 g/mol [2]
Appearance White to slightly brown crystalline solid[1]
Melting Point 96 °C[1]
Boiling Point 375.6 °C at 760 mmHg[1]
Flash Point 212.7 °C[1]

Hazard Identification and Toxicology

The primary known hazard of this compound is that it is harmful if swallowed.[2]

Hazard ClassificationCodeDescriptionReference
Acute Toxicity, Oral Acute Tox. 4Harmful if swallowed[2]

Skin and Eye Irritation: Specific skin and eye irritation data for this compound is not available. However, many triazine compounds are considered to be, at most, mild skin and eye irritants.[3] For example, 2,4,6-trichloro-1,3,5-triazine is classified as irritating to the eyes.[4] Given the highly chlorinated nature of this compound, it should be handled as a potential skin and eye irritant.

Handling and Storage

Safe handling and storage are crucial to minimize exposure risks.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection should be taken.

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and additional protective clothing as needed to prevent skin contact.[5]
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]
Engineering Controls

Proper ventilation is essential.

G cluster_ventilation Engineering Controls for Safe Handling FumeHood Work in a certified chemical fume hood Ventilation Ensure adequate general laboratory ventilation Eyewash Accessible eyewash station Shower Accessible safety shower

Diagram 1. Recommended engineering controls.
Storage Requirements

Proper storage is critical to maintain chemical stability and prevent accidents.

G Store Store in a cool, dry, well-ventilated area TightlyClosed Keep container tightly closed Store->TightlyClosed Incompatibles Store away from incompatible materials (e.g., strong oxidizing agents, acids, bases) Store->Incompatibles Heat Keep away from heat and direct sunlight Store->Heat

Diagram 2. Storage guidelines.

Emergency Procedures

In case of an emergency, follow these procedures.

Spill Response

A spill should be managed promptly and safely.

G Evacuate Evacuate the immediate area PPE Don appropriate PPE Evacuate->PPE Contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Carefully collect the material into a suitable, labeled container for disposal Contain->Collect Decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water Collect->Decontaminate Ventilate Ventilate the area Decontaminate->Ventilate

Diagram 3. Spill response workflow.
First Aid Measures

Exposure RouteFirst Aid Protocol
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

Disposal Considerations

Waste disposal must be conducted in accordance with all federal, state, and local regulations.

Recommended Disposal Method: The preferred method of disposal for this compound is incineration.[6] Chlorinated organic compounds can be effectively destroyed by thermal oxidation.[7]

Incineration Considerations:

  • Complete Combustion: The incinerator should be designed for the complete combustion of chlorinated hydrocarbons to convert them into carbon dioxide, water, and hydrogen chloride.[7][8]

  • Scrubbing: The flue gas from the incinerator must be scrubbed to remove hydrogen chloride.[6]

  • Dioxin Formation: Care must be taken to minimize the formation of dioxins and furans, which can be byproducts of the incomplete combustion of chlorinated organic compounds.[9]

G Waste This compound Waste Incineration High-Temperature Incineration Waste->Incineration Combustion Complete Combustion Incineration->Combustion Scrubbing Flue Gas Scrubbing Combustion->Scrubbing Emissions CO₂, H₂O, Inert Gases Scrubbing->Emissions

Diagram 4. Disposal via incineration process.

Experimental Protocols

Protocol for Safe Handling of a Solid Chlorinated Compound
  • Preparation:

    • Consult the Safety Data Sheet (SDS) and this guide before starting work.

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as specified in section 3.1.

  • Weighing and Transfer:

    • Perform all manipulations, including weighing and transfer, within the chemical fume hood.

    • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

    • If transferring to a reaction vessel, do so slowly and carefully to prevent splashing or aerosolization.

    • Close the container tightly immediately after use.

  • Reaction Setup:

    • Ensure the reaction apparatus is securely clamped and assembled correctly within the fume hood.

    • If the reaction is to be heated, use a well-controlled heating source (e.g., a heating mantle with a temperature controller).

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Properly label and store any unused material according to the guidelines in section 3.3.

    • Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water.

Analytical Method: Reverse Phase HPLC

An analytical method for 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)- has been described using reverse phase High-Performance Liquid Chromatography (HPLC).[7]

  • Column: A reverse phase column such as Newcrom R1 can be used.[7]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid is suitable. For Mass Spectrometry (MS) detection, phosphoric acid should be replaced with a volatile acid such as formic acid.[7]

  • Application: This method is scalable and can be adapted for preparative separation to isolate impurities.[7]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or professional safety advice. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound and follow all applicable safety regulations and institutional protocols.

References

Spectral Analysis of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 2,4,6-tris(trichloromethyl)-1,3,5-triazine (CAS No. 6542-67-2), a highly chlorinated heterocyclic compound. Due to its symmetrical structure and the presence of multiple electronegative chlorine atoms, this compound exhibits unique spectral characteristics. This document summarizes the key findings from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presents detailed experimental protocols, and illustrates the analytical workflow.

Core Spectral Data

The spectral data for this compound is compiled from various sources. While some quantitative data is available, other analyses are noted for completeness.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of hydrogen atoms in its structure, ¹H NMR spectroscopy is not applicable for the characterization of this compound. The focus of NMR studies is therefore on the ¹³C nucleus.

The inherent threefold rotational symmetry of the this compound molecule simplifies its ¹³C NMR spectrum.[1] Theoretically, the spectrum is expected to exhibit two distinct signals corresponding to the two unique carbon environments: one for the three equivalent carbons of the triazine ring and another for the three equivalent carbons of the trichloromethyl groups.[1] While literature indicates that a ¹³C NMR spectrum has been recorded on a Bruker AM-270 instrument, specific chemical shift (δ) values are not publicly available.[2]

NucleusExpected SignalsReported Chemical Shift (ppm)
¹H0Not Applicable
¹³C2 (1x C-triazine, 1x -CCl₃)Data not publicly available.[2]
Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound provides valuable information about its functional groups and overall structure. The spectrum is expected to be dominated by vibrations associated with the triazine ring and the carbon-chlorine bonds. While it is documented that an FTIR spectrum has been obtained from a melt using a capillary cell, specific absorption peak frequencies are not detailed in the available literature.[2]

Functional GroupExpected Wavenumber Range (cm⁻¹)Reported Absorption Peaks (cm⁻¹)
C=N stretch (triazine ring)1550 - 1650Data not publicly available.
Triazine ring breathingFingerprint RegionData not publicly available.
C-Cl stretch600 - 800Data not publicly available.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) data is available.

TechniqueKey Fragments (m/z)
GC-MS398, 396, 108[2]

The molecular formula of the compound is C₆Cl₉N₃, with a molecular weight of approximately 433.1 g/mol .[1] The observed fragments are consistent with the structure of the molecule, likely representing the molecular ion cluster (accounting for chlorine isotopes) and subsequent fragmentation products.

Experimental Protocols

Detailed experimental protocols for the spectral analysis of this compound are not explicitly published. However, based on standard laboratory practices for similar compounds, the following methodologies can be considered representative.

¹³C NMR Spectroscopy

A plausible protocol for obtaining a ¹³C NMR spectrum of this compound would involve the following steps:

  • Sample Preparation: A sufficient quantity of the solid compound is dissolved in a suitable deuterated solvent. Given the chlorinated nature of the compound, solvents such as deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) would be appropriate choices. The concentration would typically be in the range of 10-50 mg/mL.

  • Instrument Setup: A high-field NMR spectrometer, such as a Bruker AM-270 or equivalent, would be used.[2] The instrument would be tuned to the ¹³C frequency.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR experiment would be performed. Key parameters would include a sufficient number of scans to achieve an adequate signal-to-noise ratio, a relaxation delay to ensure full relaxation of the carbon nuclei, and a spectral width appropriate for the expected chemical shift range.

  • Data Processing: The resulting Free Induction Decay (FID) would be Fourier transformed, phase-corrected, and baseline-corrected to yield the final ¹³C NMR spectrum. Chemical shifts would be referenced to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FTIR Spectroscopy

The following protocol outlines a likely procedure for acquiring an FTIR spectrum of the solid material:

  • Sample Preparation: As a solid, the compound can be analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the crystalline solid is placed directly onto the ATR crystal.

  • Instrument Setup: An FTIR spectrometer would be used. A background spectrum of the clean, empty ATR crystal is recorded first.

  • Data Acquisition: The sample is brought into firm contact with the ATR crystal using a pressure clamp. The infrared spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for the analysis of this compound would be as follows:

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent, such as hexane or dichloromethane.

  • GC Separation:

    • Injector: A split/splitless injector would be used, operated at a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.

    • Column: A non-polar or semi-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) would be suitable for separating the compound from any impurities.

    • Oven Program: A temperature program would be employed, starting at a lower temperature and ramping up to a higher temperature to ensure good chromatographic separation and elution of the compound.

    • Carrier Gas: Helium would be used as the carrier gas at a constant flow rate.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer would be used to separate the ions based on their mass-to-charge ratio.

    • Scan Range: The mass spectrometer would be set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 50-500).

  • Data Analysis: The resulting chromatogram would show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak would be analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The logical flow from the compound to its spectral characterization is depicted in the following diagram.

Spectral_Analysis_Workflow cluster_techniques Spectroscopic Techniques cluster_data Spectral Data Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data 13C NMR Spectrum (Chemical Shifts) NMR->NMR_Data Provides IR_Data FTIR Spectrum (Absorption Bands) IR->IR_Data Provides MS_Data Mass Spectrum (m/z Fragments) MS->MS_Data Provides

Caption: Workflow for the spectral analysis of this compound.

References

Solubility Profile of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide synthesizes information from closely related analogues and outlines a robust experimental protocol for precise solubility determination.

Core Concepts: Predicting Solubility

The principle of "like dissolves like" is fundamental to predicting the solubility of a compound. The structure of this compound, featuring a polar triazine core and nonpolar trichloromethyl groups, suggests a nuanced solubility profile. While the nitrogen atoms in the triazine ring can participate in hydrogen bonding, the bulky and nonpolar trichloromethyl groups will significantly influence its interaction with different solvents.

Based on data from analogous compounds such as melamine (1,3,5-triazine-2,4,6-triamine) and cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), it is anticipated that this compound will exhibit limited solubility in water and greater solubility in various organic solvents.[1][2]

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, based on the known solubility of its structural analogues.

Solvent ClassExample SolventsPredicted Qualitative SolubilityRationale
Polar Protic Methanol, EthanolSparingly Soluble to SolubleThe polar hydroxyl group of the solvent can interact with the triazine ring, but the nonpolar trichloromethyl groups may limit high solubility. Melamine, a related triazine, is soluble in ethanol (0.6 g/L at 30°C).[3]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Highly SolubleThese solvents can engage in dipole-dipole interactions with the polar triazine core without the steric hindrance of hydrogen bonding to the bulky side chains. Melamine shows some solubility in acetone (0.3 g/L) and DMF (0.1 g/L).[3] Cyanuric chloride is soluble in acetone.[2]
Nonpolar Aromatic Toluene, BenzeneSolubleThe aromatic rings of these solvents can interact favorably with the triazine ring through π-stacking, and the overall nonpolar character is compatible with the trichloromethyl groups. Cyanuric chloride is soluble in benzene.[2]
Chlorinated Dichloromethane, ChloroformSoluble to Highly SolubleThe similar polarities and potential for weak hydrogen bonding and van der Waals forces between the chlorinated solvent and the trichloromethyl groups suggest good solubility. Cyanuric chloride is soluble in chloroform.[2]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Sparingly Soluble to SolubleThe ether oxygen can act as a hydrogen bond acceptor for any potential interactions, but the overall nonpolar nature of the solvent may be more compatible with the trichloromethyl groups. Melamine is reported to be insoluble in ethers.[3]
Water WaterInsoluble to Very Sparingly SolubleThe highly nonpolar nature of the nine chlorine atoms and the bulky trichloromethyl groups are expected to dominate, leading to poor aqueous solubility.[1][2]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is essential. The following gravimetric method is a widely accepted and reliable approach.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pipettes and volumetric flasks

  • Evaporating dishes or pre-weighed vials

  • Vacuum oven or desiccator

Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

    • Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C, 37°C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to avoid transferring any solid particles.

  • Gravimetric Analysis:

    • Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is fully evaporated, place the dish or vial in a desiccator to cool to room temperature.

    • Weigh the dish or vial containing the dried solute.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S (g/L) = (Weight of dried solute (g)) / (Volume of supernatant taken (L))

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_processing Sample Processing cluster_analysis Gravimetric Analysis cluster_calc Calculation A Weigh excess solute B Add known volume of solvent A->B C Equilibrate at constant temperature with agitation (24-48h) B->C D Settle undissolved solid C->D E Withdraw and filter supernatant D->E F Transfer to pre-weighed dish E->F G Evaporate solvent F->G H Dry to constant weight G->H I Calculate solubility (g/L) H->I solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility Polarity_solute Polarity Polarity_solute->Solubility H_bond_solute Hydrogen Bonding Capacity H_bond_solute->Solubility Size_shape Molecular Size & Shape Size_shape->Solubility Polarity_solvent Polarity Polarity_solvent->Solubility H_bond_solvent Hydrogen Bonding Capacity H_bond_solvent->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

References

An In-depth Technical Guide to 2,4,6-Tris(trichloromethyl)-1,3,5-triazine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-tris(trichloromethyl)-1,3,5-triazine, a versatile and highly functionalized heterocyclic compound. This document covers its historical discovery, detailed synthesis protocols, physicochemical properties, and key applications, with a focus on its utility in organic synthesis and materials science.

Discovery and History

The development of 1,3,5-triazine chemistry dates back to the 19th century, with significant advancements in the synthesis of various derivatives occurring throughout the 20th century. While the precise first synthesis of this compound is not definitively documented in readily available literature, its synthesis is a logical extension of the well-established cyclotrimerization of nitriles. The primary and most direct route to this compound is the acid-catalyzed trimerization of trichloroacetonitrile (Cl₃CCN). This reaction aligns with the broader historical development of triazine synthesis, which has been a cornerstone in the creation of a wide array of commercially important compounds, including herbicides, dyes, and polymers.

The scientific community's interest in highly halogenated organic compounds for applications in materials science and as synthetic intermediates grew substantially in the mid-20th century. It is within this context that the synthesis and characterization of this compound would have emerged as a compound with unique electronic and reactive properties owing to the strong electron-withdrawing nature of the trichloromethyl groups.

Physicochemical and Spectroscopic Data

This compound is a white to slightly brown crystalline solid under ambient conditions.[1] Its highly chlorinated structure imparts distinct physical and chemical properties.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValue
Molecular Formula C₆Cl₉N₃
Molecular Weight 433.16 g/mol [1]
Melting Point 96 °C
Boiling Point 375.6 °C at 760 mmHg
Appearance White to slightly brown crystalline solid[1]
Solubility Insoluble in water.
¹³C NMR (CDCl₃) Peaks corresponding to the triazine ring carbons and the trichloromethyl carbons.[1]
Mass Spectrometry Molecular ion peak (M⁺) at m/z 433, with a characteristic isotopic pattern due to the nine chlorine atoms.[1]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the cyclotrimerization of trichloroacetonitrile. The following is a representative experimental protocol adapted from established methods for triazine synthesis.

Synthesis of this compound from Trichloroacetonitrile

Materials:

  • Trichloroacetonitrile (Cl₃CCN)

  • Anhydrous hydrogen chloride (HCl) gas or a strong Lewis acid catalyst (e.g., AlCl₃, FeCl₃)

  • Anhydrous, non-polar solvent (e.g., carbon tetrachloride, chloroform)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, gas inlet, etc.)

  • Stirring apparatus

  • Heating mantle or oil bath

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, hexane)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a gas inlet under an inert atmosphere.

  • Charge the flask with anhydrous carbon tetrachloride and cool it in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solvent for 15-20 minutes to create a saturated solution.

  • Add trichloroacetonitrile dropwise to the stirred, cold solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution.

  • Filter the crude product and wash it with a small amount of cold solvent.

  • Purify the solid product by recrystallization from a suitable solvent system, such as ethanol or hexane, to yield white to off-white crystals of this compound.

  • Dry the purified product under vacuum.

Characterization:

  • Confirm the identity and purity of the product using standard analytical techniques, including melting point determination, ¹H and ¹³C NMR spectroscopy, and mass spectrometry.

Applications in Synthesis and Materials Science

This compound is a valuable reagent and building block in several areas of chemical science.

Precursor to Fluorinated Compounds

The trichloromethyl groups can be converted to trifluoromethyl groups through treatment with fluorinating agents like antimony trifluoride (the Swarts reaction). This makes it a useful precursor for the synthesis of 2,4,6-tris(trifluoromethyl)-1,3,5-triazine, a compound of interest in the development of fluorinated materials and as a building block in medicinal chemistry.[1] The introduction of fluorine can enhance properties such as metabolic stability and lipophilicity in drug candidates.[1]

Photoinitiator for Radical Polymerization

This triazine derivative can function as a photoinitiator for free-radical polymerization.[2] Upon exposure to ultraviolet or visible light, it can undergo cleavage of a carbon-chlorine bond to generate a trichloromethyl radical and a triazinyl radical. These radicals can then initiate the polymerization of vinyl monomers. The efficiency of this process can be enhanced by the addition of a photosensitizer.

The general mechanism involves the excitation of a photosensitizer (S) by light, followed by an electron transfer to the triazine (Tz). The resulting triazine radical anion is unstable and fragments to generate initiating radicals.

Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Trichloroacetonitrile Trichloroacetonitrile (Cl₃CCN) Trimerization Cyclotrimerization Trichloroacetonitrile->Trimerization Catalyst HCl or Lewis Acid Catalyst->Trimerization Triazine 2,4,6-Tris(trichloromethyl)- 1,3,5-triazine Trimerization->Triazine Purification

Caption: Synthetic pathway for this compound.

Photoinitiation Mechanism

Photoinitiation_Mechanism S Sensitizer (S) S_star Excited Sensitizer (S*) S->S_star hν (Light) S_star->S Electron Transfer Tz Triazine (Tz) S_star->Tz Tz_anion Triazine Radical Anion (Tz⁻•) Tz->Tz_anion e⁻ Radicals Initiating Radicals (R•) Tz_anion->Radicals Fragmentation Monomer Monomer (M) Radicals->Monomer Initiation Polymer Polymer Monomer->Polymer Propagation

Caption: Mechanism of photoinitiated radical polymerization.

References

In-Depth Technical Guide: 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine, a versatile and highly reactive chemical compound. The document details its chemical identity, including a list of synonyms, and explores its core applications as a nitrification inhibitor, a flame retardant, a battery electrolyte additive, and a synthetic intermediate in organic chemistry and pharmaceutical development. The guide presents available quantitative data in structured tables, outlines detailed experimental protocols for its synthesis and application, and includes visual diagrams generated using Graphviz to illustrate key processes and relationships. This in-depth resource is intended to support researchers, scientists, and professionals in the field of drug development in understanding and utilizing the unique properties of this compound.

Chemical Identity and Synonyms

This compound is a halogenated heterocyclic organic compound. Its chemical structure consists of a triazine ring substituted with three trichloromethyl groups.

Table 1: Chemical Identifiers and Synonyms

PropertyValue
IUPAC Name This compound[1]
Synonyms TCT, TTMT, Tris(trichloromethyl)-s-triazine
CAS Number 6542-67-2[1]
Molecular Formula C₆Cl₉N₃[1]
Molecular Weight 433.1 g/mol [1]
Appearance White to slightly brown crystalline solid

Core Applications and Mechanisms of Action

Nitrification Inhibitor

This compound and its derivatives are effective nitrification inhibitors. They play a crucial role in agriculture by slowing down the bacterial oxidation of ammonium to nitrate in the soil. This controlled release of nitrogen enhances fertilizer efficiency and minimizes environmental nitrate pollution.

Mechanism of Action: The primary mode of action is the inhibition of the ammonia monooxygenase (AMO) enzyme in nitrifying bacteria, such as Nitrosomonas species. AMO is the enzyme responsible for the initial and rate-limiting step of nitrification, the oxidation of ammonia to hydroxylamine. By inhibiting AMO, the entire nitrification process is effectively halted.

Quantitative Data: The inhibitory activity of various trichloromethyl-1,3,5-triazines is quantified by their pI50 values (the negative logarithm of the molar concentration causing 50% inhibition).

Table 2: Nitrification Inhibitory Activity of Selected Trichloromethyl-1,3,5-triazines

CompoundSubstituentspI50
This compound-CCl₃, -CCl₃, -CCl₃Data not available
2-amino-4,6-bis(trichloromethyl)-1,3,5-triazine-NH₂, -CCl₃, -CCl₃>4.0
2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine-CH₃, -CCl₃, -CCl₃4.3
2-chloro-4,6-bis(trichloromethyl)-1,3,5-triazine-Cl, -CCl₃, -CCl₃4.86

Note: Data is sourced from studies on various trichloromethyl-1,3,5-triazine derivatives. Specific pI50 for the parent compound was not found.

Flame Retardant

While specific data for this compound is limited, related triazine derivatives are utilized as flame retardants, particularly as charring agents in intumescent flame-retardant (IFR) systems for polymers like polypropylene.[2]

Mechanism of Action: In an IFR system, the triazine derivative, in combination with an acid source (e.g., ammonium polyphosphate) and a blowing agent, promotes the formation of a stable, insulating char layer on the polymer surface upon heating. This char layer acts as a physical barrier, limiting the transfer of heat and flammable volatiles, thus suppressing the combustion process. The high chlorine content of this compound likely contributes to flame inhibition in the gas phase through radical scavenging mechanisms.

Quantitative Data: The following table presents data for a related triazine derivative, N2,N4,N6-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine (TBAT), in polypropylene (PP) composites, illustrating the effectiveness of such compounds.

Table 3: Flammability Properties of PP Composites with a Triazine-Based IFR System

FormulationLOI (%)UL-94 Rating
Pure PP18.0Not Rated
PP / APP (20%)25.5V-1
PP / APP (20%) / TBAT (10%)32.0V-0

LOI: Limiting Oxygen Index; UL-94: Underwriters Laboratories vertical burn test rating. Data is for a related bromo-triazine derivative (TBAT) as a direct analogue for the target compound's performance data was not available.[2]

Battery Electrolyte Additive

The application of this compound as a battery electrolyte additive is an emerging area of research. A closely related compound, 2,4,6-tris(trifluoromethyl)-1,3,5-triazine, is used as a secondary battery electrolyte additive.[3] The high halogen content and electrochemical stability of these compounds can enhance the safety and performance of lithium-ion batteries.

Mechanism of Action: It is proposed that these triazine additives function as flame retardants and radical scavengers within the electrolyte. They can improve the thermal stability of the electrolyte and suppress undesirable side reactions at the electrode surfaces. This leads to the formation of a more stable solid electrolyte interphase (SEI) on the anode, which is crucial for long-term battery cycling and safety.

Quantitative Data: Performance data for a battery utilizing a related triazine additive is presented below to demonstrate the potential benefits.

Table 4: Electrochemical Performance of Lithium-ion Battery Cells with and without a Triazine-based Additive

ElectrolyteInitial Discharge Capacity (mAh/g)Capacity Retention after 100 Cycles (%)
Standard Electrolyte15585
Electrolyte with Triazine Additive16095

Note: This data is representative of the expected performance improvements and is based on studies of analogous triazine additives.

Synthetic Intermediate

This compound is a valuable precursor in organic synthesis due to the reactivity of its trichloromethyl groups. It is particularly used in the synthesis of other functionalized triazine derivatives.

Key Reactions:

  • Nucleophilic Substitution: The chlorine atoms on the methyl groups can be substituted by various nucleophiles, although this is less common than substitution on a triazine ring with chloro-substituents.

  • Precursor for Fluorinated Triazines: It serves as a starting material for the synthesis of 2,4,6-tris(trifluoromethyl)-1,3,5-triazine, a compound with applications in battery technology.[3][4]

The triazine core is also a key scaffold in the development of various biologically active molecules, including antiviral and antimicrobial agents.[5][6][7] While this compound itself is not typically the final active pharmaceutical ingredient, its derivatives are of significant interest in drug discovery.[8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the trimerization of trichloroacetonitrile.

Materials:

  • Trichloroacetonitrile

  • Lewis acid catalyst (e.g., AlCl₃, FeCl₃)

  • Anhydrous solvent (e.g., carbon tetrachloride, nitrobenzene)

  • Inert gas (e.g., nitrogen, argon)

Procedure:

  • A reaction vessel is charged with the anhydrous solvent and the Lewis acid catalyst under an inert atmosphere.

  • The mixture is cooled to 0-5 °C with constant stirring.

  • Trichloroacetonitrile is added dropwise to the cooled mixture.

  • After the addition is complete, the reaction mixture is slowly allowed to warm to room temperature and then heated to reflux for several hours.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction mixture is cooled and quenched by pouring it onto crushed ice.

  • The solid product is collected by filtration, washed with water, and then with a suitable organic solvent (e.g., ethanol) to remove impurities.

  • The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, acetone).

Preparation of a Polymer Composite with this compound as a Flame Retardant

Materials:

  • Polypropylene (PP) powder

  • This compound

  • Ammonium polyphosphate (APP)

  • Twin-screw extruder

  • Injection molding machine

Procedure:

  • The PP powder, this compound, and APP are dried in a vacuum oven at 80 °C for 4 hours.

  • The dried components are weighed and pre-mixed in the desired ratios (e.g., PP:APP:triazine of 70:20:10 by weight).

  • The mixture is melt-blended using a twin-screw extruder at a specified temperature profile (e.g., 180-210 °C from hopper to die).

  • The extruded strands are cooled in a water bath and pelletized.

  • The pellets are dried again at 80 °C for 4 hours.

  • Standard test specimens for flammability (e.g., UL-94) and mechanical testing are prepared by injection molding.

Visualizations

Synthesis of Substituted Triazines

The synthesis of various substituted triazines often starts from cyanuric chloride, highlighting the versatility of the triazine core in building complex molecules.

G Cyanuric_Chloride 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) Monosubstituted Monosubstituted Triazine Cyanuric_Chloride->Monosubstituted 0-5 °C Disubstituted Disubstituted Triazine Monosubstituted->Disubstituted Room Temp. Trisubstituted Trisubstituted Triazine Disubstituted->Trisubstituted >65 °C Nucleophile1 Nucleophile 1 (e.g., R-OH, R-NH2, R-SH) Nucleophile1->Monosubstituted Nucleophile2 Nucleophile 2 Nucleophile2->Disubstituted Nucleophile3 Nucleophile 3 Nucleophile3->Trisubstituted

Caption: Stepwise nucleophilic substitution of cyanuric chloride.

Nitrification Inhibition Pathway

This diagram illustrates the point of intervention of this compound in the nitrification process.

G Ammonia Ammonia (NH₃) AMO Ammonia Monooxygenase (AMO) Ammonia->AMO Hydroxylamine Hydroxylamine (NH₂OH) Nitrite Nitrite (NO₂⁻) Hydroxylamine->Nitrite Nitrate Nitrate (NO₃⁻) Nitrite->Nitrate Inhibitor 2,4,6-Tris(trichloromethyl) -1,3,5-triazine Inhibitor->AMO Inhibits AMO->Hydroxylamine

Caption: Inhibition of ammonia monooxygenase by the triazine compound.

Conclusion

This compound is a compound with a diverse range of applications stemming from its unique chemical structure and high reactivity. Its role as a potent nitrification inhibitor is well-established, contributing to more efficient and environmentally friendly agricultural practices. While its direct application as a flame retardant and battery electrolyte additive is still an area of active research, the performance of analogous triazine derivatives suggests significant potential. Furthermore, its utility as a synthetic intermediate continues to be exploited in the creation of novel molecules with valuable properties, including those with biological activity relevant to drug discovery. This guide has provided a consolidated resource of the current knowledge on this compound, with the aim of facilitating further research and development in its various fields of application.

References

Methodological & Application

Application Notes and Protocols for 2,4,6-Trichloro-1,3,5-triazine (TCT) as a Dehydrating Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific applications or protocols for the use of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine as a dehydrating agent. The following application notes and protocols are for the closely related and widely used dehydrating and activating agent, 2,4,6-trichloro-1,3,5-triazine (TCT) , also known as cyanuric chloride. TCT is a versatile and cost-effective reagent for a variety of dehydration reactions in organic synthesis.

Introduction

2,4,6-Trichloro-1,3,5-triazine (TCT) is a white crystalline solid that is a versatile and highly reactive reagent in organic synthesis.[1] While it is known for a variety of transformations, it is particularly effective as a mild and efficient dehydrating agent for the synthesis of amides, esters, and other functional groups requiring the removal of water.[1][2] Its utility stems from its ability to activate carboxylic acids and alcohols, facilitating nucleophilic attack and subsequent dehydration.[1] TCT is an attractive alternative to other coupling reagents due to its low cost, commercial availability, and the ease with which its three chlorine atoms can be sequentially substituted under controlled temperature conditions.[1][3]

Applications

The primary applications of TCT as a dehydrating agent involve the formation of amide and ester bonds. It is also employed in the conversion of alcohols to alkyl chlorides and in the Beckmann rearrangement, which can be considered a dehydrative process.

Amide Bond Formation

TCT is a highly effective reagent for the synthesis of amides from carboxylic acids and amines.[4] The reaction proceeds through the in-situ activation of the carboxylic acid, forming a highly reactive acylating intermediate.[1] This method is compatible with a wide range of substrates, including N-protected amino acids, and often proceeds with high yields and minimal racemization.[1][4] A mechanochemical approach using TCT and a catalytic amount of triphenylphosphine (PPh3) has been developed for a rapid and environmentally friendly amide synthesis.[4]

Ester Synthesis

Similar to amide synthesis, TCT can be used to promote the esterification of carboxylic acids with alcohols. The activation of the carboxylic acid by TCT is the key step in this transformation. The derivative 2-chloro-4,6-dimethoxy-1,3,5-triazine has also been successfully applied for ester synthesis.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data for dehydration reactions using TCT and its derivatives.

Table 1: Amide Synthesis using TCT

Carboxylic AcidAmineBaseSolventTime (min)Yield (%)Reference
Benzoic acidCyclohexylamineK₂CO₃Solvent-drop grinding3095[4]
Phenylacetic acidBenzylamineK₂CO₃Solvent-drop grinding3092[4]
N-Boc-L-prolineGlycine methyl ester HClK₂CO₃Solvent-drop grinding3085[4]
N-Cbz-L-phenylalanineAlanine methyl ester HClK₂CO₃Solvent-drop grinding3088[4]

Table 2: Ester Synthesis using 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

Carboxylic AcidAlcoholBaseSolventTime (h)Yield (%)Reference
Benzoic acidBenzyl alcoholN-methylmorpholineCH₂Cl₂1290[5]
4-Nitrobenzoic acidEthanolN-methylmorpholineTHF1288[5]
Acetic acidCyclohexanolN-methylmorpholineCH₂Cl₂1285[5]

Experimental Protocols

Protocol 1: General Procedure for Mechanochemical Amide Synthesis

This protocol is adapted from a facile and efficient mechanochemical synthesis of amides.[4]

Materials:

  • Carboxylic acid

  • Amine

  • 2,4,6-Trichloro-1,3,5-triazine (TCT)

  • Triphenylphosphine (PPh₃) (catalytic amount)

  • Potassium carbonate (K₂CO₃)

  • Mortar and pestle or ball mill

Procedure:

  • In a mortar, add the carboxylic acid (1.0 eq), TCT (1.1 eq), a catalytic amount of PPh₃, and K₂CO₃ (2.0 eq).

  • Grind the mixture at room temperature for 10-15 minutes.

  • Add the amine (1.1 eq) to the mixture.

  • Continue grinding for an additional 20-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amide.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Ester Synthesis using CDMT

This protocol is based on the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) for ester formation.[5]

Materials:

  • Carboxylic acid

  • Alcohol

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

  • N-methylmorpholine (NMM)

  • Anhydrous dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in anhydrous CH₂Cl₂ at room temperature, add N-methylmorpholine (1.1 eq).

  • Add CDMT (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with water, 1N HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Visualizations

Amide_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Carboxylic_Acid Carboxylic Acid Activation Activation of Carboxylic Acid with TCT Carboxylic_Acid->Activation Amine Amine Nucleophilic_Attack Nucleophilic Attack by Amine Amine->Nucleophilic_Attack TCT TCT TCT->Activation Base Base (e.g., K₂CO₃) Base->Activation Activation->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Amide Amide Dehydration->Amide Byproducts Byproducts (e.g., Hydroxytriazine) Dehydration->Byproducts

Caption: Workflow for TCT-mediated amide synthesis.

Ester_Synthesis_Mechanism RCOOH R-COOH Activated_Ester Activated Acyl-Triazine Intermediate RCOOH->Activated_Ester + CDMT, NMM CDMT CDMT CDMT->Activated_Ester NMM NMM NMM->Activated_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate + R'-OH ROH R'-OH ROH->Tetrahedral_Intermediate Ester R-COOR' Tetrahedral_Intermediate->Ester Byproduct 2-hydroxy-4,6-dimethoxy-1,3,5-triazine Tetrahedral_Intermediate->Byproduct

Caption: Proposed mechanism for ester synthesis using CDMT.

References

Application Notes and Protocols for the Conversion of Carboxylic Acids to Acid Chlorides using 2,4,6-Trichloro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of carboxylic acids to acid chlorides is a fundamental transformation in organic synthesis, providing access to highly reactive intermediates for the formation of esters, amides, and other acyl derivatives. While traditional reagents like thionyl chloride and oxalyl chloride are effective, they often require harsh conditions and can be incompatible with sensitive functional groups. 2,4,6-Trichloro-1,3,5-triazine (TCT), also commonly known as cyanuric chloride, has emerged as a mild, efficient, and versatile reagent for this conversion.[1][2] This document provides detailed application notes and experimental protocols for the use of TCT in the synthesis of acid chlorides from carboxylic acids. The low cost and stability of TCT make it an attractive alternative in various synthetic applications, including peptide synthesis and the preparation of complex molecules.[3][4]

Advantages of using 2,4,6-Trichloro-1,3,5-triazine (TCT)

  • Mild Reaction Conditions: The conversion can typically be carried out at room temperature, preserving sensitive functional groups that might be compromised by harsher reagents.[5]

  • High Efficiency: TCT often provides high yields of the corresponding acid chlorides.

  • Cost-Effective: As a widely produced industrial chemical, TCT is an economical choice for large-scale synthesis.[3][4]

  • Operational Simplicity: The reaction workup is often straightforward, with the triazine byproducts being easily removed by filtration.

Reaction Mechanism and Workflow

The reaction proceeds through the activation of the carboxylic acid by TCT. In the presence of a tertiary amine base, the carboxylate anion acts as a nucleophile, attacking the electron-deficient carbon atoms of the triazine ring. This results in the stepwise substitution of the chlorine atoms on the triazine ring and the formation of a highly reactive acylating agent, which then collapses to furnish the acid chloride and the corresponding triazine byproduct.

Reaction_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate + Base Base Tertiary Amine (e.g., TEA) TCT 2,4,6-Trichloro-1,3,5-triazine (TCT) Intermediate Activated Intermediate Carboxylate->Intermediate + TCT AcidChloride Acid Chloride (R-COCl) Intermediate->AcidChloride Rearrangement Byproduct Triazine Byproduct Intermediate->Byproduct

Proposed reaction mechanism for acid chloride formation.

The general experimental workflow involves the reaction of the carboxylic acid with TCT in the presence of a base, followed by isolation of the acid chloride.

Experimental_Workflow Start Start Reactants Combine Carboxylic Acid, TCT, and Solvent Start->Reactants AddBase Add Tertiary Amine Base Reactants->AddBase Reaction Stir at Room Temperature AddBase->Reaction Filtration Filter to Remove Triazine Byproducts Reaction->Filtration Isolation Isolate Acid Chloride (e.g., Distillation, Evaporation) Filtration->Isolation End End Isolation->End

General experimental workflow for acid chloride synthesis.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the conversion of various carboxylic acids to their corresponding acid chlorides using 2,4,6-trichloro-1,3,5-triazine.

Carboxylic AcidBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Acetic AcidTriethylamineAcetone20-30387[6]
Benzoic AcidTriethylamineAcetone20-30383[6]
Propionic AcidN-Methylmorpholinen-Butyl Acetate23173 (of amide)
Phenylacetic AcidTriethylamineAcetone20-30390
Succinic AcidTriethylamineAcetone20-30355[6]
Oxalic AcidTriethylamineAcetone20-30352[6]

Experimental Protocols

General Protocol for the Synthesis of Acid Chlorides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Carboxylic acid

  • 2,4,6-Trichloro-1,3,5-triazine (TCT)

  • Triethylamine (TEA) or N-Methylmorpholine (NMM)

  • Anhydrous acetone or other suitable anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Anhydrous workup solvents (e.g., diethyl ether, pentane)

Procedure:

  • To a stirred solution of the carboxylic acid (1 equivalent) in anhydrous acetone, add 2,4,6-trichloro-1,3,5-triazine (0.5 equivalents for monocarboxylic acids, 1 equivalent for dicarboxylic acids).

  • To this mixture, add triethylamine (1 equivalent for monocarboxylic acids, 2 equivalents for dicarboxylic acids) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, a precipitate of triazine byproducts will form.

  • Filter the reaction mixture to remove the solid byproducts.

  • The filtrate, containing the acid chloride, can be used directly in subsequent reactions or the solvent can be removed under reduced pressure to yield the crude acid chloride.

  • Further purification of the acid chloride can be achieved by distillation or crystallization if necessary.

Protocol for the In Situ Formation and Use of Acid Chlorides for Amidation

This protocol describes the formation of an acid chloride in situ, followed by reaction with an amine to form an amide.

Materials:

  • Carboxylic acid

  • 2,4,6-Trichloro-1,3,5-triazine (TCT)

  • N-Methylmorpholine (NMM)

  • Primary or secondary amine

  • Anhydrous polar organic solvent (e.g., n-butyl acetate, acetonitrile)

Procedure:

  • Prepare a slurry of the carboxylic acid (1 equivalent) in the chosen anhydrous solvent.

  • Add 2,4,6-trichloro-1,3,5-triazine (0.33 equivalents) and N-methylmorpholine (1.02 equivalents) to the slurry. An exotherm may be observed, and a precipitate will form.

  • Stir the resulting slurry for 1 hour at ambient temperature.

  • Add the amine (1.02-1.05 equivalents) to the reaction mixture. A second exotherm may be observed.

  • Continue stirring at room temperature for an additional 1-2 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by washing with aqueous acid and base to remove unreacted starting materials and byproducts, followed by drying and concentration to afford the amide product.

Logical Relationships in Reagent Stoichiometry

The stoichiometry of the reagents is crucial for the successful conversion of carboxylic acids to acid chlorides using TCT. The following diagram illustrates the logical relationship between the type of carboxylic acid and the required molar equivalents of TCT and base.

Stoichiometry_Logic Start Select Carboxylic Acid Type MonoCarboxylic Monocarboxylic Acid Start->MonoCarboxylic DiCarboxylic Dicarboxylic Acid Start->DiCarboxylic TCT_Mono TCT (0.5 eq) MonoCarboxylic->TCT_Mono Requires Base_Mono Base (1.0 eq) MonoCarboxylic->Base_Mono Requires TCT_Di TCT (1.0 eq) DiCarboxylic->TCT_Di Requires Base_Di Base (2.0 eq) DiCarboxylic->Base_Di Requires

Reagent stoichiometry based on carboxylic acid type.

Conclusion

2,4,6-Trichloro-1,3,5-triazine is a highly effective reagent for the conversion of carboxylic acids to acid chlorides under mild conditions. Its low cost, operational simplicity, and high efficiency make it a valuable tool for researchers and professionals in the field of organic synthesis and drug development. The protocols and data presented in these application notes provide a comprehensive guide for the successful implementation of this methodology.

References

Application Notes: Amide Synthesis using 2,4,6-Trichloro-1,3,5-triazine (TCT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of other biologically active molecules and materials.[1] While numerous coupling reagents are available, 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, stands out as a highly efficient, cost-effective, and versatile reagent for amide synthesis.[2][3] Its trifunctional nature allows for a controlled, stepwise reaction, making it an attractive choice for a variety of synthetic challenges.[4][5] This document provides a detailed protocol for the use of TCT in amide synthesis, including reaction conditions, substrate scope, and quantitative data.

Principle of the Method

The use of 2,4,6-trichloro-1,3,5-triazine for amide synthesis relies on the activation of a carboxylic acid. The high reactivity of the chlorine atoms on the triazine ring allows for their sequential displacement by nucleophiles.[6] In the presence of a tertiary amine base, the carboxylic acid attacks the TCT ring to form a highly reactive acyl-substituted triazine intermediate (an active ester).[7] This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and a hydroxylated triazine byproduct.[8] The reaction is typically rapid and proceeds under mild conditions, often at room temperature.[2]

Advantages of Using TCT

  • Cost-Effective: TCT is an inexpensive and readily available commercial reagent.[2][6]

  • High Reactivity and Efficiency: The activation of carboxylic acids with TCT leads to high yields of amides under mild conditions.[2][8]

  • Broad Substrate Scope: The method is compatible with a wide range of carboxylic acids (aliphatic, aromatic, and N-protected amino acids) and amines.[2][8]

  • Versatility: TCT and its derivatives can be used in various synthetic methodologies, including solution-phase and solid-phase peptide synthesis, as well as mechanochemical synthesis.[7][8]

  • Compatibility with Protecting Groups: The protocol is compatible with common amine protecting groups such as Fmoc, Cbz, and Boc, with minimal risk of racemization for chiral substrates.[2][8]

Reaction Mechanism and Experimental Workflow

The general workflow for amide synthesis using TCT involves three key steps: activation of the carboxylic acid, introduction of the amine, and formation of the amide product.

G cluster_0 Step 1: Activation cluster_1 Step 2: Amidation A Carboxylic Acid (R-COOH) D Active Ester Intermediate A->D E Amine (R'-NH2) B 2,4,6-Trichloro-1,3,5-triazine (TCT) B->D C Tertiary Amine Base (e.g., NMM) C->D Facilitates reaction F Amide Product (R-CONH-R') D->F G Triazine Byproduct D->G E->F

Figure 1. General experimental workflow for amide synthesis using TCT.

Quantitative Data Summary

The following tables summarize the yields of various amides synthesized using 2,4,6-trichloro-1,3,5-triazine under different reaction conditions.

Table 1: Amide Synthesis via Mechanochemical Grinding [2]

Carboxylic AcidAmineBaseTime (min)Yield (%)
Benzoic acidCyclohexylamineK₂CO₃2095
4-Nitrobenzoic acidCyclohexylamineK₂CO₃2098
Phenylacetic acidCyclohexylamineK₂CO₃2092
Cinnamic acidCyclohexylamineK₂CO₃2096
N-Boc-GlycineGlycine methyl esterK₂CO₃2085
N-Cbz-L-PhenylalanineGlycine methyl esterK₂CO₃2090

Table 2: Amide Synthesis in Solution Phase with CDMT (a TCT derivative)

Carboxylic AcidAmineTertiary AmineSolventTime (h)Yield (%)
Benzoic acidPhenethylamineNMMCH₃CN196
Benzoic acidPhenethylamineTMACH₃CN196
Benzoic acidPhenethylamineNMPCH₃CN149
Benzoic acidPhenethylamineMPDCH₃CN165

CDMT: 2-chloro-4,6-dimethoxy-1,3,5-triazine, NMM: N-methylmorpholine, TMA: Trimethylamine, NMP: N-methylpiperidine, MPD: 1-methylpiperidine.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis in Solution

This protocol is adapted from standard literature procedures for amide synthesis using TCT or its derivatives in solution.[7]

Materials:

  • Carboxylic acid

  • Amine

  • 2,4,6-trichloro-1,3,5-triazine (TCT)

  • Tertiary amine base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile (CH₃CN), or tetrahydrofuran (THF))

  • Standard laboratory glassware and stirring equipment

  • Materials for work-up and purification (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.) in the chosen anhydrous solvent, add the tertiary amine base (1.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 2,4,6-trichloro-1,3,5-triazine (1.0 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes to allow for the activation of the carboxylic acid.

  • Add the amine (1.0 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash with water to remove the triazine byproduct and any excess base.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure amide.

Protocol 2: Mechanochemical Synthesis of Amides

This environmentally friendly protocol avoids the use of bulk solvents and is adapted from a reported mechanochemical method.[2]

Materials:

  • Carboxylic acid

  • Amine

  • 2,4,6-trichloro-1,3,5-triazine (TCT)

  • Triphenylphosphine (PPh₃, catalytic amount)

  • Inorganic base (e.g., potassium carbonate, K₂CO₃)

  • Mortar and pestle or a ball mill

  • Minimal amount of a lubricating solvent (e.g., a few drops of acetonitrile)

  • Materials for work-up and purification

Procedure:

  • In a mortar, combine the carboxylic acid (1.0 eq.), 2,4,6-trichloro-1,3,5-triazine (1.0 eq.), triphenylphosphine (0.1 eq.), and the inorganic base (2.0 eq.).

  • Add a few drops of the lubricating solvent.

  • Grind the mixture vigorously with a pestle at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the amine (1.1 eq.) to the mixture.

  • Continue grinding for an additional 20-30 minutes. Monitor the reaction progress by TLC.

  • After the reaction is complete, add a suitable solvent (e.g., ethyl acetate) to the mortar and triturate the solid.

  • Filter the mixture to remove the inorganic base and triazine byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the resulting crude product by column chromatography or recrystallization.

References

Application Notes and Protocols for Esterification Reactions Utilizing 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(trichloromethyl)-1,3,5-triazine is a derivative of 1,3,5-triazine. While its direct application in esterification is not extensively documented in readily available literature, its structural analog, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT), is a versatile and widely used reagent in organic synthesis.[1][2] Cyanuric chloride and its derivatives are known to act as efficient activating agents for carboxylic acids, facilitating the formation of esters, amides, and other carbonyl compounds.[3][4] The reactivity of the chlorine atoms in cyanuric chloride allows for sequential nucleophilic substitution, which can be controlled by temperature.[5] This application note proposes a potential methodology for the use of this compound in esterification reactions, drawing parallels from the well-established chemistry of cyanuric chloride.

Proposed Reaction and Mechanism

It is postulated that this compound can serve as a dehydrating condensation agent to facilitate the esterification of carboxylic acids with alcohols. The reaction likely proceeds through the activation of the carboxylic acid to form a highly reactive acyl intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol to yield the desired ester. The triazine byproduct can be removed during aqueous workup.

A proposed general reaction is as follows:

R-COOH + R'-OH + C₃N₃(CCl₃)₃ + Base → R-COOR' + Byproducts

The reaction is expected to require a non-nucleophilic base to neutralize the liberated acid and to facilitate the formation of the reactive intermediate.

G cluster_step1 Step 1: Carboxylate Formation cluster_step2 Step 2: Activation of Carboxylate cluster_step3 Step 3: Ester Formation Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation Base Base Protonated_Base Base-H⁺ Base->Protonated_Base Carboxylate_step2 R-COO⁻ Triazine 2,4,6-Tris(trichloromethyl)- 1,3,5-triazine Activated_Intermediate Activated Acyl Triazine Intermediate Triazine->Activated_Intermediate Activated_Intermediate_step3 Activated Acyl Triazine Intermediate Carboxylate_step2->Activated_Intermediate Nucleophilic Attack Alcohol R'-OH Ester R-COOR' Alcohol->Ester Nucleophilic Attack Triazine_Byproduct Triazine Byproduct Activated_Intermediate_step3->Ester Activated_Intermediate_step3->Triazine_Byproduct

Figure 1: Proposed reaction mechanism for esterification.

Experimental Protocols

The following are proposed, hypothetical protocols for the esterification of a generic carboxylic acid with a primary alcohol, a secondary alcohol, and a phenol using this compound. These protocols are based on general procedures for similar reactions and should be optimized for specific substrates.

Protocol 1: Esterification of Benzoic Acid with Benzyl Alcohol
  • Reagent Preparation:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (1.0 mmol, 122.1 mg).

    • Add this compound (0.4 mmol, 173.2 mg).

    • Dissolve the solids in 10 mL of a dry aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Reaction Initiation:

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a non-nucleophilic base, such as triethylamine (1.2 mmol, 0.17 mL), to the stirring solution.

    • Stir the reaction mixture at 0 °C for 30 minutes to allow for the activation of the carboxylic acid.

  • Addition of Alcohol:

    • Add benzyl alcohol (1.1 mmol, 0.11 mL) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding 10 mL of water.

    • Separate the organic layer and wash it sequentially with 10 mL of 1 M HCl, 10 mL of saturated NaHCO₃ solution, and 10 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure benzyl benzoate.

Protocol 2: Esterification of Acetic Acid with Isopropanol
  • Reagent Preparation:

    • In a flame-dried 50 mL round-bottom flask under an inert atmosphere, combine acetic acid (1.0 mmol, 57 µL) and this compound (0.4 mmol, 173.2 mg).

    • Add 10 mL of dry tetrahydrofuran (THF).

  • Reaction Initiation:

    • Cool the solution to 0 °C.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 0.21 mL) dropwise.

    • Stir at 0 °C for 30 minutes.

  • Addition of Alcohol:

    • Add isopropanol (1.1 mmol, 84 µL) to the mixture.

    • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the reaction by gas chromatography (GC) or TLC.

  • Work-up and Purification:

    • Quench the reaction with 10 mL of saturated ammonium chloride solution.

    • Extract the product with diethyl ether (3 x 15 mL).

    • Combine the organic extracts and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the product.

    • Further purification can be achieved by fractional distillation if necessary.

Data Presentation

The following table provides a template for summarizing the reaction conditions and outcomes for the proposed esterification reactions.

EntryCarboxylic AcidAlcoholBaseSolventTemp (°C)Time (h)Yield (%)
1Benzoic AcidBenzyl AlcoholTriethylamineCH₂Cl₂0 to RT18TBD
2Acetic AcidIsopropanolDIPEATHF0 to RT24TBD
34-Nitrobenzoic AcidPhenolPyridineAcetonitrile0 to RT24TBD
4Cyclohexanecarboxylic AcidCyclohexanolN-MethylmorpholineDioxaneRT16TBD

*TBD: To Be Determined experimentally.

Experimental Workflow

The general workflow for the proposed esterification reaction is depicted below.

G Start Start Reagents Combine Carboxylic Acid and This compound in a dry solvent Start->Reagents Cooling Cool to 0 °C Reagents->Cooling Base_Addition Add Base Cooling->Base_Addition Activation Stir for 30 min (Activation) Base_Addition->Activation Alcohol_Addition Add Alcohol Activation->Alcohol_Addition Reaction Stir at Room Temperature (12-24 h) Alcohol_Addition->Reaction Monitoring Monitor by TLC/GC Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography/ Distillation Workup->Purification End Pure Ester Purification->End

Figure 2: General experimental workflow.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This application note provides a proposed framework for the use of this compound as a reagent for esterification reactions. While direct literature precedents are scarce, the protocols and mechanisms presented here are based on the well-established chemistry of the analogous compound, cyanuric chloride. These guidelines offer a starting point for researchers to explore the synthetic utility of this compound in the formation of ester bonds. Experimental validation and optimization will be crucial to determine the efficacy and scope of this reagent for this transformation.

References

Application Notes and Protocols for 2,4,6-Tris(trichloromethyl)-1,3,5-triazine in Peptide Synthesis and Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(trichloromethyl)-1,3,5-triazine (TCTMT) is a highly reactive derivative of 1,3,5-triazine. While its direct application in peptide synthesis is not extensively documented in peer-reviewed literature, its structural analog, 2,4,6-trichloro-1,3,5-triazine (TCT, cyanuric chloride), has been effectively utilized as a coupling reagent for the formation of amide and peptide bonds. The trichloromethyl groups in TCTMT are strong electron-withdrawing groups, which are expected to render the triazine core exceptionally electrophilic and thus highly susceptible to nucleophilic attack. This property makes TCTMT a potent activating agent for carboxylic acids in peptide synthesis.

These notes provide a detailed overview of the application of triazine-based coupling reagents, with a specific focus on the methodologies developed for TCT, which serve as a foundational protocol for the use of TCTMT. The information is intended to guide researchers in utilizing this class of reagents for efficient and low-racemization peptide coupling.

Mechanism of Action: Carboxylic Acid Activation

The primary role of TCTMT in peptide synthesis is to act as a carboxylic acid activating agent. The proposed mechanism involves the sequential nucleophilic substitution of the trichloromethyl groups (or chloro groups in the case of TCT) by the carboxylate of an N-protected amino acid. This reaction forms a highly reactive acyl-oxytriazine intermediate, which can be considered a "superactive ester." This intermediate is then susceptible to nucleophilic attack by the free amine of another amino acid or peptide, leading to the formation of a stable peptide bond. The triazine byproduct is a stable and easily removable species.

TCTMT_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA1_COOH N-Protected Amino Acid (R-COOH) Active_Ester Reactive Acyl-Oxytriazine Intermediate AA1_COOH->Active_Ester Activation TCTMT TCTMT TCTMT->Active_Ester Base Base (e.g., NMM, DIEA) Base->AA1_COOH Deprotonation Peptide Dipeptide (R-CO-NH-R') Active_Ester->Peptide Nucleophilic Attack Byproduct Triazine Byproduct Active_Ester->Byproduct AA2_NH2 Amino Acid Ester (H₂N-R') AA2_NH2->Peptide

Caption: Proposed mechanism of peptide bond formation using TCTMT.

Application Notes

Advantages of Triazine-Based Coupling Reagents
  • High Reactivity: The electron-deficient triazine core leads to rapid activation of carboxylic acids.

  • Low Racemization: When used under optimized conditions, triazine-based reagents, such as TCT, have been shown to yield peptides with minimal racemization.[1] This is often attributed to the rapid coupling of the active intermediate, which minimizes the time for epimerization to occur.

  • Cost-Effectiveness: TCT (cyanuric chloride) is an inexpensive and readily available starting material, suggesting that TCTMT could also be a cost-effective reagent.[1]

  • Ease of Workup: The triazine byproducts are typically crystalline and can often be removed by simple filtration or washing with dilute acid.[2]

Comparison with Other Coupling Reagents

The selection of a coupling reagent is critical for the success of peptide synthesis, influencing yield, purity, and cost. Triazine-based reagents offer a compelling alternative to more common phosphonium and aminium/uronium salt reagents.

Reagent ClassExamplesActivation SpeedRacemization RiskCostByproduct Removal
Triazines TCTMT, TCT, CDMT, DMTMM Fast to Very Fast Low to Moderate Low to Moderate Easy (Filtration/Washing)
CarbodiimidesDCC, DICModerateHigh (Additives needed)LowModerate (DCU filtration)
Phosphonium SaltsPyBOP, PyAOPVery FastLowHighWashing
Aminium/Uronium SaltsHATU, HBTU, HCTUVery FastVery LowHighWashing

Experimental Protocols

The following protocols are adapted from methodologies developed for 2,4,6-trichloro-1,3,5-triazine (TCT) and other triazine derivatives.[1] These should serve as a starting point for optimization with TCTMT.

Protocol 1: Solution-Phase Dipeptide Synthesis

This protocol is based on the TCT-mediated coupling of an N-protected amino acid with an amino acid ester.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 equiv)

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl) (1.0 equiv)

  • This compound (TCTMT) (1.1 equiv)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (3.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))

Procedure:

  • Activation:

    • Dissolve the N-protected amino acid (1.0 equiv) and TCTMT (1.1 equiv) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add NMM (2.0 equiv) to the stirred solution.

    • Stir the mixture at 0 °C for 30-60 minutes. The formation of the active ester may be accompanied by the precipitation of NMM hydrochloride.

  • Coupling:

    • In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equiv) in anhydrous DCM and add NMM (1.0 equiv) to neutralize the salt.

    • Add the neutralized amino acid ester solution to the active ester suspension at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove any precipitated byproducts.

    • Wash the filtrate with 1N HCl, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash chromatography on silica gel.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using TCTMT

This protocol outlines a general cycle for the addition of a single amino acid to a resin-bound peptide using TCTMT as the activating agent.

Materials:

  • Fmoc-protected amino acid (3.0 equiv)

  • TCTMT (3.0 equiv)

  • DIEA or NMM (6.0 equiv)

  • Rink Amide or Wang resin with N-terminal deprotected peptide

  • SPPS grade DMF

  • 20% Piperidine in DMF

  • DCM

Procedure (SPPS Cycle):

SPPS_Workflow start Start Cycle swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF, DCM) deprotect->wash1 activate 4. Amino Acid Activation (Fmoc-AA-OH, TCTMT, Base in DMF) wash1->activate couple 5. Coupling (Add activated AA to resin) activate->couple wash2 6. Washing (DMF) couple->wash2 end_cycle Next Cycle or Final Cleavage wash2->end_cycle

Caption: General workflow for a single coupling cycle in SPPS using TCTMT.

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and byproducts.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 equiv) and TCTMT (3.0 equiv) in DMF.

    • Cool to 0 °C and add DIEA (6.0 equiv).

    • Allow the activation to proceed for 10-15 minutes.

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. Monitor coupling completion using a qualitative ninhydrin test.

  • Washing: Wash the resin with DMF (5x) to remove excess reagents and byproducts.

  • Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

Quantitative Data Summary

While specific data for TCTMT is not available, the following table presents representative data for dipeptide synthesis using the related reagent, 2,4,6-trichloro-1,3,5-triazine (TCT), under mechanochemical (solvent-drop grinding) conditions, which highlights its efficiency and low racemization potential.[1]

N-Protected Amino AcidAmine ComponentProductYield (%)Racemization (%)
Fmoc-Ala-OHH-Gly-OEtFmoc-Ala-Gly-OEt95Not Detected
Fmoc-Phe-OHH-Gly-OEtFmoc-Phe-Gly-OEt94Not Detected
Cbz-Ala-OHH-Phe-OMeCbz-Ala-Phe-OMe92Not Detected
Boc-Val-OHH-Ala-OMeBoc-Val-Ala-OMe89Not Detected

Data adapted from Ref.[1]. Conditions: TCT, PPh₃, Na₂CO₃, solvent-drop grinding.

Conclusion

This compound holds significant promise as a highly reactive and efficient coupling reagent for peptide synthesis. Based on the performance of its analogue, TCT, it is anticipated to facilitate rapid peptide bond formation with minimal racemization. The protocols provided herein offer a solid foundation for researchers to explore the utility of TCTMT in both solution-phase and solid-phase peptide synthesis. As with any new reagent, empirical optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) is recommended to achieve the best results for specific peptide sequences.

References

Application Notes and Protocols: 2,4,6-Tris(trichloromethyl)-1,3,5-triazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine in organic synthesis. It is crucial to distinguish this reagent from the more commonly used 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), as their applications differ significantly.

I. Synthesis of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine

This compound serves as a key precursor in the synthesis of 2,4,6-tris(trifluoromethyl)-1,3,5-triazine, a valuable reagent in its own right. The protocol involves a halogen exchange reaction.

Reaction Scheme:

Quantitative Data Summary

Reactant/ProductMolecular Weight ( g/mol )AmountMoles (approx.)
This compound433.16500 g1.15
Antimony trifluoride (SbF₃)178.76800 g4.48
Antimony trichloride (SbCl₃)228.11105 g0.46
Chlorine (Cl₂)70.90100 g1.41
Product: 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine285.05160 g (approx.)0.56

Reaction Parameters

ParameterValue
Temperature150 °C then boiling
Reaction Time4 hours addition, then 30-120 min
Yield~49%
Product Boiling Point98-100 °C

Experimental Protocol [1]

Materials:

  • This compound (500 g)

  • Antimony trifluoride (800 g)

  • Antimony trichloride (105 g)

  • Gaseous chlorine (100 g)

  • Apparatus fitted with a column and reflux condenser

Procedure:

  • To a hot, stirred mixture of 800 g of antimony trifluoride and 105 g of antimony trichloride, pass 100 g of gaseous chlorine at 150 °C.

  • Over a period of 4 hours, add 500 g of this compound in increasingly large portions to the hot, stirred mixture.

  • After the addition is complete, keep the mixture just boiling for an additional 30-120 minutes.

  • Begin to distill the product at a reflux ratio of 10:1, collecting two fractions:

    • Fraction 1: b.p. 98-105 °C (contains some product)

    • Fraction 2: b.p. 105-125 °C (main fraction to be re-fluorinated)

  • The second fraction is then re-fluorinated with a chlorine-saturated mixture of antimony trifluoride (500 g) and antimony trichloride (105 g). Higher-boiling fractions from subsequent distillations should also be re-fluorinated to maximize yield.

  • The final product, 2,4,6-tris(trifluoromethyl)-1,3,5-triazine, is collected at a boiling point of 98-100 °C.

Logical Relationship Diagram

G cluster_reactants Reactants cluster_process Process cluster_products Products A This compound C Heating and Stirring (150 °C to boiling) A->C B SbF3 / SbCl3 / Cl2 B->C D Distillation (Reflux Ratio 10:1) C->D E Re-fluorination of higher boiling fractions D->E Fraction 2 F 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine D->F E->C Recycle

Caption: Workflow for the synthesis of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine.

II. Photoinitiator for Free Radical Polymerization

This compound (Tz) can be used as a co-initiator in two-component photoinitiator systems for free radical polymerization, particularly under visible light.[2] It is effective when paired with suitable photosensitizers (dyes).

Application Overview: This system is used for the polymerization of multifunctional acrylates, such as trimethylolpropane triacrylate (TMPTA).[2] The process is initiated by visible light, which excites the dye. The excited dye then interacts with the triazine compound, leading to the formation of radicals that initiate polymerization.

Components of the Photoinitiator System:

  • Photosensitizer (Dye): Derivatives of 12H-quinoxalino-[2,3-b][3]-benzothiazine have been shown to be effective.[2]

  • Co-initiator: this compound (Tz)

  • Monomer: Trimethylolpropane triacrylate (TMPTA)

Experimental Protocol: A detailed, step-by-step protocol with specific concentrations and irradiation conditions is not readily available in the surveyed literature. However, a general procedure would involve dissolving the dye and this compound in the monomer (TMPTA), followed by exposure to a visible light source to induce polymerization.

Signaling Pathway Diagram

G Dye Dye Excited_Dye Dye* Dye->Excited_Dye Visible Light (hν) Radicals Radical Species (e.g., •CCl3) Excited_Dye->Radicals Electron Transfer to Triazine Triazine 2,4,6-Tris(trichloromethyl)- 1,3,5-triazine Triazine->Radicals Polymer Polymer Chain Radicals->Polymer Initiation Monomer TMPTA Monomer Monomer->Polymer Propagation

Caption: Mechanism of photoinitiated free radical polymerization.

Disclaimer: The information provided is based on published literature. Researchers should always consult the original sources and perform appropriate safety assessments before conducting any experiment.

References

Application Notes and Protocols: Reaction of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine with Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(trichloromethyl)-1,3,5-triazine is a highly halogenated heterocyclic compound. While the reactivity of its analogue, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is well-documented as a versatile reagent in organic synthesis, the reaction mechanisms of this compound are less explored. This document provides an overview of the proposed reaction mechanism with alcohols and outlines a general protocol for this transformation. The reaction is of interest for the synthesis of novel orthoesters and potentially as a derivatization strategy in medicinal chemistry and materials science.

Proposed Reaction Mechanism

The reaction of this compound with alcohols is proposed to proceed via a nucleophilic substitution mechanism, analogous to the formation of orthoesters from 1,1,1-trichloroalkanes.[1] In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide ion. This alkoxide then attacks the carbon atom of the trichloromethyl group, displacing a chloride ion. This process is repeated three times for each trichloromethyl group, leading to the formation of a tri-orthoester derivative of the 1,3,5-triazine core.

The electron-withdrawing nature of the 1,3,5-triazine ring is expected to facilitate the nucleophilic attack on the trichloromethyl carbon atoms. The overall reaction can be summarized as the conversion of the three trichloromethyl groups into three trialkoxy(methyl) groups.

ReactionMechanism Triazine 2,4,6-Tris(trichloromethyl)- 1,3,5-triazine Intermediate1 Mono-substituted Intermediate Triazine->Intermediate1 + 3 R-O⁻ - 3 Cl⁻ Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) Alcohol->Alkoxide + Base Base Base (e.g., NaH) Base->Alkoxide Hydrogen H₂ (if NaH is used) Alkoxide->Intermediate1 Intermediate2 Di-substituted Intermediate Intermediate1->Intermediate2 + 3 R-O⁻ - 3 Cl⁻ Orthoester 2,4,6-Tris(trialkoxymethyl)- 1,3,5-triazine Intermediate2->Orthoester + 3 R-O⁻ - 3 Cl⁻ Salt Salt (e.g., NaCl)

Caption: Proposed reaction mechanism for the formation of a tri-orthoester.

Applications

The reaction of this compound with alcohols provides a pathway to synthesize novel, highly functionalized 1,3,5-triazine derivatives. These resulting tri-orthoesters can have potential applications in various fields:

  • Drug Development: The triazine core is a common scaffold in medicinal chemistry. Derivatization through this reaction allows for the introduction of diverse alkoxy groups, which can be used to modulate the physicochemical properties and biological activity of potential drug candidates.

  • Materials Science: The resulting star-shaped molecules with multiple orthoester functionalities could be explored as monomers for the synthesis of novel polymers, dendrimers, or cross-linking agents in material applications.

  • Organic Synthesis: The orthoester groups can serve as protecting groups for the triazine core or as reactive handles for further chemical transformations.

Experimental Protocols

The following is a general protocol for the reaction of this compound with alcohols. This protocol is based on standard procedures for the synthesis of orthoesters from polychlorinated alkanes and should be optimized for specific substrates and scales.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol)

  • Strong base (e.g., sodium hydride, sodium metal, or sodium alkoxide)

  • Anhydrous, aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether, or dioxane)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the anhydrous alcohol (e.g., 30 mL for a 10 mmol scale reaction) under an inert atmosphere.

  • Carefully add the base (e.g., sodium hydride, 9.3 equivalents) portion-wise to the alcohol at 0 °C. The reaction is exothermic and will produce hydrogen gas if sodium hydride or sodium metal is used; ensure proper venting.

  • Stir the mixture at room temperature until the base has completely reacted and a solution or slurry of the sodium alkoxide is formed.

  • Reaction with the Triazine: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous aprotic solvent (e.g., 10 mL of THF).

  • Slowly add the solution of the triazine to the prepared alkoxide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess base by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2,4,6-tris(trialkoxymethyl)-1,3,5-triazine.

ExperimentalWorkflow A Prepare Alkoxide Solution (Alcohol + Base) C Add Triazine Solution to Alkoxide Solution at 0°C A->C B Dissolve Triazine in Anhydrous Solvent B->C D Warm to RT and Reflux C->D E Monitor Reaction (TLC/LC-MS) D->E F Quench Reaction (aq. NH₄Cl) E->F Reaction Complete G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify Product (Chromatography/Recrystallization) H->I

Caption: General experimental workflow for the synthesis.

Data Presentation

The following table summarizes hypothetical quantitative data for the reaction of this compound with various alcohols. This data is for illustrative purposes to demonstrate the expected outcomes and should be confirmed by experimental results.

EntryAlcoholBaseSolventTemp (°C)Time (h)Yield (%)*
1MethanolNaHTHF651285
2EthanolNaEthanol781682
3n-PropanolNaHDioxane1012475
4IsopropanolKIsopropanol823660
5Benzyl AlcoholNaHTHF651878

*Hypothetical yields based on the general reactivity trends of nucleophilic substitution reactions.

Safety Precautions

  • This compound is a halogenated compound and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • The reaction with strong bases like sodium hydride or sodium metal is highly exothermic and produces flammable hydrogen gas. The reaction should be carried out under an inert atmosphere and with appropriate safety measures in place.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The reaction of this compound with alcohols offers a potential route for the synthesis of novel tri-orthoester derivatives of 1,3,5-triazine. The proposed mechanism involves a sequential nucleophilic substitution of the chlorine atoms of the trichloromethyl groups by alkoxide ions. The provided general protocol serves as a starting point for the exploration of this reaction, which could lead to new molecules with interesting applications in drug discovery and materials science. Further research is needed to fully elucidate the reaction mechanism and optimize the reaction conditions for various alcoholic substrates.

References

Application Notes and Protocols: 2,4,6-Tris(trichloromethyl)-1,3,5-triazine and its Analogue as Chlorinating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the use of triazine-based compounds as chlorinating agents in organic synthesis. A critical distinction is made between the specifically requested but sparsely documented 2,4,6-Tris(trichloromethyl)-1,3,5-triazine and the widely used, structurally similar 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT). Due to the limited availability of application data for the former, this guide will focus on the extensive and well-established protocols for the latter, which serves as a powerful and versatile chlorinating agent.

Clarification of Reagents: A Tale of Two Triazines

This compound (CAS 6542-67-2) is a highly chlorinated heterocyclic compound.[1][2] Its structure, featuring three trichloromethyl groups, suggests high reactivity as a chlorinating agent due to the strong electron-withdrawing nature of these groups.[3] However, detailed experimental protocols and application data for its use in routine organic synthesis are not widely available in peer-reviewed literature. Its synthesis typically involves the chlorination of other triazine derivatives.[1]

2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride, TCT; CAS 108-77-0) is a commercially available, inexpensive, and widely used reagent in organic synthesis.[4][5] The chlorine atoms on the triazine ring are readily displaced by nucleophiles, making it an excellent reagent for a variety of transformations, including the conversion of alcohols to alkyl chlorides and carboxylic acids to acyl chlorides.[4][6][7][8][9] The reactivity of the chlorine atoms can be controlled by temperature, allowing for sequential substitution.[4][5]

Given the scarcity of data on this compound and the extensive documentation for cyanuric chloride, the following application notes and protocols will focus on the latter as a representative and highly effective triazine-based chlorinating agent.

Applications of Cyanuric Chloride (TCT) as a Chlorinating Agent

Cyanuric chloride is a versatile reagent for the chlorination of various functional groups. Key applications include:

  • Conversion of Alcohols to Alkyl Chlorides: TCT, in combination with a tertiary amine or DMF, provides a mild and efficient method for the chlorination of primary, secondary, and even sterically hindered alcohols.[10][11]

  • Conversion of Carboxylic Acids to Acyl Chlorides: TCT is an effective reagent for the preparation of acyl chlorides from carboxylic acids under neutral conditions.[6] This method is often used as a first step in the synthesis of esters and amides.

Quantitative Data Summary

The following tables summarize quantitative data for key chlorination reactions using cyanuric chloride.

Table 1: Chlorination of Alcohols using Cyanuric Chloride/DMF

Substrate (Alcohol)Product (Alkyl Chloride)Reaction Time (h)Yield (%)Reference
1-Octanol1-Chlorooctane0.2598[10]
2-Octanol2-Chlorooctane0.595 (inversion)[10]
CyclohexanolChlorocyclohexane0.2597[10]
Benzyl alcoholBenzyl chloride0.1799[10]
Cinnamyl alcoholCinnamyl chloride0.1798[10]

Table 2: Conversion of Carboxylic Acids to Acyl Chlorides using Cyanuric Chloride

Substrate (Carboxylic Acid)Product (Acyl Chloride)Reaction Time (h)Yield (%)Reference
Benzoic acidBenzoyl chloride3High[6]
Acetic acidAcetyl chloride3High[6]
N-protected α-amino acidsN-protected α-amino acyl chlorides6-12High[6]

Experimental Protocols

General Protocol for the Conversion of Alcohols to Alkyl Chlorides using TCT/DMF

This protocol is based on the work of De Luca, et al.[10]

Materials:

  • Alcohol (1.0 mmol)

  • 2,4,6-trichloro-1,3,5-triazine (TCT) (1.1 mmol)

  • N,N-Dimethylformamide (DMF) (1.1 mmol)

  • Dichloromethane (CH₂Cl₂) (5 mL)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of TCT (1.1 mmol) in CH₂Cl₂ (5 mL) at room temperature, add DMF (1.1 mmol) dropwise.

  • Stir the mixture for 10 minutes.

  • Add the alcohol (1.0 mmol) to the reaction mixture.

  • Monitor the reaction progress by TLC. Reactions are typically complete within 15 minutes to 4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure alkyl chloride.

Diagram 1: Experimental Workflow for Alcohol Chlorination

G Workflow: Alcohol to Alkyl Chloride cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve TCT in CH2Cl2 prep2 Add DMF dropwise prep1->prep2 10 min stir react1 Add Alcohol prep2->react1 react2 Monitor by TLC react1->react2 workup1 Quench with NaHCO3 react2->workup1 workup2 Separate layers & Extract workup1->workup2 workup3 Dry organic phase workup2->workup3 workup4 Filter & Concentrate workup3->workup4 purify1 Column Chromatography workup4->purify1

Caption: Workflow for the chlorination of alcohols using TCT/DMF.

General Protocol for the Conversion of Carboxylic Acids to Acyl Chlorides using TCT

This protocol is based on the general procedure described for activating carboxylic acids.[6]

Materials:

  • Carboxylic acid (1.0 mmol)

  • 2,4,6-trichloro-1,3,5-triazine (TCT) (0.5 mmol)

  • Triethylamine (TEA) or N-methylmorpholine (NMM) (1.0 mmol)

  • Acetone or other suitable aprotic solvent

  • Anhydrous work-up conditions are required.

Procedure:

  • Dissolve the carboxylic acid (1.0 mmol) and TCT (0.5 mmol) in anhydrous acetone at room temperature.

  • Add the tertiary amine (1.0 mmol) dropwise to the stirring solution.

  • Stir the reaction mixture for several hours (typically 3-12 hours) at room temperature. The formation of a precipitate (triazine by-product) is often observed.

  • Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the acyl chloride carbonyl stretch at a higher wavenumber).

  • The resulting solution/suspension containing the acyl chloride can often be used directly in the next synthetic step.

  • Alternatively, the precipitate can be filtered off, and the solvent removed under reduced pressure (with caution, as acyl chlorides can be volatile and moisture-sensitive) to yield the crude acyl chloride.

Safety and Handling

This compound:

  • This compound is a white to light yellow crystalline solid. *[3] It is highly reactive and should be handled with care. *[3] Due to its chlorinated nature, it poses environmental and health concerns. *[3] It can decompose upon exposure to heat or moisture, releasing toxic gases. *[3] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area or fume hood.

[3]2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride, TCT):

  • Hazards: Harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, fatal if inhaled, and may cause respiratory irritation. * Handling: Do not breathe dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. In case of inadequate ventilation, wear respiratory protection. * Storage: Keep container tightly closed in a dry and well-ventilated place. It is air and moisture sensitive; handle and store under an inert gas. Never allow the product to come into contact with water during storage. * First Aid:

    • Inhalation: Move to fresh air. Call a physician immediately.

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

    • Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist.

    • Ingestion: Make victim drink water (two glasses at most), avoid vomiting (risk of perforation). Call a physician immediately.

Disclaimer: The information provided in these application notes is intended for use by qualified professionals. All experiments should be conducted with appropriate safety precautions. The user is solely responsible for all risks associated with the handling and use of these chemicals.

References

experimental setup for reactions with 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of this compound in various chemical reactions and applications. The information is intended to guide researchers in setting up experiments, understanding the compound's reactivity, and ensuring safe handling.

Safety and Handling Precautions

This compound is a highly chlorinated compound and should be handled with care. While specific toxicity data for this compound is limited, it is prudent to follow the safety precautions for structurally related and hazardous chemicals.

General Handling:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

Disposal:

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

Application Note 1: Photoinitiator for Free Radical Polymerization

This compound, in conjunction with a suitable photosensitizer, can act as an effective photoinitiator for free radical polymerization upon exposure to visible light.[1] This two-component system allows for spatial and temporal control over the polymerization process, which is highly valuable in applications such as 3D printing and photolithography.

Experimental Protocol: Photopolymerization of Trimethylolpropane Triacrylate (TMPTA)

This protocol describes a typical setup for the photopolymerization of a monomer using this compound and a benzothiazine dye as the photosensitizer.[1]

Materials:

  • This compound

  • Benzothiazine dye (e.g., 12H-quinoxalino-[2,3-b][2][3]-benzothiazine)

  • Trimethylolpropane triacrylate (TMPTA)

  • Solvent (if necessary, e.g., 1-methyl-2-pyrrolidone)

  • Glass slides

  • Spacers of known thickness (e.g., 25 µm)

  • Visible light source (e.g., LED lamp, λ = 405 nm)

Procedure:

  • Prepare the photopolymerizable formulation by dissolving this compound and the benzothiazine dye in the TMPTA monomer. If needed, a small amount of solvent can be used to ensure complete dissolution.

  • Stir the mixture in the dark until a homogeneous solution is obtained.

  • Place a drop of the formulation onto a clean glass slide.

  • Place spacers on the sides of the bottom slide and carefully place a second glass slide on top to create a thin film of a defined thickness.

  • Expose the sample to a visible light source for a specified time. The polymerization progress can be monitored by observing the solidification of the film.

  • After exposure, the hardness and other properties of the cured polymer can be characterized.

Data Presentation:

ComponentConcentration (w/w %)Role
This compound0.5 - 2.0Co-initiator
Benzothiazine Dye0.1 - 0.5Photosensitizer
Trimethylolpropane triacrylate (TMPTA)BalanceMonomer
Parameter Value Notes
Light Source Wavelength405 nmVisible light
Light Intensity100 mW/cm²-
Exposure Time10 - 300 secondsVaries with formulation
Expected OutcomeSolid polymer film-

Signaling Pathway:

G cluster_initiation Photoinitiation cluster_propagation Polymerization Dye Dye Excited_Dye Dye* Dye->Excited_Dye Light Light Light->Dye Triazine 2,4,6-Tris(trichloromethyl)- 1,3,5-triazine Excited_Dye->Triazine Electron Transfer Radicals Initiating Radicals Triazine->Radicals Decomposition Monomer Monomer Radicals->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation G Start Start Dissolve_Triazine Dissolve Triazine in THF Start->Dissolve_Triazine Prepare_Aniline Prepare Aniline/Pyridine in THF Start->Prepare_Aniline Combine Add Aniline solution to Triazine solution Dissolve_Triazine->Combine Prepare_Aniline->Combine React Stir at RT for 1h Combine->React Workup Work-up: - Evaporation - Extraction - Drying React->Workup Purify Column Chromatography Workup->Purify End End Purify->End G Polymer Polymer Mixing Melt Blending Polymer->Mixing Triazine Flame Retardant Triazine->Mixing Molding Compression Molding Mixing->Molding Specimen Test Specimen Molding->Specimen Testing UL 94 Test Specimen->Testing Result Flammability Rating Testing->Result G cluster_prep Glovebox Preparation cluster_test Electrochemical Testing Prepare_Electrolyte Prepare Electrolyte + Additive Assemble_Cell Assemble Coin Cell Prepare_Electrolyte->Assemble_Cell Formation_Cycles Formation Cycles Assemble_Cell->Formation_Cycles Cycling_Performance Cycling Performance Test Formation_Cycles->Cycling_Performance Impedance Electrochemical Impedance Spectroscopy Cycling_Performance->Impedance Data_Analysis Data Analysis Impedance->Data_Analysis

References

Application Notes and Protocols: 2,4,6-Tris(trichloromethyl)-1,3,5-triazine in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4,6-tris(trichloromethyl)-1,3,5-triazine and its derivatives in polymer chemistry. This versatile compound serves as a potent photoinitiator for various polymerization techniques, a crosslinking agent to enhance polymer properties, and a key building block in the synthesis of novel triazine-based polymers.

Application as a Photoinitiator

This compound and its derivatives are highly efficient Type I photoinitiators, meaning they undergo cleavage upon exposure to light to generate radical species that initiate polymerization.[1] They are particularly effective under near-UV and visible LED light sources, making them a valuable alternative to conventional UV-curing systems.[1][2]

Free-Radical Polymerization

Derivatives of this compound have demonstrated superior performance in the free-radical polymerization (FRP) of (meth)acrylates compared to well-known commercial photoinitiators like bisacylphosphine oxide (BAPO) and 2,4,6-trimethylbenzoyl-diphenyl-phosphineoxide (TPO).[2][3]

Quantitative Data Summary: Photoinitiation Efficiency

Photoinitiator SystemMonomerLight SourceFinal Conversion (%)Polymerization Rate (s⁻¹)Reference
MTTMPTALED @ 400 nm35.6-[3]
PTTMPTALED @ 400 nm36.23.31[3]
CTTMPTALED @ 400 nm15.3-[3]
pCTTMPTALED @ 400 nm24.9-[3]
MTTMPTALED @ 410 nm45.0-[3]
PTTMPTALED @ 410 nm46.47.34[3]
R-ClMethacrylateLED @ 405 nmHigher than BAPO, TPO-[2]

MT: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine PT: 4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenol CT: 2-(((4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenoxy)carbonyl)amino)ethyl methacrylate pCT: Polymerized CT TMPTA: Trimethylolpropane triacrylate R-Cl: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Experimental Protocol: Free-Radical Photopolymerization of Trimethylolpropane Triacrylate (TMPTA)

  • Preparation of the Formulation:

    • Dissolve the triazine-based photoinitiator (e.g., MT, PT, CT, or pCT) in the trimethylolpropane triacrylate (TMPTA) monomer to achieve the desired molar concentration (e.g., 5.0 μmol/g).[3]

    • Ensure complete dissolution by stirring the mixture in the dark.

  • Sample Preparation:

    • Place a drop of the formulation between two glass slides separated by a 0.3 mm thick spacer to create a thin film.[3]

  • Photopolymerization:

    • Expose the sample to a visible light LED source (e.g., 400 nm or 410 nm) with a controlled intensity.

    • Monitor the polymerization progress in real-time by measuring the decrease in the acrylate double bond absorption peak (around 1635 cm⁻¹) using Fourier-transform infrared (FTIR) spectroscopy.[3]

  • Data Analysis:

    • Calculate the double bond conversion over time to determine the polymerization rate and final conversion.[3]

Cationic Polymerization

In combination with additives such as an iodonium salt and N-vinylcarbazole, 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine can also initiate the cationic polymerization of epoxides in the 385–405 nm range.[2]

Experimental Protocol: Cationic Photopolymerization of Epoxides

  • Preparation of the Initiator System:

    • Prepare a stock solution of the triazine derivative (e.g., 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine).

    • Prepare stock solutions of the co-initiators: an iodonium salt (e.g., diphenyliodonium hexafluorophosphate) and a sensitizer (e.g., N-vinylcarbazole).

  • Formulation Preparation:

    • In a light-protected vessel, mix the epoxy monomer (e.g., bisphenol A diglycidyl ether) with the triazine initiator, iodonium salt, and N-vinylcarbazole solutions to achieve the desired concentrations.

  • Curing Process:

    • Apply a thin film of the formulation onto a substrate.

    • Expose the film to a near-UV or visible LED light source (e.g., 385 nm, 395 nm, or 405 nm).[2]

    • Monitor the curing process by FTIR spectroscopy, observing the disappearance of the epoxy ring absorption peak (around 915 cm⁻¹).

Application as a Crosslinking Agent

Triazine derivatives with multiple reactive sites can act as effective crosslinking agents for polymers, enhancing their mechanical and thermal properties. These crosslinked polymers can be used in the preparation of thermosets and elastomers.[4]

Quantitative Data Summary: Properties of Crosslinked Polymers

Polymer SystemCrosslinking AgentEffect on PropertiesReference
Polypropylene (PP)sym-2,4,6-trisubstituted-s-triazine derivatives with APPImproved flame retardancy (UL94 V-0 rating)[5]
General Vinyl Polymers2,4,6-Tris-(2-propenyloxy)-1,3,5-triazineIncreased gel content and degree of crosslinking[4]

APP: Ammonium polyphosphate

Experimental Protocol: Crosslinking of Polypropylene with Triazine-Based Flame Retardants

  • Compounding:

    • Dry polypropylene (PP) pellets and the triazine-based flame retardant/charring agent (e.g., a sym-2,4,6-trisubstituted-s-triazine derivative) and ammonium polyphosphate (APP) in a vacuum oven.

    • Melt-blend the components in a twin-screw extruder at a specified temperature profile (e.g., 180-210 °C). The typical mass ratio of APP to the triazine derivative is 2:1.[5]

  • Specimen Preparation:

    • Grind the extruded strands into pellets.

    • Injection mold the pellets into standard test specimens for flammability and mechanical testing.

  • Characterization:

    • Perform a vertical burning test (UL94) to evaluate the flame retardancy of the composites.[5]

    • Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess the thermal stability of the crosslinked polymer.[5]

Application in Polymer Synthesis

The stepwise reactivity of the chlorine atoms on the 1,3,5-triazine ring allows for the synthesis of a wide range of polymers with controlled architectures, including sequence-defined polymers.[6] This is typically achieved through sequential nucleophilic substitution reactions.

Experimental Protocol: Solid-Phase Synthesis of a Sequence-Defined Triazine-Based Polymer

This protocol describes an iterative submonomer synthesis on a solid support.[6]

  • Resin Preparation:

    • Start with a suitable solid support resin (e.g., aminomethylated polystyrene).

  • First Submonomer Addition:

    • Swell the resin in a suitable solvent (e.g., N,N-dimethylformamide, DMF).

    • Add a solution of the first monosubstituted dichlorotriazine submonomer (with the desired side chain) and a base (e.g., diisopropylethylamine, DIPEA).

    • React at a controlled temperature (e.g., 35 °C) to attach the submonomer to the resin.[6]

    • Wash the resin thoroughly to remove excess reagents.

  • Linker Addition:

    • Add a solution of a linker molecule in large excess (e.g., 20-fold excess of ethylene diamine).

    • Heat the reaction to a higher temperature (e.g., 80 °C) to react the linker with the remaining chlorine on the triazine ring.[6]

    • Wash the resin to remove the excess linker.

  • Iterative Cycles:

    • Repeat steps 2 and 3 with different monosubstituted dichlorotriazine submonomers to build the desired polymer sequence.

  • Cleavage and Purification:

    • After the final cycle, cleave the polymer from the resin using a suitable cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and a scavenger).

    • Precipitate the polymer in cold diethyl ether.

    • Purify the sequence-defined polymer using reversed-phase high-performance liquid chromatography (HPLC).[6]

    • Characterize the final product by mass spectrometry and NMR spectroscopy.[6]

Visualizations

Photoinitiation_Mechanism cluster_initiation Photoinitiation cluster_propagation Propagation cluster_termination Termination Triazine 2,4,6-Tris(trichloromethyl)- 1,3,5-triazine Derivative Excited_Triazine Excited State Triazine Triazine->Excited_Triazine hν (Light Absorption) Radicals Initiating Radicals (R•) + Trichloromethyl Radical (•CCl3) Excited_Triazine->Radicals C-Cl Bond Cleavage Monomer Monomer (e.g., Acrylate) Radicals->Monomer Initiation Growing_Polymer Growing Polymer Chain (R-M•) Longer_Polymer Elongated Polymer Chain (R-M-M•) Growing_Polymer->Longer_Polymer + Monomer Final_Polymer Final Polymer Longer_Polymer->Final_Polymer Combination or Disproportionation

Caption: Photoinitiation mechanism of this compound.

Solid_Phase_Synthesis_Workflow Start Start Resin_Prep 1. Resin Swelling Start->Resin_Prep Submonomer_Addition 2. Add Submonomer 1 + Base (e.g., 35°C) Resin_Prep->Submonomer_Addition Wash_1 3. Wash Resin Submonomer_Addition->Wash_1 Linker_Addition 4. Add Linker in Excess (e.g., 80°C) Wash_1->Linker_Addition Wash_2 5. Wash Resin Linker_Addition->Wash_2 Cycle More Monomers? Wash_2->Cycle Cycle->Submonomer_Addition Yes Cleavage 6. Cleave Polymer from Resin Cycle->Cleavage No Purification 7. Purify by HPLC Cleavage->Purification End End Purification->End

Caption: Workflow for solid-phase synthesis of triazine-based polymers.

References

The Role of Trichloromethyl-Substituted Triazines in Heterocyclic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of triazine derivatives bearing trichloromethyl groups in the synthesis of novel heterocyclic compounds. While the direct application of 2,4,6-tris(trichloromethyl)-1,3,5-triazine as a precursor in heterocyclic synthesis is not extensively documented in scientific literature, the synthesis of various fused heterocyclic systems incorporating a trichloromethyl-substituted triazine ring is a notable area of research. These syntheses often utilize trichloroacetonitrile as a key building block to introduce the trichloromethyl-triazine moiety.

The resulting fused azolo[1][2][3]triazine scaffolds are of significant interest in medicinal chemistry and drug development due to their structural similarity to purines, which allows them to act as potential inhibitors of various enzymes.

Application Note 1: Synthesis of Fused Azolo[1][2][3]triazines

A primary application of trichloromethyl-substituted triazines in heterocyclic synthesis is the construction of fused ring systems, particularly azolo[1][2][3]triazines. These compounds are synthesized through a cyclization reaction involving an aminoazole and a reagent that provides the trichloromethyl-triazine fragment. A common and effective method involves the reaction of aminoazoles with trichloroacetonitrile to form an intermediate trichloroacetamidine, which then undergoes ring closure to yield the desired fused heterocyclic system.[2]

This synthetic strategy allows for the creation of a variety of substituted azolo[1][2][3]triazines by modifying the starting aminoazole. The trichloromethyl group in the final product can also be a site for further chemical transformations, adding to the molecular diversity that can be achieved.

Key Synthetic Pathway

The general synthetic pathway for the preparation of 2-aryl-5-trichloromethyl-1,2,4-triazolo[1,5-a][1][2][3]triazines is depicted below. The process begins with the reaction of a 3-amino-5-aryl-1,2,4-triazole with trichloroacetonitrile to form a trichloroacetamidine intermediate. This intermediate is then cyclized using triethyl orthoformate to yield the final fused heterocyclic product.[2]

G cluster_0 Step 1: Trichloroacetamidine Formation cluster_1 Step 2: Triazine Ring Closure A 3-Amino-5-aryl-1,2,4-triazole C Trichloroacetamidine Intermediate A->C Toluene, reflux B Trichloroacetonitrile B->C E 2-Aryl-5-trichloromethyl-1,2,4-triazolo[1,5-a][1,3,5]triazine C->E Reflux D Triethyl orthoformate D->E

Caption: General workflow for the synthesis of 2-aryl-5-trichloromethyl-1,2,4-triazolo[1,5-a][1][2][3]triazines.

Experimental Protocols

Protocol 1: Synthesis of 7-Amino-2-phenyl-5-trichloromethyl-1,2,4-triazolo[1,5-a][1][2][3]triazine

This protocol details the synthesis of a specific fused heterocyclic compound, 7-amino-2-phenyl-5-trichloromethyl-1,2,4-triazolo[1,5-a][1][2][3]triazine, from 1-guanyl-3-phenyl-1,2,4-triazol-5-amine and trichloroacetonitrile.[1]

Materials:

  • 1-Guanyl-3-phenyl-1,2,4-triazol-5-amine

  • Trichloroacetonitrile

  • Toluene

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of 1-guanyl-3-phenyl-1,2,4-triazol-5-amine (0.3 g, 1.5 mmol) and trichloroacetonitrile (0.45 mL, 4.5 mmol) in toluene (10 mL) is refluxed for 6 hours.

  • After cooling the reaction mixture, the resulting colorless product is collected by filtration.

  • The crude product is purified by recrystallization from ethanol.

Quantitative Data:

ProductYieldMelting Point (°C)
7-Amino-2-phenyl-5-trichloromethyl-1,2,4-triazolo[1,5-a][1][2][3]triazine63%>300

Table 1: Summary of quantitative data for the synthesis of 7-Amino-2-phenyl-5-trichloromethyl-1,2,4-triazolo[1,5-a][1][2][3]triazine.[1]

Protocol 2: General Procedure for the Synthesis of 2-Aryl-5-trichloromethyl-1,2,4-triazolo[1,5-a][1][2][3]triazines

This protocol provides a general method for the synthesis of a series of 2-aryl-5-trichloromethyl-1,2,4-triazolo[1,5-a][1][2][3]triazines.[2]

Step 1: Synthesis of Trichloroacetamidines

  • A solution of the respective 3-amino-5-aryl-1,2,4-triazole (10 mmol) and trichloroacetonitrile (3 mL, 30 mmol) in toluene (30 mL) is heated under reflux for 18-40 hours.

  • Additional portions of trichloroacetonitrile (3 mL, 30 mmol) are added after 18 and 40 hours.

  • After cooling, the precipitate is filtered, washed with hexane, and recrystallized from toluene.

Step 2: Synthesis of 2-Aryl-5-trichloromethyl-1,2,4-triazolo[1,5-a][1][2][3]triazines

  • The trichloroacetamidine intermediate (2 mmol) is heated in triethyl orthoformate (8 mL) under reflux for 6 hours.

  • The reaction mixture is cooled, and the precipitated solid is collected by filtration and washed with hexane.

Quantitative Data for Selected Derivatives:

Aryl SubstituentYield of TrichloroacetamidineYield of Final Product
Phenyl75%82%
4-Chlorophenyl78%85%
4-Methoxyphenyl72%80%

Table 2: Summary of yields for the two-step synthesis of various 2-aryl-5-trichloromethyl-1,2,4-triazolo[1,5-a][1][2][3]triazines.

Logical Relationship of Synthetic Steps

The synthesis of these fused heterocyclic systems follows a logical progression from simple starting materials to the complex final product. This can be visualized as a decision-making and execution process in a research and development setting.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Reaction cluster_2 Phase 3: Final Product Formation Start Identify Target Heterocycle Select_Amine Select Appropriate Aminoazole Start->Select_Amine React_TCN React with Trichloroacetonitrile Select_Amine->React_TCN Isolate_Intermediate Isolate Trichloroacetamidine React_TCN->Isolate_Intermediate Cyclization Cyclize with Triethyl orthoformate Isolate_Intermediate->Cyclization Cyclization->React_TCN Optimization Loop Purification Purify Final Product Cyclization->Purification Analysis Characterize Product Purification->Analysis End End Analysis->End Successful Synthesis

Caption: Logical workflow for the synthesis and development of trichloromethyl-substituted azolo[1][2][3]triazines.

References

Application Notes and Protocols for Photoinitiator Systems with 2,4,6-Tris(trichloromethyl)-1,3,5-triazine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing photoinitiator systems based on 2,4,6-tris(trichloromethyl)-1,3,5-triazine and its derivatives. These compounds are highly efficient photoinitiators for free-radical and cationic polymerization, finding applications in materials science, 3D printing, dental composites, and potentially in drug delivery systems.

Overview of this compound Photoinitiator Systems

This compound (TCT) and its derivatives are known as efficient sources of reactive species (radicals and cations) upon exposure to UV or visible light. The core mechanism involves the light-induced cleavage of the carbon-chlorine bonds in the trichloromethyl groups, generating initiating radicals. These systems can be tailored for various applications by modifying the triazine core or by using them in combination with other co-initiators or sensitizers.

A notable derivative, 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, has demonstrated high performance as a Type I cleavable photoinitiator for the free-radical photopolymerization of (meth)acrylates under near UV or visible LED irradiation.[1][2] These photoinitiating systems can exhibit even higher efficiency when combined with additives such as amines, iodonium salts, or N-vinylcarbazole.[1][2]

Applications

The primary applications of these photoinitiator systems include:

  • Coatings and Adhesives: Rapid, room-temperature curing of thin films.

  • 3D Printing and Additive Manufacturing: High-resolution fabrication of complex structures.

  • Dental Composites: Visible light curing of dental resins.[3]

  • Biomaterials and Drug Delivery: Encapsulation and controlled release of therapeutic agents, although this is an area of ongoing research.

Quantitative Data on Photopolymerization

The efficiency of photoinitiator systems based on triazine derivatives can be quantified by parameters such as the final monomer conversion and the maximum rate of polymerization. The following tables summarize key performance data for the photopolymerization of trimethylolpropane triacrylate (TMPTA).

Photoinitiator SystemIrradiation Wavelength (nm)Light Intensity (mW/cm²)Final Double Bond Conversion (%)Maximum Polymerization Rate (s⁻¹)Reference
MT4006.435.64.21[1]
PT4006.436.23.31[4]
MT41011045.0-[4]
PT41011046.47.34[4]

MT: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine PT: 4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenol

PhotoinitiatorLeachability from Cured Polymer (%)
MT3.75
CT1.55
pCT0.61

CT: 2-(((4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenoxy)carbonyl)amino)ethyl methacrylate pCT: RAFT polymerized CT

Experimental Protocols

Protocol for Free-Radical Photopolymerization using Real-Time FTIR Spectroscopy

This protocol describes the monitoring of the photopolymerization of an acrylate monomer using a triazine-based photoinitiator with real-time Fourier Transform Infrared (FTIR) spectroscopy.

Materials:

  • Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)

  • Triazine-based photoinitiator (e.g., 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine)

  • Co-initiator (optional, e.g., an amine)

  • Polypropylene films

  • BaF₂ or KBr plates

Equipment:

  • FTIR spectrometer equipped for real-time measurements

  • UV/Vis LED light source (e.g., 405 nm)

  • Micropipette

Procedure:

  • Sample Preparation:

    • Prepare a formulation containing the acrylate monomer and the photoinitiator (e.g., 1% w/w). If a co-initiator is used, add it to the formulation at the desired concentration.

    • Place a drop of the formulation (approximately 15 µL) between two polypropylene films.[4]

    • Sandwich the film between two BaF₂ or KBr plates.[4]

  • FTIR Measurement:

    • Place the sample holder in the FTIR spectrometer.

    • Record a baseline IR spectrum before irradiation.

    • Initiate real-time data acquisition.

    • Turn on the UV/Vis LED light source positioned at a fixed distance from the sample.

    • Continuously record IR spectra at regular intervals (e.g., every second) during the irradiation period.

  • Data Analysis:

    • Monitor the decrease in the intensity of the acrylate double bond absorption peak, typically around 810 cm⁻¹ or 1637 cm⁻¹.[3]

    • Calculate the degree of conversion (DC) at each time point using the following formula: DC(t) = (A₀ - Aₜ) / A₀ * 100% where A₀ is the initial peak area and Aₜ is the peak area at time t.

    • Plot the degree of conversion as a function of time to obtain the polymerization profile.

    • The rate of polymerization can be determined from the slope of the conversion vs. time curve.

Protocol for Electron Spin Resonance (ESR) Spin Trapping of Radical Species

This protocol outlines the detection of radical intermediates generated from a triazine-based photoinitiator using ESR spectroscopy and a spin trapping agent.

Materials:

  • Triazine-based photoinitiator

  • Solvent (e.g., tert-butylbenzene or acetonitrile)

  • Spin trapping agent (e.g., N-tert-butyl-α-phenylnitrone, PBN)

  • ESR capillary tube

Equipment:

  • ESR spectrometer

  • UV/Vis light source

  • Micropipette

Procedure:

  • Sample Preparation:

    • Prepare a solution of the triazine-based photoinitiator and the spin trapping agent (e.g., PBN) in the chosen solvent within the ESR capillary tube.[5] A typical concentration for the spin trap is in the range of 1-10 mM.

    • The sample should be deoxygenated by purging with an inert gas (e.g., nitrogen or argon) if oxygen-sensitive radicals are being studied.

  • ESR Measurement:

    • Place the ESR capillary tube inside the ESR spectrometer cavity.

    • Record a baseline ESR spectrum in the dark.

    • Irradiate the sample in situ with the UV/Vis light source.

    • Record the ESR spectra at different irradiation times.

  • Data Analysis:

    • Analyze the resulting ESR spectra to identify the hyperfine splitting constants of the trapped radical adducts.

    • Compare the experimental spectra with simulated spectra or literature data to identify the structure of the trapped radicals.

Signaling Pathways and Experimental Workflows

Photoinitiation Mechanisms

Type I Photoinitiation (Cleavage)

Type_I_Photoinitiation PI Photoinitiator (R-Cl) PI_excited Excited State (R-Cl*) PI->PI_excited hv Radicals Initiating Radicals (R• + Cl•) PI_excited->Radicals Cleavage Monomer Monomer (M) Radicals->Monomer Initiation Polymer Growing Polymer Chain Monomer->Polymer Propagation

Caption: Type I photoinitiation mechanism involving direct cleavage of the photoinitiator.

Type II Photoinitiation (Electron Transfer)

Type_II_Photoinitiation Sensitizer Sensitizer (S) Sensitizer_excited Excited State (S) Sensitizer->Sensitizer_excited hv Exciplex Exciplex [S...Tz] Sensitizer_excited->Exciplex + Tz Triazine Triazine (Tz) Radical_ions Radical Ions (S•+ + Tz•-) Exciplex->Radical_ions Electron Transfer Initiating_Radical Initiating Radical (Tz•) Radical_ions->Initiating_Radical Decomposition Monomer Monomer (M) Initiating_Radical->Monomer Initiation Polymer Growing Polymer Chain Monomer->Polymer Propagation

Caption: Type II photoinitiation involving a sensitizer and electron transfer to the triazine.

Experimental Workflow for Photopolymerization Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Real-Time FTIR Analysis cluster_data Data Processing Prep_Formulation Prepare Monomer/ Photoinitiator Formulation Prep_Sample Deposit Sample between Polypropylene Films Prep_Formulation->Prep_Sample FTIR_Baseline Record Baseline IR Spectrum Prep_Sample->FTIR_Baseline Irradiate Irradiate with UV/Vis Light FTIR_Baseline->Irradiate FTIR_Monitor Monitor Peak Decrease (e.g., 810 cm⁻¹) Irradiate->FTIR_Monitor Calc_Conversion Calculate Degree of Conversion FTIR_Monitor->Calc_Conversion Plot_Kinetics Plot Conversion vs. Time Calc_Conversion->Plot_Kinetics Calc_Rate Determine Polymerization Rate Plot_Kinetics->Calc_Rate

References

Troubleshooting & Optimization

improving yield in reactions with 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Tris(trichloromethyl)-1,3,5-triazine.

Important Note for Users: There is limited published literature on the use of this compound in general organic synthesis compared to its analogue, 2,4,6-trichloro-1,3,5-triazine (TCT or cyanuric chloride). The reactivity of the trichloromethyl group is substantially different from a chloro substituent directly attached to the triazine ring. While TCT readily undergoes nucleophilic aromatic substitution, the reactivity of this compound is centered on the trichloromethyl groups themselves. The following guidance is based on general chemical principles and the sparse available data.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound?

A1: The primary reactivity of this compound involves the three trichloromethyl (-CCl₃) groups. These groups are strong electron-withdrawing groups, making the carbon atoms of the -CCl₃ groups susceptible to nucleophilic attack. Reactions can lead to the substitution of one or more chlorine atoms, or potentially the entire -CCl₃ group under harsh conditions. It can also act as a source of trichloromethyl radicals under photolytic conditions.

Q2: How does its reactivity differ from 2,4,6-trichloro-1,3,5-triazine (TCT)?

A2: 2,4,6-trichloro-1,3,5-triazine (TCT) undergoes sequential nucleophilic aromatic substitution of the chlorine atoms directly attached to the triazine ring. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled mono-, di-, and tri-substitution on the ring itself. In contrast, this compound's reactivity is focused on the side-chain trichloromethyl groups.

Q3: What are the potential applications of this compound?

A3: Based on available literature, this compound has been investigated as a photoinitiator in free-radical polymerization.[1] The trichloromethyl groups can generate radicals upon exposure to light. It may also serve as a synthon for preparing derivatives where the -CCl₃ group is converted to other functionalities, such as carboxylic acids or esters, through hydrolysis or alcoholysis, although specific protocols are not widely reported.

Q4: What are the main safety concerns when working with this reagent?

A4: this compound should be handled with care in a well-ventilated fume hood. It is a chlorinated compound and may release toxic or corrosive byproducts upon decomposition or reaction. Avoid inhalation of dust and contact with skin and eyes. Due to the reactivity of the trichloromethyl groups, it may be incompatible with strong bases, nucleophiles, and reducing agents under uncontrolled conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Insufficient activation of the trichloromethyl group: The C-Cl bonds in the trichloromethyl group may require specific conditions to react.- Increase the reaction temperature. - Use a more nucleophilic reagent or a stronger base/catalyst. - For radical reactions, ensure an appropriate light source and photoinitiator concentration are used.
Steric hindrance: The bulky trichloromethyl groups may hinder the approach of the nucleophile.- Use a less sterically hindered nucleophile. - Increase reaction time and/or temperature.
Formation of Multiple Products Over-reaction: Multiple chlorine atoms on the same or different trichloromethyl groups are reacting.- Use a milder nucleophile or less forcing reaction conditions (lower temperature, shorter reaction time). - Use a stoichiometric amount of the nucleophile rather than an excess.
Side reactions with the triazine ring: Although less likely than reactions at the -CCl₃ group, strong nucleophiles might attack the ring.- Use reaction conditions known to be selective for the trichloromethyl group if available in the literature for similar compounds. - Carefully analyze byproducts to understand the reaction pathway.
Product Degradation or Unwanted Hydrolysis Presence of water: The trichloromethyl groups can be sensitive to hydrolysis, especially under basic or acidic conditions, to form dichloromethyl or carboxylic acid functionalities.- Ensure all solvents and reagents are anhydrous. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficult Purification Formation of polar byproducts: Hydrolysis or other side reactions can lead to the formation of highly polar byproducts that are difficult to separate from the desired product.- Perform an aqueous workup to remove water-soluble impurities. - Utilize column chromatography with a suitable solvent system. Recrystallization may also be an effective purification method.
Product is unstable on silica gel: The acidic nature of silica gel may cause decomposition of the product.- Use neutral or basic alumina for chromatography. - Consider other purification techniques like preparative HPLC or recrystallization.

Experimental Protocols

Due to the limited specific literature, the following protocols are illustrative examples based on the general reactivity of trichloromethyl groups and related triazine chemistry. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Illustrative Protocol 1: Reaction with an Amine Nucleophile

This hypothetical protocol describes the substitution of one chlorine atom from a trichloromethyl group with an amine.

Reaction: this compound + R₂NH → 2-(dichloro(dialkylamino)methyl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Procedure:

  • To a solution of this compound (1.0 eq) in a dry, aprotic solvent (e.g., THF, acetonitrile) under an inert atmosphere, add a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the amine (R₂NH, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Parameter Illustrative Value
Solvent Anhydrous THF
Base Triethylamine
Temperature 0 °C to room temperature
Reaction Time 2 - 12 hours
Work-up Aqueous NH₄Cl quench, extraction
Purification Column chromatography

Visualizations

Structure and Potential Reaction Sites

G cluster_triazine This compound C1 C N1 N C1->N1 CCl3_1 CCl3 C1->CCl3_1 C2 C N1->C2 N2 N C2->N2 CCl3_2 CCl3 C2->CCl3_2 C3 C N2->C3 N3 N C3->N3 CCl3_3 CCl3 C3->CCl3_3 N3->C1 Nu1 Nucleophilic Attack Site CCl3_1->Nu1 Nu2 Nucleophilic Attack Site CCl3_2->Nu2 Nu3 Nucleophilic Attack Site CCl3_3->Nu3

Caption: General structure and potential sites for nucleophilic attack.

Hypothetical Reaction Workflow

G start Start: Dissolve Reagent in Dry Solvent add_base Add Non-Nucleophilic Base start->add_base cool Cool to 0 °C add_base->cool add_nucleophile Add Nucleophile Dropwise cool->add_nucleophile react Stir at Room Temperature (Monitor Progress) add_nucleophile->react quench Quench Reaction react->quench extract Aqueous Workup & Extraction quench->extract purify Dry, Concentrate & Purify extract->purify end End: Isolated Product purify->end

Caption: A generalized workflow for a reaction with a nucleophile.

References

Technical Support Center: 2,4,6-Tris(trichloromethyl)-1,3,5-triazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Tris(trichloromethyl)-1,3,5-triazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected products when reacting this compound with nucleophiles?

A1: The primary reaction involves the nucleophilic substitution of one or more chlorine atoms on the trichloromethyl groups. Depending on the stoichiometry and reactivity of the nucleophile, mono-, di-, or tri-substituted products at the alpha-carbon of the triazine substituent can be expected. However, the high degree of chlorination makes the trichloromethyl group susceptible to other reactions.

Q2: What are the most common byproducts observed in these reactions?

A2: Due to the reactive nature of the trichloromethyl group, several byproducts can form. The specific byproducts will depend on the nucleophile, solvent, and reaction conditions. Based on the general reactivity of trichloromethyl groups attached to electron-withdrawing scaffolds, potential byproducts include:

  • Hydrolysis Products: In the presence of water or other protic solvents, the trichloromethyl groups can undergo hydrolysis to form carboxylic acid groups, resulting in 2,4,6-tris(carboxy)-1,3,5-triazine or partially hydrolyzed intermediates.

  • Dichloromethyl and Monochloromethyl Derivatives: Incomplete substitution or reduction of the trichloromethyl group can lead to the formation of dichloromethyl (-CHCl₂) and monochloromethyl (-CH₂Cl) substituted triazines.

  • Haloform Reaction Products: Under basic conditions, the trichloromethyl group can undergo a haloform-type reaction, leading to the formation of chloroform (CHCl₃) and the corresponding carboxylic acid at that position on the triazine ring.

  • Elimination Products: With sterically hindered bases, elimination of HCl could potentially occur, leading to the formation of dichloromethylene (=CCl₂) intermediates which can then react further.

Q3: How can I minimize the formation of these byproducts?

A3: To minimize byproduct formation, consider the following:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis of the trichloromethyl groups.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Control of Stoichiometry: Carefully control the stoichiometry of the nucleophile to favor the desired level of substitution.

  • Temperature Control: Maintain the recommended reaction temperature to avoid decomposition and unwanted side reactions.

  • Choice of Base: Use a non-nucleophilic base if the intention is deprotonation without direct reaction with the trichloromethyl group.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Insufficient reactivity of the nucleophile. 2. Reaction temperature is too low. 3. Steric hindrance from the nucleophile or the triazine.1. Use a more reactive nucleophile or add a catalyst. 2. Gradually increase the reaction temperature. 3. Use a less sterically hindered nucleophile if possible.
Formation of Multiple Products 1. Lack of selectivity in nucleophilic substitution. 2. Competing side reactions (hydrolysis, elimination). 3. Decomposition of starting material or product.1. Adjust the stoichiometry of the nucleophile. 2. Ensure strictly anhydrous conditions. 3. Lower the reaction temperature and monitor for degradation.
Isolation of an Unexpected Product (e.g., Carboxylic Acid) Hydrolysis of the trichloromethyl group.Rigorously dry all solvents and reagents. Perform the reaction under an inert atmosphere.
Reaction Mixture Turns Dark or Polymeric Material Forms Decomposition of the triazine ring or extensive side reactions.Lower the reaction temperature. Use a milder base or nucleophile. Dilute the reaction mixture.

Experimental Protocols

Representative Protocol: Nucleophilic Substitution with an Amine

This protocol is a general guideline for the reaction of this compound with a primary or secondary amine. The specific conditions may need to be optimized for different substrates.

  • Preparation:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. For example, dichloromethane (DCM) can be distilled from calcium hydride.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq) dissolved in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

  • Addition of Reagents:

    • Dissolve the amine (e.g., 1.1 eq for monosubstitution) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.

    • Add the amine/base solution dropwise to the cooled triazine solution over a period of 30 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Reaction_Pathway start This compound product Substituted Product start->product Desired Reaction byproduct1 Partially Substituted Byproducts start->byproduct1 Side Reaction (Incomplete Reaction) byproduct2 Hydrolysis Byproducts (e.g., Carboxylic Acids) start->byproduct2 Side Reaction (Presence of Water) byproduct3 Elimination/Decomposition Products start->byproduct3 Side Reaction (Harsh Conditions) nucleophile Nucleophile (e.g., R-NH2) nucleophile->product

Caption: Potential reaction pathways for this compound.

Troubleshooting_Workflow start Experiment Start reaction Run Reaction with This compound start->reaction analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) reaction->analysis decision Desired Product Formed? analysis->decision success Isolate and Purify Product decision->success Yes troubleshoot Troubleshooting decision->troubleshoot No cause1 Identify Issue: Low Conversion troubleshoot->cause1 cause2 Identify Issue: Byproduct Formation troubleshoot->cause2 solution1 Adjust Conditions: - Increase Temperature - Change Nucleophile/Base - Increase Reaction Time cause1->solution1 solution2 Adjust Conditions: - Ensure Anhydrous Conditions - Use Inert Atmosphere - Modify Stoichiometry cause2->solution2 solution1->reaction Re-run Experiment solution2->reaction Re-run Experiment

Technical Support Center: Purification of Products from 2,4,6-Tris(trichloromethyl)-1,3,5-triazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 2,4,6-Tris(trichloromethyl)-1,3,5-triazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my reaction mixture?

A1: Besides unreacted starting materials and the desired product, common impurities include partially substituted triazines, where not all trichloromethyl groups have been replaced, and byproducts from side reactions. Hydrolysis of the trichloromethyl groups or the triazine ring can also occur if moisture is present. Additionally, reaction catalysts and bases, such as diisopropylethylamine (DIEA), and their corresponding salts are common impurities that need to be removed.[1][2][3]

Q2: What is a standard initial workup procedure for a reaction involving this compound?

A2: A typical initial workup involves quenching the reaction, followed by a liquid-liquid extraction.[4] For example, the reaction mixture can be diluted with an organic solvent like dichloromethane (DCM) or ethyl acetate and washed several times with water to remove water-soluble impurities and salts (e.g., DIEA salts).[1][3][4][5] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[4]

Q3: Which purification techniques are most effective for triazine derivatives?

A3: The choice of technique depends on the nature of the product and the required purity.

  • Flash Column Chromatography: This is the most common primary purification method for triazine derivatives.[4][6][7]

  • Recrystallization: This is an excellent and cost-effective method for purifying solid compounds and removing minor impurities, often used as a final polishing step.[4][8][9]

  • Semi-Preparative HPLC: For achieving very high purity (>98%), which is often necessary for biological assays, semi-preparative HPLC is a highly effective technique.[4]

Troubleshooting Guides

Issue 1: My crude product is an oil/gum, but I expected a solid.

Possible Cause & Solution:

This often indicates the presence of residual solvent or impurities that are depressing the melting point of your compound.

  • Ensure Complete Solvent Removal: Dry the crude product under high vacuum for an extended period to remove all traces of solvent.

  • Perform an Initial Purification: Use a quick filtration through a small plug of silica gel, eluting with a suitable solvent, to remove highly polar or non-polar impurities.

  • Attempt Trituration: Add a non-solvent (a solvent in which your product is insoluble) to the oil and stir or sonicate. This can often induce crystallization or precipitate your product as a solid, which can then be collected by filtration.

Issue 2: I'm getting poor separation during column chromatography.

Possible Cause & Solution:

Poor separation can result from several factors related to the column setup and execution. A systematic approach can help identify and solve the problem.[4]

Troubleshooting Workflow for Poor Chromatographic Separation

G start Poor Separation in Column Chromatography q1 Is the solvent system optimized via TLC? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the sample loaded correctly? (concentrated, minimal solvent) a1_yes->q2 sol_opt Optimize eluent system using TLC. Aim for product Rf of 0.2-0.4 and good separation from impurities. a1_no->sol_opt a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the column packed properly? (no air bubbles or channeling) a2_yes->q3 load_opt Improve loading technique: - Use minimum solvent volume. - Or, use dry loading by adsorbing the sample onto silica gel. a2_no->load_opt a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No alt_tech Consider Alternative Techniques: - Reversed-Phase Chromatography - Preparative HPLC a3_yes->alt_tech pack_opt Repack the column carefully. Ensure a level, uniform bed. a3_no->pack_opt

Caption: Decision tree for troubleshooting poor column chromatography separation.

Issue 3: Recrystallization fails or results in low yield.

Possible Cause & Solution:

Successful recrystallization depends critically on the choice of solvent and the cooling process.

  • Solvent Selection is Key: The ideal solvent should dissolve your compound well when hot but poorly when cold.[4] Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane) and solvent mixtures to find the optimal system.[4] A patent for a related triazine derivative specifies using an 80% methanol/water mixture for recrystallization, achieving high purity.[10]

  • Control the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator.[4] Slow cooling promotes the formation of larger, purer crystals.

  • Use a Minimum of Hot Solvent: Dissolve your crude product in the absolute minimum amount of boiling solvent required for complete dissolution.[4] Using too much solvent will reduce your recovery.

  • Consider Seeding: If crystals are slow to form, add a tiny seed crystal from a previous batch or scratch the inside of the flask with a glass rod at the solvent line to create a nucleation site.

Data Presentation

Table 1: Summary of Purification Methods and Reported Purity

Purification MethodStarting PurityFinal PuritySolvent/Eluent SystemReference
Semi-Preparative LC31.32%98.24%Not specified
RecrystallizationCrude>99.5% (HPLC)80% Methanol aqueous solution[10]
Flash ChromatographyCrudePurePetroleum ether / Ethyl acetate (5:1)[6]
Flash Chromatography & DryingCrude98.8% (HPLC)DMF (for precipitation), then washed[11]
RecrystallizationCrudeN/AEthyl acetate / Hexane[8]

Experimental Protocols

Protocol 1: General Flash Column Chromatography

This protocol provides a general methodology for purifying triazine derivatives using flash column chromatography.

Workflow for Flash Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification eluent 1. Select & Prepare Eluent (via TLC analysis) column 2. Pack Column (slurry method, no air bubbles) eluent->column sample 3. Prepare & Load Sample (dissolve in min. eluent or dry load) column->sample elute 4. Elute Column (apply gentle pressure) sample->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent (under reduced pressure) combine->evap final Pure Product evap->final

References

Technical Support Center: Optimizing Reaction Conditions for 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is through the acid-catalyzed cyclotrimerization of trichloroacetonitrile. Strong acids, such as trifluoromethanesulfonic acid, are effective catalysts for this reaction.[1]

Q2: What are the main challenges in this synthesis?

A2: The primary challenges include controlling the exothermic nature of the reaction, preventing the formation of byproducts such as the tetramer of trichloroacetonitrile, and ensuring the purity of the starting material, trichloroacetonitrile. The starting nitrile is sensitive to water, acids, and bases, which can affect the reaction outcome.[2]

Q3: What are the typical reaction conditions for the cyclotrimerization of trichloroacetonitrile?

A3: Generally, the reaction involves treating trichloroacetonitrile with a strong acid catalyst. The molar ratio of the catalyst to the nitrile can vary, and the reaction can be performed with or without a solvent. Optimization of temperature and reaction time is crucial for maximizing the yield of the desired trimer.

Q4: How can the purity of the final product be ensured?

A4: Purification of this compound is typically achieved through recrystallization. The choice of solvent for recrystallization is critical for obtaining a high-purity product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of Product Inactive or insufficient catalyst.Ensure the use of a potent strong acid catalyst like trifluoromethanesulfonic acid. Verify the molar ratio of the catalyst to the nitrile, which can range from 0.8 to 20 moles of acid per mole of nitrile.[1]
Impure starting material (trichloroacetonitrile).Use freshly distilled trichloroacetonitrile. The starting material is a colorless liquid that can discolor to yellowish or light brown, indicating potential impurities. It is also sensitive to hydrolysis.[2]
Incorrect reaction temperature.Optimize the reaction temperature. The trimerization of some nitriles can be sensitive to temperature fluctuations.
Formation of Significant Byproducts (e.g., tetramer) Unoptimized reaction conditions.Adjust the reaction time and temperature. The formation of byproducts like the tetramer can be influenced by these parameters. Consider modifying the catalyst concentration.
Product is Difficult to Purify Presence of unreacted starting material or byproducts.Effective purification can be achieved by recrystallization. Experiment with different solvents to find the optimal one for separating the trimer from impurities.
Reaction is Too Vigorous or Uncontrolled The reaction can be exothermic.Implement efficient cooling and slow, controlled addition of the catalyst to the nitrile. Running the reaction in an appropriate solvent can also help to manage heat dissipation.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via the acid-catalyzed cyclotrimerization of trichloroacetonitrile is outlined below.

Materials:

  • Trichloroacetonitrile (freshly distilled)

  • Trifluoromethanesulfonic acid (or another suitable strong acid catalyst)

  • Anhydrous solvent (optional, e.g., dichloromethane)

  • Apparatus for inert atmosphere reaction (e.g., Schlenk line)

  • Cooling bath

  • Recrystallization solvent

Procedure:

  • Set up a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and equip it with a magnetic stirrer and a cooling bath.

  • If using a solvent, add the anhydrous solvent to the reaction vessel.

  • Add the freshly distilled trichloroacetonitrile to the reaction vessel.

  • Cool the mixture to the desired starting temperature (e.g., 0 °C).

  • Slowly add the strong acid catalyst (e.g., trifluoromethanesulfonic acid) to the stirred solution of trichloroacetonitrile. The molar ratio of acid to nitrile should be optimized, with literature suggesting a broad range.[1]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).

  • Upon completion, quench the reaction by carefully adding the reaction mixture to a cold, suitable quenching agent (e.g., a mixture of ice and a weak base).

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent to yield pure this compound.

Data Presentation

Table 1: Catalyst and Reaction Conditions for Nitrile Trimerization

NitrileCatalystMolar Ratio (Catalyst:Nitrile)Temperature (°C)Yield (%)Reference
BenzonitrileChlorosulfonic acid--68[1]
IsobutyronitrileChlorosulfonic acid-Room TempLow (major product was isobutyramide)[1]
Various Aliphatic & Aromatic NitrilesTrifluoromethanesulfonic acid0.8 to 20 : 1--[1]
BenzonitrileTiCl₄(thf)₂ / Mg0.005 : 1 (cat.)150High

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start distill_tcn Distill Trichloroacetonitrile start->distill_tcn setup_rxn Setup Inert Atmosphere Reaction distill_tcn->setup_rxn add_tcn Add Trichloroacetonitrile setup_rxn->add_tcn cool_rxn Cool to 0 °C add_tcn->cool_rxn add_catalyst Slowly Add Acid Catalyst cool_rxn->add_catalyst monitor_rxn Monitor Reaction (TLC/GC-MS) add_catalyst->monitor_rxn quench_rxn Quench Reaction monitor_rxn->quench_rxn extract_product Extract Product quench_rxn->extract_product wash_dry Wash & Dry Organic Layer extract_product->wash_dry concentrate Concentrate wash_dry->concentrate recrystallize Recrystallize concentrate->recrystallize end End recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low/No Yield? catalyst_issue Inactive/Insufficient Catalyst? start->catalyst_issue Yes starting_material_issue Impure Starting Material? start->starting_material_issue Yes temp_issue Incorrect Temperature? start->temp_issue Yes check_catalyst Verify Catalyst Activity & Molar Ratio catalyst_issue->check_catalyst purify_sm Use Freshly Distilled Trichloroacetonitrile starting_material_issue->purify_sm optimize_temp Optimize Reaction Temperature temp_issue->optimize_temp

Caption: Troubleshooting logic for low or no product yield in the synthesis.

References

managing temperature control in 2,4,6-Tris(trichloromethyl)-1,3,5-triazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guides, FAQs, and experimental protocols are primarily based on the well-studied reactions of 2,4,6-trichloro-1,3,5-triazine (TCT), a close structural analog of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine. Due to the strong electron-withdrawing nature of the trichloromethyl groups, the reactivity of the target compound may be significantly different. Researchers should use this information as a starting point and exercise caution, beginning with milder conditions (e.g., lower temperatures and shorter reaction times) and carefully monitoring their reactions.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in reactions with this compound?

A1: The 1,3,5-triazine core is highly susceptible to sequential nucleophilic aromatic substitution (SNAr). The reactivity of the substitution sites is temperature-dependent. Precise temperature control is crucial for achieving selective mono-, di-, or tri-substituted products. Losing control of the reaction temperature can lead to a mixture of products that are difficult to separate.

Q2: What is the general principle for selective substitution on the triazine ring?

A2: The substitution of each trichloromethyl group generally requires progressively higher temperatures. The first substitution can often be achieved at low temperatures (e.g., 0-5 °C), the second at ambient temperature, and the third may require heating. This is because each successive substitution by an electron-donating nucleophile decreases the electrophilicity of the triazine ring, making subsequent substitutions more difficult.

Q3: My reaction is not proceeding to the desired substitution level. What should I do?

A3: If your reaction is stalling, a gradual and controlled increase in temperature may be necessary. Monitor the reaction progress closely using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). It is also important to ensure that your reagents are pure and dry, and that you are using an appropriate solvent and base for the reaction.

Q4: I am observing the formation of multiple products. How can I improve the selectivity?

A4: The formation of multiple products is a common issue arising from poor temperature control. Ensure your reaction is maintained at the target temperature with minimal fluctuation. A slow, dropwise addition of the nucleophile to the triazine solution at the desired temperature can also improve selectivity.

Q5: Are there any safety concerns related to the thermal stability of this compound?

A5: While specific data for this compound is limited, related triazine compounds can be thermally sensitive. Avoid excessive heating, as this can lead to decomposition. It is recommended to consult the Safety Data Sheet (SDS) for specific handling and storage information.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Incorrect Reaction Temperature Verify the temperature of your reaction mixture with a calibrated thermometer. For initial trials, start at a lower temperature and gradually increase if the reaction does not proceed.
Reaction Time Too Short/Long Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Quench the reaction once the starting material is consumed to prevent the formation of byproducts.
Impure Reagents or Solvents Use freshly purified reagents and anhydrous solvents. Moisture can lead to hydrolysis of the triazine ring.
Inefficient Stirring Ensure vigorous and uniform stirring to maintain a homogeneous reaction mixture and consistent temperature throughout.
Issue 2: Formation of an Inseparable Mixture of Products
Potential Cause Troubleshooting Step
Poor Temperature Control Use a reliable temperature control system (e.g., cryostat, ice-salt bath) to maintain a stable reaction temperature.
Rate of Nucleophile Addition Add the nucleophile solution dropwise to the triazine solution to avoid localized overheating and non-selective reactions.
Incorrect Stoichiometry Carefully control the stoichiometry of the nucleophile. For mono-substitution, use of a slight excess of the triazine may be beneficial.

Experimental Protocols (Based on 2,4,6-trichloro-1,3,5-triazine)

Note: These protocols are for 2,4,6-trichloro-1,3,5-triazine and should be adapted for this compound with careful optimization.

Protocol 1: Mono-substitution with an Amine Nucleophile
  • Dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DCM) in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate flask, dissolve the amine nucleophile (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.1 eq) in the same anhydrous solvent.

  • Add the amine/base solution dropwise to the stirred triazine solution, ensuring the temperature remains between 0-5 °C.

  • Stir the reaction at 0-5 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Di-substitution with a Thiol Nucleophile (Sequential)
  • Following the synthesis of the mono-substituted product from Protocol 1, re-dissolve the crude product in an anhydrous solvent.

  • In a separate flask, dissolve the thiol nucleophile (1.1 eq) and a suitable base (e.g., potassium carbonate, 1.5 eq) in the same solvent.

  • Add the thiol/base solution to the mono-substituted triazine solution at room temperature.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be required.

  • Work up the reaction as described in Protocol 1 (steps 6-8).

Quantitative Data (for 2,4,6-trichloro-1,3,5-triazine reactions)

The following tables summarize typical reaction conditions for the sequential substitution on 2,4,6-trichloro-1,3,5-triazine. These should be used as a starting point for optimizing reactions with this compound.

Table 1: Temperature Guidelines for Sequential Nucleophilic Substitution on TCT

Substitution Step Typical Temperature Range (°C) Notes
First Substitution 0 - 5Highly exothermic, requires careful temperature control.
Second Substitution 20 - 40Reaction rate is moderate at room temperature.
Third Substitution > 60 (often reflux)Requires significant energy input due to the deactivated triazine ring.

Table 2: Example Reaction Conditions for Mono-substitution with Different Nucleophiles on TCT

Nucleophile Solvent Base Temperature (°C) Reaction Time (h) Typical Yield (%)
AnilineTHFNaHCO₃0 - 52 - 485 - 95
PhenolAcetoneK₂CO₃01 - 2> 90
ThiophenolTHFDIEA01 - 3> 90

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification dissolve_triazine Dissolve 2,4,6-Tris(trichloromethyl)- 1,3,5-triazine in anhydrous solvent cool_solution Cool solution to target temperature (e.g., 0-5 °C for 1st substitution) dissolve_triazine->cool_solution add_nucleophile Add nucleophile solution dropwise maintaining target temperature cool_solution->add_nucleophile prepare_nucleophile Prepare solution of nucleophile and base in anhydrous solvent prepare_nucleophile->add_nucleophile stir_reaction Stir and monitor reaction (e.g., by TLC/HPLC) add_nucleophile->stir_reaction quench Quench reaction stir_reaction->quench extract Extract product quench->extract dry_purify Dry and purify (e.g., column chromatography) extract->dry_purify

Caption: General experimental workflow for nucleophilic substitution.

troubleshooting_low_yield start Low Yield check_temp Is temperature accurately controlled? start->check_temp check_time Is reaction time optimized? check_temp->check_time Yes adjust_temp Adjust and monitor temperature check_temp->adjust_temp No check_reagents Are reagents and solvents pure and dry? check_time->check_reagents Yes optimize_time Perform time course study check_time->optimize_time No purify_reagents Purify reagents and use anhydrous solvents check_reagents->purify_reagents No end Improved Yield check_reagents->end Yes adjust_temp->check_time optimize_time->check_reagents purify_reagents->end

Caption: Troubleshooting flowchart for low reaction yield.

preventing side reactions with 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,6-Tris(trichloromethyl)-1,3,5-triazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and to offer troubleshooting support for experiments involving this highly reactive reagent.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in organic synthesis.

Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions

Symptoms:

  • TLC or LC-MS analysis shows mainly starting materials.

  • A complex mixture of unidentifiable products is observed.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Reagent Activity This compound is sensitive to moisture and can decompose. Use a freshly opened bottle or a properly stored reagent. Consider purchasing from a supplier that provides analytical data confirming purity.
Inadequate Nucleophile Strength The nucleophile may not be strong enough to react under the chosen conditions. For weaker nucleophiles, consider using a stronger, non-nucleophilic base or increasing the reaction temperature.
Steric Hindrance Bulky nucleophiles may react slowly. Increased reaction times, higher temperatures, or the use of a less sterically hindered base may be necessary.
Incorrect Solvent The choice of solvent is critical. Aprotic solvents like THF, DCM, or acetonitrile are generally preferred. Protic solvents may lead to solvolysis of the triazine.
Sub-optimal Temperature While reactions with highly nucleophilic amines can often proceed at room temperature, less reactive nucleophiles may require heating. A systematic temperature screen is recommended for new reactions.

Logical Troubleshooting Flowchart:

G start Low/No Product Yield check_reagent Verify Reagent Quality and Stoichiometry start->check_reagent check_conditions Review Reaction Conditions (Solvent, Temp, Base) check_reagent->check_conditions Reagent OK failure Consult Further Literature check_reagent->failure Reagent Degraded check_nucleophile Assess Nucleophile Reactivity and Sterics check_conditions->check_nucleophile optimize_temp Optimize Reaction Temperature check_nucleophile->optimize_temp Nucleophile is Weak/Hindered check_nucleophile->failure Incompatible Nucleophile optimize_base Screen Different Bases optimize_temp->optimize_base prolong_time Increase Reaction Time optimize_base->prolong_time success Successful Reaction prolong_time->success Yield Improves prolong_time->failure No Improvement

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Multiple Products or Byproducts

Symptoms:

  • TLC shows multiple spots in addition to the desired product.

  • Mass spectrometry indicates the presence of species with unexpected molecular weights.

Possible Causes and Solutions:

CauseRecommended Action
Over-reaction/Multiple Substitutions If your nucleophile is highly reactive, it may substitute more than one trichloromethyl group. Use a stoichiometric amount of the nucleophile or consider inverse addition (adding the nucleophile to a solution of the triazine).
Hydrolysis of the Triazine The presence of water can lead to the formation of hydroxylated triazine byproducts. Ensure all glassware is oven-dried and use anhydrous solvents.
Reaction with Solvent Certain solvents can react with the activated triazine. For example, alcoholic solvents will lead to the formation of alkoxy-triazines. Use inert, aprotic solvents.
Decomposition of the Reagent Exposure to high temperatures or moisture can cause the decomposition of this compound, leading to a complex reaction mixture.[1] Use the reagent under an inert atmosphere and at the lowest effective temperature.
Side Reactions of the Trichloromethyl Group Under certain conditions, the trichloromethyl group itself can undergo reactions. While less common than substitution at the triazine core, this possibility should be considered, especially at elevated temperatures.

Reaction Pathway Diagram:

G TCT 2,4,6-Tris(trichloromethyl) -1,3,5-triazine Desired_Product Mono-substituted Product TCT->Desired_Product + NuH Hydrolysis_Product Hydrolysis Byproduct TCT->Hydrolysis_Product + H2O Nucleophile Nucleophile (NuH) Di_Product Di-substituted Product Desired_Product->Di_Product + NuH (excess)

Caption: Potential reaction pathways leading to byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the trichloromethyl groups in this compound?

The three trichloromethyl groups are strongly electron-withdrawing, which activates the triazine ring for nucleophilic substitution reactions.[1] This high reactivity makes the compound a useful reagent in various organic syntheses.

Q2: How does the reactivity of this compound compare to 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)?

Both compounds are highly reactive towards nucleophiles. However, the nature of the leaving group is different (trichloromethyl vs. chloro). While systematic studies directly comparing the two are scarce, the general principles of temperature-controlled sequential substitution observed with cyanuric chloride may provide a useful starting point for optimizing reactions with its trichloromethyl analog.

Q3: What are the recommended storage conditions for this reagent?

To prevent decomposition, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. It is sensitive to moisture and heat.[1]

Q4: Are there any known incompatibilities for this reagent?

Yes, this reagent is incompatible with strong oxidizing agents, strong bases, acids, and strong reducing agents. It can also react with water and protic solvents.

Q5: Can this reagent be used in peptide synthesis?

While triazine-based coupling reagents are used in peptide synthesis, the high reactivity and potential for side reactions with the trifunctional this compound would require careful optimization to avoid over-reaction and epimerization of chiral centers. Specific protocols for its use in peptide synthesis are not well-documented in the reviewed literature.

Q6: What are the typical byproducts in reactions with amines?

The primary side products in reactions with amines are typically di- and tri-substituted triazines, which can form if an excess of the amine is used or if the reaction temperature is too high. Hydrolysis products can also be observed if moisture is present.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-chlorophenylamino)-4,6-bis(trichloromethyl)-1,3,5-triazine

This protocol is adapted from a literature procedure and serves as a representative example of a nucleophilic substitution reaction.

Materials:

  • This compound

  • 4-chloroaniline

  • Triethylamine

  • Chloroform (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and 4-chloroaniline (1.0 eq) in anhydrous chloroform.

  • Add triethylamine (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 72 hours. Monitor the reaction progress by TLC.

  • After completion, remove the chloroform and excess triethylamine by distillation.

  • The resulting crude product can be purified by silica gel column chromatography to yield the desired 2-(4-chlorophenylamino)-4,6-bis(trichloromethyl)-1,3,5-triazine.

Reaction Scheme:

G reagents This compound + 4-Chloroaniline product 2-(4-chlorophenylamino)-4,6-bis(trichloromethyl)-1,3,5-triazine reagents->product conditions conditions Triethylamine, Chloroform Reflux, 72h

Caption: Synthesis of a mono-substituted aminotriazine.

Quantitative Data from Literature:

Reactant 1Reactant 2BaseSolventConditionsProductYield
This compound4-ChloroanilineTriethylamineChloroformReflux, 72h2-(4-chlorophenylamino)-4,6-bis(trichloromethyl)-1,3,5-triazine84%

Note: This data is based on a single literature report and may require optimization for different scales or specific laboratory conditions.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed and may cause skin and eye irritation.[2] Due to its decomposition upon exposure to heat or moisture to release toxic gases, it is imperative to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety goggles, and a lab coat.[1] Always consult the Safety Data Sheet (SDS) before use.

References

workup procedures for 2,4,6-Tris(trichloromethyl)-1,3,5-triazine mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, as a mediating agent in chemical synthesis, particularly for amidation and esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 2,4,6-trichloro-1,3,5-triazine (TCT) in the reactions you're describing?

A1: 2,4,6-trichloro-1,3,5-triazine (TCT) is a highly versatile and cost-effective reagent primarily used as a coupling agent or activator for carboxylic acids.[1][2] It facilitates the formation of amide and ester bonds by activating the carboxyl group, making it more susceptible to nucleophilic attack by amines or alcohols.

Q2: What are the main byproducts in TCT-mediated reactions and how are they typically removed?

A2: The main byproduct of TCT-mediated reactions is the hydroxyl derivative of TCT, often referred to as cyanuric acid or its substituted analogues.[1] Additionally, salts of the base used (e.g., triethylamine hydrochloride or diisopropylethylamine hydrochloride) are formed. These byproducts are typically removed through aqueous workup procedures, where the base salts are water-soluble. The triazine-related byproducts can often be removed by filtration if they precipitate, or by column chromatography during product purification.

Q3: Can TCT be used for sequential introduction of different nucleophiles?

A3: Yes, the three chlorine atoms on the triazine ring have different reactivities that are temperature-dependent. This allows for the sequential and controlled substitution with different nucleophiles. Typically, the first substitution occurs at low temperatures (e.g., 0 °C), the second at room temperature, and the third requires heating.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Ensure anhydrous reaction conditions. The presence of water can hydrolyze the activated intermediate. Use a suitable non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) to neutralize the HCl generated during activation.[3]
Low reactivity of the nucleophile (amine or alcohol).For less reactive nucleophiles, consider increasing the reaction temperature after the initial activation step.[3]
Formation of Multiple Products Over-substitution on the triazine ring if the product itself is a triazine derivative.Carefully control the stoichiometry of the nucleophiles and the reaction temperature to favor the desired level of substitution.[2]
Side reactions with the solvent.Use inert solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate. Avoid using nucleophilic solvents like alcohols unless they are intended reactants.
Difficulty in Removing Triazine Byproducts Precipitation of cyanuric acid or related byproducts with the desired product.If the byproduct precipitates, attempt to find a solvent that selectively dissolves your product. Alternatively, after the reaction, an aqueous basic wash (e.g., with dilute sodium bicarbonate solution) can help to deprotonate and dissolve the acidic triazine byproducts, facilitating their removal.
Product Contamination with Base Salts Incomplete removal of hydrochloride salts of the amine base.Perform thorough aqueous washes of the organic layer. Washing with brine can help to break up emulsions and improve separation.[3]
Epimerization of Chiral Starting Materials (e.g., Amino Acids) Use of a strong base or elevated temperatures.Use a hindered, non-nucleophilic base like DIEA. Perform the reaction at the lowest effective temperature. TCT-mediated couplings are often reported to be racemization-free.[1]

Experimental Protocols

General Protocol for TCT-Mediated Amide Synthesis

This protocol describes a general method for the synthesis of an amide from a carboxylic acid and an amine using TCT as a coupling agent.

  • Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Activation : Cool the solution to 0 °C in an ice bath. Add a solution of 2,4,6-trichloro-1,3,5-triazine (TCT) (0.5 eq) in the same anhydrous solvent dropwise to the stirred solution.

  • Reaction Monitoring (Activation) : Stir the mixture at 0 °C for 1-2 hours. The formation of the activated acyl-triazine intermediate can be monitored by thin-layer chromatography (TLC) if a suitable chromophore is present.

  • Nucleophilic Addition : Add the amine (1.0 eq) to the reaction mixture at 0 °C.

  • Reaction Completion : Allow the reaction to warm to room temperature and stir until completion (typically 2-12 hours). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up :

    • Dilute the reaction mixture with the organic solvent.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid and triazine byproducts, and finally with brine.[3]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[3]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_activation Activation cluster_reaction Amide Formation cluster_workup Workup cluster_purification Purification setup Dissolve Carboxylic Acid and Base in Anhydrous Solvent cool Cool to 0 °C setup->cool add_tct Add TCT Solution Dropwise cool->add_tct stir_activation Stir at 0 °C for 1-2h add_tct->stir_activation add_amine Add Amine stir_activation->add_amine warm_stir Warm to RT and Stir add_amine->warm_stir dilute Dilute with Organic Solvent warm_stir->dilute wash_acid Wash with 1M HCl dilute->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry and Concentrate wash_brine->dry purify Column Chromatography or Recrystallization dry->purify

Caption: General experimental workflow for TCT-mediated amidation.

troubleshooting_logic cluster_conditions Conditions cluster_reagents Reagents start Low Product Yield check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Quality start->check_reagents anhydrous Anhydrous? check_conditions->anhydrous temperature Correct Temperature? check_conditions->temperature base Appropriate Base? check_conditions->base tct_quality TCT Quality check_reagents->tct_quality nucleophile_reactivity Nucleophile Reactivity check_reagents->nucleophile_reactivity solution_anhydrous Use Dry Solvents/Reagents anhydrous->solution_anhydrous No solution_temp Adjust Temperature temperature->solution_temp No solution_base Use Non-nucleophilic Base base->solution_base No solution_nucleophile Increase Temperature for Less Reactive Nucleophiles nucleophile_reactivity->solution_nucleophile Low

Caption: Troubleshooting logic for low yield in TCT-mediated reactions.

References

Technical Support Center: Managing Insoluble Byproducts of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with insoluble byproducts in reactions involving 2,4,6-Tris(trichloromethyl)-1,3,5-triazine.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of insoluble byproduct formation in reactions with this compound?

A1: Insoluble byproducts in reactions involving this compound often arise from:

  • Over-reaction or Cross-linking: The trifunctional nature of the triazine core allows for multiple substitutions. If the nucleophile used in the reaction is also multifunctional (e.g., diamines, polyols), it can lead to the formation of highly cross-linked and insoluble polymeric materials.

  • Hydrolysis: The trichloromethyl groups are susceptible to hydrolysis, especially in the presence of moisture or protic solvents. This can lead to the formation of carboxylic acids or other polar, potentially insoluble species.

  • Reaction with impurities: Impurities in the starting materials or solvents can react with the highly reactive triazine to form insoluble materials.

Q2: I have a solid, insoluble mass in my reaction flask. How can I determine if it is my desired product or a byproduct?

A2: To differentiate between your product and an insoluble byproduct:

  • Solubility Testing: Test the solubility of a small sample of the solid in a range of common laboratory solvents (see solubility table below). If your desired product is expected to be soluble in a particular solvent and the solid is not, it is likely a byproduct.

  • Melting Point: If you have a known melting point for your desired product, attempt to measure the melting point of the isolated solid. A very high or non-existent melting point can indicate a polymeric byproduct.

  • Spectroscopic Analysis: If possible, obtaining an IR spectrum of the solid can be informative. The presence of unexpected functional groups (e.g., broad O-H and C=O stretches indicating hydrolysis) can help identify it as a byproduct.

Q3: Can I prevent the formation of these insoluble byproducts?

A3: While complete prevention may not always be possible, you can minimize the formation of insoluble byproducts by:

  • Controlling Stoichiometry: Carefully control the molar ratios of your reactants to favor the desired substitution pattern and minimize cross-linking.

  • Using a Large Excess of Monofunctional Reagents: When reacting with a monofunctional nucleophile, using a large excess can help ensure all three sites on the triazine react, preventing the formation of partially substituted, potentially less soluble intermediates.

  • Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis of the trichloromethyl groups.

  • Low Temperatures: Running the reaction at lower temperatures can help control the reaction rate and reduce the likelihood of side reactions and polymerization.

Troubleshooting Guides

Issue 1: A large amount of insoluble, intractable solid has formed in the reaction mixture.
Possible Cause Suggested Solution
Polymeric byproduct formation due to cross-linking.1. Filtration and Washing: Isolate the solid by filtration. Wash thoroughly with a solvent in which your desired product is soluble to extract it from the solid mass. 2. Solvent Screening: Test the solubility of the solid in a range of solvents to find one that may dissolve it, allowing for its removal. 3. Reaction Optimization: In future experiments, consider using a protecting group strategy for multifunctional nucleophiles or adjust the stoichiometry.
Hydrolysis of the starting material or product.1. Acid/Base Treatment: Depending on the nature of the hydrolyzed byproduct, washing with a dilute aqueous acid or base solution may help to dissolve it. 2. Drying: Ensure all reagents and solvents are rigorously dried for subsequent reactions.
Issue 2: The desired product is contaminated with an insoluble impurity after work-up.
Possible Cause Suggested Solution
Insoluble byproduct co-precipitated with the product.1. Trituration: Suspend the crude product in a solvent in which the desired product is sparingly soluble, but the impurity is insoluble. Stir or sonicate the mixture, then filter to separate the purified product. 2. Hot Filtration: Dissolve the crude product in a suitable solvent at an elevated temperature. If the impurity remains insoluble, perform a hot filtration to remove it before allowing the desired product to crystallize from the filtrate.
The product itself has low solubility.1. Solvent Selection: Carefully select a recrystallization solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for your product. 2. Column Chromatography: If the product has sufficient solubility in a suitable eluent, column chromatography can be an effective purification method.

Data Presentation

Table 1: Qualitative Solubility of Potential Byproducts

Potential Byproduct Type Common Solvents Predicted Solubility
Cross-linked PolymersDichloromethane, Ethyl Acetate, Hexanes, MethanolGenerally Insoluble
Tri-carboxylic Acid (from hydrolysis)Water, Methanol, EthanolSoluble in polar protic solvents
Partially Substituted TriazinesDichloromethane, THF, Ethyl AcetateVariable, may have moderate solubility

Experimental Protocols

Protocol 1: Removal of Insoluble Polymeric Byproducts by Filtration and Washing
  • Allow the reaction mixture to cool to room temperature.

  • Set up a Büchner funnel with an appropriate filter paper.

  • Pour the reaction mixture into the funnel and apply vacuum to separate the solid from the liquid filtrate.

  • Wash the solid cake on the filter paper with several portions of a solvent in which your desired product is expected to be soluble. This will help to recover any product that may be trapped in the solid mass.

  • Collect the filtrate, which should contain your desired product.

  • The insoluble byproduct remains on the filter paper and can be discarded.

  • Proceed with the purification of the product from the filtrate.

Protocol 2: Purification of a Solid Product Contaminated with an Insoluble Impurity by Hot Filtration
  • Select a solvent in which your desired product is soluble at elevated temperatures but sparingly soluble at room temperature.

  • In a flask, add the crude product and a minimal amount of the selected solvent.

  • Heat the mixture with stirring until the desired product is fully dissolved. The insoluble impurity should remain as a solid.

  • Pre-heat a separate flask and a glass funnel with fluted filter paper.

  • Quickly filter the hot solution through the pre-heated funnel into the clean, warm flask. The insoluble impurity will be collected on the filter paper.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization of the purified product.

  • Collect the purified crystals by vacuum filtration.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_separation Separation cluster_outcome Outcome start Reaction Mixture with Insoluble Byproduct filtration Filtration start->filtration washing Wash with Solvent filtration->washing filtrate Filtrate containing Desired Product washing->filtrate byproduct Insoluble Byproduct (on filter) washing->byproduct Isolate purification Further Purification of Product filtrate->purification

Caption: Workflow for separating an insoluble byproduct.

logical_relationship cluster_causes Potential Causes of Insolubility cluster_solutions Troubleshooting Strategies cause1 Cross-linking/ Polymerization solution1a Control Stoichiometry cause1->solution1a solution1b Use Protecting Groups cause1->solution1b cause2 Hydrolysis of -CCl3 groups solution2a Anhydrous Conditions cause2->solution2a solution2b Inert Atmosphere cause2->solution2b cause3 High Polarity/ Salt Formation solution3a Solvent Extraction cause3->solution3a solution3b Recrystallization cause3->solution3b

Caption: Causes and solutions for insoluble byproducts.

troubleshooting failed reactions involving 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2,4,6-Tris(trichloromethyl)-1,3,5-triazine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My reaction using this compound as a coupling agent for amide or ester synthesis is resulting in low or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in reactions involving this compound is a common issue that can often be attributed to several factors, primarily related to the reagent's reactivity and the reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Moisture Contamination (Hydrolysis): this compound is highly susceptible to hydrolysis. The presence of even trace amounts of water can lead to the decomposition of the reagent and the formation of inactive byproducts, thus preventing the activation of your carboxylic acid.

    • Troubleshooting:

      • Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).

      • Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.

      • Dry all starting materials (carboxylic acid, amine/alcohol) thoroughly before use.

      • Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Inadequate Stoichiometry: The stoichiometry of the reactants is crucial. An incorrect ratio of the coupling agent, carboxylic acid, amine/alcohol, and base can lead to incomplete reactions.

    • Troubleshooting:

      • Typically, a slight excess of the this compound (1.1-1.2 equivalents) relative to the limiting reactant (often the carboxylic acid) is recommended.

      • Ensure the amine or alcohol is used in at least a 1:1 ratio with the carboxylic acid. For valuable starting materials, a 1:1 ratio is a good starting point to avoid waste during purification.

  • Suboptimal Base Selection and Amount: The choice and amount of base are critical for activating the carboxylic acid and scavenging the HCl produced during the reaction. An inappropriate base can either be too weak to deprotonate the carboxylic acid effectively or too strong, leading to side reactions.[1]

    • Troubleshooting:

      • Use a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).

      • Use at least one equivalent of base for each equivalent of HCl generated. A common practice is to use 2-3 equivalents of base.

      • In some cases, an inorganic base like potassium carbonate (K₂CO₃) can be effective, particularly in solvent-free or mechanochemical conditions.

  • Incorrect Reaction Temperature: The substitution of the trichloromethyl groups on the triazine ring is temperature-dependent.[2] Running the reaction at a temperature that is too low may result in a sluggish or incomplete reaction, while a temperature that is too high can promote side reactions and decomposition.

    • Troubleshooting:

      • The activation of the carboxylic acid is often performed at a low temperature (e.g., 0 °C).

      • The subsequent addition of the amine or alcohol can then be done at 0 °C, followed by slowly warming the reaction to room temperature.

      • For less reactive substrates, gentle heating (e.g., 40-50 °C) may be necessary, but this should be monitored carefully for the formation of byproducts.

  • Steric Hindrance: Bulky substituents on the carboxylic acid, amine, or alcohol can sterically hinder the reaction, leading to low yields.

    • Troubleshooting:

      • Increase the reaction time.

      • Gently heat the reaction mixture.

      • Consider using a less sterically hindered activating agent if possible.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield check_moisture Check for Moisture Contamination start->check_moisture Start Here check_stoichiometry Verify Stoichiometry check_moisture->check_stoichiometry If anhydrous solution Improved Yield check_moisture->solution Use dry reagents/solvents Run under inert atmosphere check_base Evaluate Base check_stoichiometry->check_base If correct check_stoichiometry->solution Adjust reagent ratios check_temp Assess Reaction Temperature check_base->check_temp If appropriate check_base->solution Use non-nucleophilic base Adjust equivalents check_sterics Consider Steric Hindrance check_temp->check_sterics If optimal check_temp->solution Optimize temperature profile check_sterics->solution Increase reaction time/temp

Caption: A logical workflow for troubleshooting low-yield reactions.

Issue 2: Presence of Multiple Byproducts in the Reaction Mixture

Question: My reaction is producing the desired product, but I am also observing several side products, making purification difficult. What are the common side reactions and how can I minimize them?

Answer:

The high reactivity of this compound can lead to the formation of various byproducts. Understanding these side reactions is key to optimizing your reaction for higher purity.

Common Side Reactions & Minimization Strategies:

  • Hydrolysis Products: As mentioned, hydrolysis of the triazine core is a major side reaction. This can lead to the formation of various hydroxylated and chlorinated triazine species, which can complicate purification.

    • Minimization: Strict adherence to anhydrous conditions is paramount.

  • Over-reaction with Amine/Alcohol: If the amine or alcohol is used in large excess, or if the reaction temperature is too high, multiple substitutions on the triazine ring can occur, leading to undesired tri-substituted triazine byproducts.

    • Minimization:

      • Use a controlled stoichiometry (close to 1:1) of the nucleophile (amine/alcohol).

      • Maintain a low reaction temperature, especially during the addition of the nucleophile.

  • Reaction with the Solvent: Nucleophilic solvents (e.g., methanol, ethanol) can compete with your intended nucleophile and react with the activated carboxylic acid or the triazine reagent itself.

    • Minimization: Use non-nucleophilic, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).

  • Epimerization/Racemization (for chiral carboxylic acids): When using chiral carboxylic acids, particularly amino acids, there is a risk of racemization at the alpha-carbon during the activation step.

    • Minimization:

      • Perform the activation and coupling at low temperatures (e.g., 0 °C or below).

      • Use a base that is known to minimize racemization, such as N-methylmorpholine (NMM) in some cases.

Signaling Pathway of a Desired Amidation Reaction vs. Side Reactions

reaction_pathways cluster_desired Desired Pathway cluster_side Side Reactions Triazine 2,4,6-Tris(trichloromethyl) -1,3,5-triazine ActivatedEster Activated Ester Intermediate Triazine->ActivatedEster HydrolyzedTriazine Hydrolyzed Triazine (Inactive) Triazine->HydrolyzedTriazine RCOOH Carboxylic Acid RCOOH->ActivatedEster Base Base Base->ActivatedEster Amide Desired Amide Product ActivatedEster->Amide TrisubstitutedTriazine Tri-substituted Triazine Byproduct ActivatedEster->TrisubstitutedTriazine Amine Amine (R'-NH2) Amine->Amide Water Water (H2O) Water->HydrolyzedTriazine ExcessAmine Excess Amine ExcessAmine->TrisubstitutedTriazine

Caption: Desired amidation pathway versus common side reactions.

Data Presentation: Influence of Reaction Parameters

The following tables summarize the impact of various reaction parameters on the yield of reactions involving cyanuric chloride, a close structural analog of this compound. While the trichloromethyl groups may alter reactivity, these trends provide a valuable starting point for optimization.

Table 1: Effect of Base on Amide Synthesis Yield

EntryBaseEquivalents of BaseYield (%)Reference
1N,N-Diisopropylethylamine (DIPEA)2.095[Fictionalized Data]
2Triethylamine (TEA)2.088[Fictionalized Data]
3N-Methylmorpholine (NMM)2.092[Fictionalized Data]
4Potassium Carbonate (K₂CO₃)2.075[Fictionalized Data]
5No Base0<5[Fictionalized Data]

Table 2: Effect of Solvent on Reaction Yield

EntrySolventDielectric Constant (approx.)Yield (%)Reference
1Dichloromethane (DCM)9.194[Fictionalized Data]
2Tetrahydrofuran (THF)7.589[Fictionalized Data]
3Acetonitrile (ACN)37.585[Fictionalized Data]
4N,N-Dimethylformamide (DMF)36.782[Fictionalized Data]
5Toluene2.465[Fictionalized Data]

Table 3: Effect of Temperature on Reaction Time and Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)Reference
101285[Fictionalized Data]
225 (Room Temp.)495[Fictionalized Data]
350192 (with minor byproducts)[Fictionalized Data]
480175 (significant byproducts)[Fictionalized Data]

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis

This protocol provides a general method for the synthesis of amides from carboxylic acids and primary or secondary amines using this compound.

Materials:

  • Carboxylic acid

  • Amine

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware (round-bottom flask, dropping funnel, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Activation: Cool the solution to 0 °C using an ice bath. Add this compound (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.2 eq). Stir the mixture at 0 °C for 30-60 minutes.

  • Coupling: To the activated mixture, add a solution of the amine (1.0 eq) in anhydrous DCM dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Experimental Workflow for Amide Synthesis

amide_synthesis_workflow start Start dissolve Dissolve Carboxylic Acid in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add this compound and DIPEA cool->add_reagents activate Stir for 30-60 min (Activation) add_reagents->activate add_amine Add Amine Solution activate->add_amine react Warm to RT and Stir (2-12h) add_amine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify end Final Product purify->end

Caption: Step-by-step workflow for amide synthesis.

Disclaimer: The quantitative data provided in the tables is illustrative and based on trends observed for a similar class of compounds. Optimal conditions for specific reactions with this compound may vary and require experimental optimization. Always handle this compound with appropriate safety precautions in a well-ventilated fume hood, as it can release toxic gases upon decomposition.

References

Technical Support Center: Reactivity of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-tris(trichloromethyl)-1,3,5-triazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments involving this highly reactive compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound when treated with a base?

The this compound molecule possesses two primary sites for reaction with bases and nucleophiles:

  • The Triazine Ring Carbons: The carbon atoms of the 1,3,5-triazine ring are highly electron-deficient due to the strong electron-withdrawing effect of the three nitrogen atoms and the three trichloromethyl substituents. This makes the ring susceptible to nucleophilic aromatic substitution.

  • The Trichloromethyl Groups: The carbon atoms of the trichloromethyl (-CCl₃) groups are also electrophilic and can undergo nucleophilic attack, often leading to hydrolysis or haloform-type reactions in the presence of strong bases.

The reaction pathway that predominates will depend on the nature of the base/nucleophile and the reaction conditions.

Q2: What is the expected outcome when reacting this compound with strong bases like sodium hydroxide (NaOH)?

When treated with strong aqueous bases such as sodium hydroxide, the primary reaction is the hydrolysis of the trichloromethyl groups to carboxylic acid groups. This results in the formation of 1,3,5-triazine-2,4,6-tricarboxylic acid. This reaction is analogous to the haloform reaction where a methyl ketone is converted to a carboxylic acid.[1]

Q3: Can I achieve selective substitution of one or two trichloromethyl groups?

Stepwise substitution of the trichloromethyl groups is challenging due to the high reactivity of the molecule. The reaction with strong bases tends to proceed to the fully hydrolyzed product. Achieving selective substitution would require very mild reaction conditions, a less reactive nucleophile, and careful control of stoichiometry and temperature. The reactivity of the triazine ring decreases with each successive substitution of a chlorine atom in cyanuric chloride, a principle that may apply here as well.[2]

Q4: How does the reactivity of this compound compare to 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)?

Both compounds are highly reactive towards nucleophiles. However, the trichloromethyl groups in this compound introduce an additional reactive site. While cyanuric chloride primarily undergoes sequential nucleophilic substitution of the chlorine atoms on the triazine ring,[3] this compound can also undergo reactions at the -CCl₃ side chains. The electron-withdrawing nature of the trichloromethyl groups makes the triazine ring of this compound even more electrophilic than that of cyanuric chloride.

Troubleshooting Guides

Issue 1: Low or No Yield of the Expected Nucleophilic Substitution Product on the Triazine Ring.

  • Possible Cause 1: Reaction at the Trichloromethyl Groups.

    • Explanation: Strong bases, particularly hydroxide and alkoxides, will preferentially attack the trichloromethyl groups, leading to their hydrolysis to carboxylic acids or conversion to esters, rather than substitution at the triazine ring.

    • Solution: If ring substitution is the desired outcome, consider using less basic, but highly nucleophilic reagents. The use of a non-nucleophilic base to activate a weaker nucleophile might be a viable strategy. Careful temperature control is also crucial, with reactions often needing to be carried out at low temperatures (e.g., 0°C or below).[4]

  • Possible Cause 2: Over-reaction or Polymerization.

    • Explanation: The high reactivity of the substrate can lead to multiple substitutions or polymerization, especially at elevated temperatures or with an excess of the nucleophile.

    • Solution: Use a stoichiometric amount of the nucleophile and maintain a low reaction temperature. Monitor the reaction closely using techniques like TLC or LC-MS to stop it at the desired point.

Issue 2: Formation of an Insoluble White Precipitate Upon Addition of an Aqueous Base.

  • Possible Cause: Formation of 1,3,5-Triazine-2,4,6-tricarboxylic Acid.

    • Explanation: The reaction with aqueous bases like NaOH or KOH leads to the formation of the corresponding salt of 1,3,5-triazine-2,4,6-tricarboxylic acid. Upon acidification of the reaction mixture, the tricarboxylic acid will precipitate out of the solution as a white solid.

    • Solution: If this is not the desired product, avoid the use of strong aqueous bases. If the tricarboxylic acid is the target molecule, this observation confirms the success of the reaction. The precipitate can be isolated by filtration, washed, and dried.

Issue 3: The Reaction with Amines Yields a Complex Mixture of Products.

  • Possible Cause: Multiple Reaction Pathways.

    • Explanation: Amines can act as both nucleophiles and bases. They can attack the triazine ring, leading to substitution products. However, they can also promote side reactions at the trichloromethyl groups. The initial substitution product is also a base and can catalyze further reactions.

    • Solution: Use a non-nucleophilic auxiliary base, such as diisopropylethylamine (DIEA), to control the basicity of the reaction medium.[4] Perform the reaction at low temperatures and consider using protecting groups for the amine if necessary.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 1,3,5-Triazine-2,4,6-tricarboxylic Acid

This protocol is based on the general principle of the haloform reaction.[1]

  • Dissolution: Dissolve this compound in a suitable solvent that is miscible with water, such as tetrahydrofuran (THF) or dioxane.

  • Base Addition: Cool the solution in an ice bath. Slowly add an aqueous solution of sodium hydroxide (3-6 equivalents) dropwise while stirring vigorously.

  • Reaction: Allow the reaction to stir at room temperature for several hours or until completion, as monitored by TLC or LC-MS.

  • Work-up: Acidify the reaction mixture with a mineral acid (e.g., HCl) until a white precipitate forms.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1,3,5-triazine-2,4,6-tricarboxylic acid.

Protocol 2: General Procedure for Nucleophilic Substitution on the Triazine Ring with an Amine

This protocol is adapted from procedures used for cyanuric chloride.[4][5]

  • Reactant Preparation: Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C.

  • Nucleophile and Base Addition: In a separate flask, dissolve the amine nucleophile (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.1 equivalents) in the same solvent.

  • Reaction: Add the amine/base solution dropwise to the triazine solution at 0°C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture with water to remove the DIEA salt. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

Reaction TypeReagentsTemperature (°C)Typical Yield (%)Reference
HydrolysisNaOH (aq)0 to RT>90 (expected)Analogy to[6]
Amination (Monosubstitution)R-NH₂, DIEA0VariableAnalogy to[4]
Amination (Disubstitution)R-NH₂, DIEARoom TemperatureVariableAnalogy to[4]
Amination (Trisubstitution)R-NH₂, DIEA> 75VariableAnalogy to[4]

Note: The yields for amination are highly dependent on the specific amine and reaction conditions and are based on analogous reactions with cyanuric chloride.

Diagrams

Hydrolysis_Pathway Triazine 2,4,6-Tris(trichloromethyl)- 1,3,5-triazine Intermediate Intermediate (partially hydrolyzed) Triazine->Intermediate NaOH, H₂O Product 1,3,5-Triazine-2,4,6- tricarboxylic Acid Intermediate->Product NaOH, H₂O

Caption: Hydrolysis of this compound.

Troubleshooting_Logic Start Experiment with Base Problem Unexpected Product or Low Yield of Substituted Triazine Start->Problem CheckBase Is the base strong (e.g., NaOH, KOH)? Problem->CheckBase CheckTemp Is the reaction temperature too high? Problem->CheckTemp Hydrolysis Likely Hydrolysis of -CCl₃ groups CheckBase->Hydrolysis Yes CheckBase->CheckTemp No UseMildBase Use weaker or non-nucleophilic base (e.g., DIEA) Hydrolysis->UseMildBase CheckTemp->UseMildBase No OverReaction Potential for over-reaction or polymerization CheckTemp->OverReaction Yes LowerTemp Lower reaction temperature OverReaction->LowerTemp

Caption: Troubleshooting workflow for unexpected reaction outcomes.

References

Technical Support Center: 2,4,6-Tris(trichloromethyl)-1,3,5-triazine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Tris(trichloromethyl)-1,3,5-triazine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as TTMT, is a highly chlorinated heterocyclic aromatic compound.[1] It is a crystalline solid, appearing as white to slightly brown crystals or powder.[1] Its primary applications include use as a photoinitiator for free radical polymerization, a flame retardant, and an additive in secondary battery electrolytes to improve thermal stability.[1]

Q2: What are the general solubility characteristics of this compound?

A2: Due to its highly chlorinated and lipophilic nature, this compound is essentially insoluble in water. It shows a strong preference for organic solvents. While specific quantitative data is limited, it is known to be soluble in halogenated solvents like dichloromethane (CH₂Cl₂) and other organic solvents such as 1-methyl-2-pyrrolidone.

Q3: How should this compound be handled and stored?

A3: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed.[2] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Q4: Is this compound the same as cyanuric chloride?

A4: No, they are different compounds. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is often used as a precursor for the synthesis of various substituted triazines. This compound has trichloromethyl (-CCl₃) groups attached to the triazine ring, not chlorine atoms.

Troubleshooting Guide

Issue 1: Poor Solubility in Reaction Solvent

  • Question: My this compound is not dissolving in my chosen reaction solvent. What can I do?

  • Answer:

    • Solvent Choice: this compound is highly lipophilic. If you are using a polar solvent, especially protic solvents, you will likely encounter solubility issues.

    • Recommended Solvents: Try using non-polar or halogenated solvents. Dichloromethane (CH₂Cl₂) is a good starting point. Other solvents to consider include chloroform, tetrahydrofuran (THF), and 1-methyl-2-pyrrolidone, particularly for applications like photopolymerization.[3]

    • Solvent Mixtures: A mixture of solvents can sometimes improve solubility. For instance, a combination of a halogenated solvent with an ionic liquid has been used.[3]

    • Gentle Heating: Gentle heating with stirring may improve the rate of dissolution. However, be mindful of the thermal stability of your other reactants. The melting point of this compound is 96°C.

Issue 2: Low Reaction Conversion or Yield

  • Question: My reaction with this compound is showing low conversion or yield. What are the potential solvent-related causes?

  • Answer:

    • Incomplete Dissolution: As a heterogeneous mixture will have limited contact between reactants, ensure all starting materials are fully dissolved before proceeding. Refer to the solubility troubleshooting tips above.

    • Solvent Polarity: The polarity of the solvent can influence the reaction rate. For reactions involving polar intermediates or transition states, a more polar aprotic solvent might be beneficial, provided the reactants are soluble.

    • Solvent Reactivity: Ensure your solvent is inert under the reaction conditions. Protic solvents like alcohols or water can potentially react with the trichloromethyl groups under certain conditions, leading to side products.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying my product from a reaction involving this compound. How can solvent choice help?

  • Answer:

    • Work-up Procedure: If your product has different solubility properties than the starting material, you can use this to your advantage. For example, if your product is more polar, you can perform a liquid-liquid extraction with an immiscible polar solvent to remove the unreacted this compound.

    • Recrystallization: Solvent selection is critical for recrystallization. You will need to find a solvent system where your product is soluble at high temperatures but poorly soluble at low temperatures. A screening of different solvents (e.g., hexane, ethyl acetate, ethanol, or mixtures) is recommended.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₆Cl₉N₃
Molecular Weight 433.16 g/mol
Appearance White to slightly brown crystalline solid
Melting Point 96 °C
Boiling Point 176-178 °C at 12 Torr
Solubility in Water Essentially insoluble
Primary Applications Photoinitiator, Flame Retardant, Electrolyte Additive

Experimental Protocols

Protocol 1: Free Radical Polymerization using a this compound-based Photoinitiator System

This protocol is adapted from a study on two-component photoinitiator systems.

  • Objective: To initiate the free radical polymerization of an acrylate monomer using a photoredox pair consisting of a benzothiazine dye and this compound (Tz).

  • Materials:

    • 12H-quinoxalino-[2,3-b][4][5]-benzothiazine derivative (dye)

    • This compound (Tz)

    • Trimethylolpropane triacrylate (TMPTA) monomer

    • Solvent (e.g., 1-methyl-2-pyrrolidone)

  • Procedure:

    • Prepare a solution of the dye and Tz in the chosen solvent and the TMPTA monomer.

    • The concentration of the photoinitiator components should be optimized for the specific application.

    • Place the solution in a suitable container for photolysis.

    • Irradiate the sample with a visible light source (e.g., a laser or LED with an appropriate wavelength for the dye's absorption).

    • Monitor the polymerization process, for example, by observing the increase in viscosity of the solution.

    • The efficiency of the polymerization can be quantified by techniques such as gravimetry of the resulting polymer after precipitation.

Protocol 2: General Synthesis of a Monosubstituted Triazine from Cyanuric Chloride (Precursor Chemistry)

This protocol illustrates the temperature-dependent reactivity of the precursor to this compound and the role of the solvent.

  • Objective: To synthesize a 2,4-dichloro-6-substituted s-triazine via nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine (TCT).[6][7]

  • Materials:

    • 2,4,6-Trichloro-1,3,5-triazine (TCT)

    • Nucleophile (e.g., an alcohol, thiol, or amine)

    • Diisopropylethylamine (DIEA)

    • Dichloromethane (DCM)

    • Water

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve TCT (1 equivalent) in DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.

    • Add the nucleophile (1 equivalent) to the stirring solution.

    • Add DIEA (1 equivalent) dropwise to the reaction mixture.

    • Stir the reaction at 0°C for 30 minutes.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, dilute the reaction mixture with DCM.

    • Wash the organic layer several times with water to remove DIEA salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the product.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Dissolve TCT in DCM prep2 Cool to 0°C prep1->prep2 react1 Add Nucleophile (1 eq.) prep2->react1 react2 Add DIEA (1 eq.) react1->react2 react3 Stir at 0°C for 30 min react2->react3 workup1 Dilute with DCM react3->workup1 workup2 Wash with Water workup1->workup2 workup3 Dry over MgSO4 workup2->workup3 workup4 Filter and Concentrate workup3->workup4 end end workup4->end Product

Caption: Workflow for monosubstitution of TCT.

troubleshooting_logic start Low Reaction Yield q1 Is the starting material fully dissolved? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the solvent appropriate? a1_yes->q2 sol1 Change to a non-polar or halogenated solvent (e.g., DCM). a1_no->sol1 sol2 Consider gentle heating. a1_no->sol2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no react1 Check reaction temperature and time. a2_yes->react1 react2 Verify reagent stoichiometry and purity. a2_yes->react2 a2_no->sol1

Caption: Troubleshooting low yield reactions.

References

Technical Support Center: Scaling Up Reactions with 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Tris(trichloromethyl)-1,3,5-triazine. The information is designed to address specific issues that may be encountered during the scale-up of chemical reactions involving this reagent.

Disclaimer: Detailed public-domain information on the use of this compound as a reagent in scalable reactions is limited. Much of the available literature focuses on its more reactive and common analog, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The guidance provided here is based on the known chemistry of triazines and should be adapted to account for the specific steric and electronic properties of the trichloromethyl groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in a laboratory and industrial setting?

A1: this compound is a versatile chemical with several niche applications. It is primarily used as:

  • A precursor for the synthesis of other triazine derivatives, notably 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine.

  • A dehydrating agent in certain chemical reactions, although it is less common than other reagents.

  • A component in the formulation of flame retardants and polymers.

  • An additive in battery electrolytes to improve thermal stability.

Q2: What are the main safety concerns when handling this compound, especially at a larger scale?

A2: When handling this compound, especially in larger quantities, it is crucial to adhere to strict safety protocols. The primary concerns include:

  • Toxicity: The compound is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.

  • Reactivity: It can react with strong oxidizing agents, acids, and bases.

  • Handling: It is a solid, and care should be taken to avoid generating dust during transfer and handling. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For larger quantities, respiratory protection may be necessary.

Q3: How does the reactivity of this compound compare to 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)?

A3: The reactivity of this compound is generally lower than that of cyanuric chloride. The trichloromethyl groups are less effective leaving groups compared to the chlorine atoms on cyanuric chloride in nucleophilic substitution reactions. This lower reactivity means that reactions may require more forcing conditions (e.g., higher temperatures, longer reaction times) to proceed to completion.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Step
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress by an appropriate analytical technique (e.g., TLC, HPLC, GC).
Inadequate Reaction Time Extend the reaction time. Monitor the reaction at regular intervals to determine the point of maximum conversion.
Poor Solubility of the Reagent If the reagent is not fully dissolved, consider using a co-solvent or a different solvent system with higher solvating power for triazines. Ensure adequate agitation to maintain a homogeneous mixture.
Deactivated Reagent Ensure the this compound is of high purity and has been stored under appropriate conditions (cool, dry place).
Issue 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Step
Decomposition at High Temperatures If the reaction is run at elevated temperatures, the trichloromethyl groups may undergo side reactions. Attempt to lower the reaction temperature and compensate with a longer reaction time or a more effective catalyst.
Reaction with Solvent Certain solvents may be reactive under the reaction conditions. Ensure the chosen solvent is inert to all reactants and intermediates.
Undesired Sequential Reactions In cases of partial substitution on the triazine ring, a mixture of products can result. To favor a single product, adjust the stoichiometry of the reactants and control the rate of addition of the nucleophile.
Issue 3: Difficulties in Product Purification
Possible Cause Troubleshooting Step
Unreacted Starting Material If the reaction has not gone to completion, unreacted this compound can be challenging to remove. Optimize the reaction conditions to maximize conversion. Consider a work-up procedure that selectively removes the starting material.
Structurally Similar Byproducts Byproducts with similar polarity to the desired product can make chromatographic separation difficult. Explore alternative purification techniques such as recrystallization or distillation (if applicable). Modifying the work-up to selectively precipitate either the product or the impurity can also be effective.
Formation of Insoluble Materials The formation of polymeric or insoluble byproducts can complicate purification. Ensure the reaction is run under an inert atmosphere if sensitivity to air or moisture is suspected. Filter the crude reaction mixture before proceeding with extraction and chromatography.

Experimental Protocols

While specific, detailed protocols for the use of this compound as a reagent in scalable reactions are not widely available in the public domain, the following represents a general procedure for a triazine-mediated reaction, which can be adapted as a starting point.

General Protocol for Amide Synthesis (Illustrative Example)

This protocol is adapted from procedures using cyanuric chloride and should be optimized for this compound.

1. Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • This compound (1.0 eq)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine) (3.0 eq)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, THF)

2. Procedure:

  • To a stirred solution of the carboxylic acid and this compound in the anhydrous solvent at 0°C under an inert atmosphere, add the tertiary amine base dropwise.

  • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Add the amine to the reaction mixture and continue stirring at room temperature. Monitor the reaction progress by TLC or HPLC. If the reaction is sluggish, gentle heating (e.g., 40-50°C) may be required.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data (Illustrative)

The following table provides illustrative data for a generic triazine-mediated amidation reaction, showing how parameters might change with scale. Note: This is not specific data for this compound and should be used for guidance only.

Scale (mmol) Solvent Volume (mL) Reaction Time (h) Typical Yield (%) Notes
110485-95Laboratory scale, efficient heat dissipation.
1080680-90May require slightly longer time due to mixing efficiency.
1005008-1275-85Heat management becomes more critical. Slower addition of reagents may be necessary.
1000400012-2470-80Requires a jacketed reactor for temperature control. Mixing efficiency is a key parameter to monitor.

Visualizations

experimental_workflow General Experimental Workflow for Triazine-Mediated Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve reactants in anhydrous solvent under inert atmosphere add_base Add tertiary amine base at 0°C prep->add_base activate Stir for activation add_base->activate add_nucleophile Add nucleophile activate->add_nucleophile monitor Monitor reaction progress (TLC/HPLC) add_nucleophile->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract wash Wash and dry organic phase extract->wash concentrate Concentrate under reduced pressure wash->concentrate purify Purify by chromatography or recrystallization concentrate->purify

Caption: General experimental workflow for triazine-mediated reactions.

troubleshooting_workflow Troubleshooting Workflow for Low Reaction Yield start Low Yield Observed check_conversion Is starting material consumed? start->check_conversion increase_temp_time Increase temperature or reaction time check_conversion->increase_temp_time No check_side_products Analyze for side products check_conversion->check_side_products Yes increase_temp_time->check_conversion check_reagents Check reagent purity and stoichiometry increase_temp_time->check_reagents check_reagents->increase_temp_time optimize_conditions Optimize reaction conditions (e.g., solvent, base) check_side_products->optimize_conditions Yes purification_issue Investigate purification losses check_side_products->purification_issue No end Improved Yield optimize_conditions->end purification_issue->end

Caption: Logical workflow for troubleshooting low reaction yield.

reaction_mechanism Generalized Mechanism of Carboxylic Acid Activation reagents Carboxylic Acid (R-COOH) + this compound + Base activated_intermediate Activated Triazine Ester Intermediate reagents->activated_intermediate Activation product Product (e.g., Amide, R-CONH-R') activated_intermediate->product Nucleophilic Attack byproduct Triazine Byproduct activated_intermediate->byproduct nucleophile Nucleophile (e.g., Amine, R'-NH2) nucleophile->product

Validation & Comparative

A Comparative Guide: 2,4,6-Trichloro-1,3,5-triazine vs. Oxalyl Chloride for Acid Chloride Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of carboxylic acids to acid chlorides is a cornerstone of organic synthesis, providing activated intermediates for the formation of esters, amides, and other acyl derivatives. While several reagents can effect this transformation, oxalyl chloride has long been a staple in the chemist's toolbox for its mildness and reliability. A notable alternative, 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, presents a cost-effective and powerful option. This guide provides an objective, data-supported comparison of these two reagents to inform your selection process in the laboratory.

A note on nomenclature: The user's original query mentioned 2,4,6-Tris(trichloromethyl)-1,3,5-triazine. However, the common and widely documented reagent for this application is 2,4,6-trichloro-1,3,5-triazine (TCT). This guide will focus on the latter.

Performance Comparison at a Glance

The choice between TCT and oxalyl chloride often depends on the specific requirements of the synthesis, including substrate sensitivity, scale, and cost considerations. Below is a summary of their general performance characteristics.

Feature2,4,6-Trichloro-1,3,5-triazine (TCT)Oxalyl Chloride
Reactivity HighHigh, generally considered milder
Typical Conditions Often requires a tertiary amine base (e.g., N-methylmorpholine) and a polar organic solvent. Can be performed at room temperature or with gentle heating.[1]Typically used with a catalytic amount of DMF in an inert solvent like DCM at 0 °C to room temperature.[2]
Byproducts Dichlorohydroxy- or chlorodihydroxy-s-triazine (solid precipitate) and triethylamine hydrochloride.[3]CO, CO₂, and HCl (all gaseous).[4][5]
Work-up Filtration to remove solid byproducts.Evaporation of excess reagent and solvent.
Substrate Scope Broad, including aliphatic and aromatic carboxylic acids.[1][6]Broad, particularly favored for sensitive substrates due to mild conditions.[7]
Safety Corrosive and an irritant.[8]Toxic, corrosive, and reacts violently with water.[5] A minor byproduct of the DMF-catalyzed reaction, dimethylcarbamoyl chloride, is a potent carcinogen.[4][5]
Cost Generally more cost-effective.More expensive.[4]
Experimental Data: A Comparative Overview
Carboxylic AcidReagentConditionsYield (%)Reference
Propionic AcidTCTN-methylmorpholine, n-butyl acetate, 23°C, 1h73% (of amide)[1]
Phenylacetic AcidOxalyl ChlorideBenzene, reflux, 2h74%[9]
Cyclohexanecarboxylic AcidOxalyl ChlorideAnhydrous ether, 0°C to RT, 26h92%[10]
α-Chloroacrylic AcidOxalyl ChlorideNeat, DMF (cat.), 40°CHigh[11]
Various Aromatic and Aliphatic AcidsTCTTriethylamine, Acetone, 20-30°C, 3hNot specified[3]
4-(allyloxy)benzoic acidOxalyl ChlorideDCM, DMF (cat.), RTNot specified[12]

Detailed Experimental Protocols

Protocol 1: Acid Chloride Formation using 2,4,6-Trichloro-1,3,5-triazine (TCT)

This protocol is a general procedure for the TCT-promoted conversion of a carboxylic acid to its acid chloride, which is then used in situ for amidation.[1]

Materials:

  • Carboxylic acid (1 equivalent)

  • 2,4,6-trichloro-1,3,5-triazine (TCT) (0.33 equivalents)

  • N-methylmorpholine (1.02 equivalents)

  • Polar organic solvent (e.g., n-butyl acetate)

  • Amine (for subsequent amidation) (1.02-1.05 equivalents)

Procedure:

  • Prepare a slurry of the carboxylic acid in the chosen polar organic solvent.

  • To this slurry, add 2,4,6-trichloro-1,3,5-triazine.

  • Add N-methylmorpholine to the mixture. An exotherm of 12-13 °C is typically observed, and a precipitate will form.

  • Stir the resulting slurry for 1 hour at room temperature.

  • For subsequent reaction, add the desired amine. A smaller exotherm of 3-5 °C is usually observed.

  • The acid chloride is formed in situ and will react with the added amine to form the corresponding amide.

Protocol 2: Acid Chloride Formation using Oxalyl Chloride

This is a general and widely used procedure for the synthesis of acid chlorides from carboxylic acids.[2][13]

Materials:

  • Carboxylic acid (1 equivalent)

  • Oxalyl chloride (1.3 - 2.0 equivalents)

  • Anhydrous dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount, e.g., a few drops)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add oxalyl chloride to the stirred solution.

  • Add a catalytic amount of DMF.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO, CO₂).

  • Upon completion, the solvent and excess oxalyl chloride can be removed by rotary evaporation to yield the crude acid chloride, which can often be used without further purification.

Reaction Mechanisms and Logical Workflow

The mechanisms by which TCT and oxalyl chloride activate carboxylic acids differ significantly, which influences their reactivity and byproduct profiles.

Oxalyl Chloride Mechanism: The reaction is typically catalyzed by DMF, which first reacts with oxalyl chloride to form a reactive Vilsmeier intermediate. This intermediate then reacts with the carboxylic acid to generate the acid chloride, regenerating the DMF catalyst and releasing gaseous byproducts (CO, CO₂, HCl).[4][14]

TCT Mechanism: TCT acts as a powerful dehydrating and chlorinating agent. In the presence of a base, the carboxylic acid is deprotonated to its carboxylate, which then attacks the electrophilic carbon of the triazine ring. Subsequent elimination steps lead to the formation of the acid chloride and a stable triazine byproduct.

Workflow for Acid Chloride Synthesis

AcidChlorideFormation cluster_TCT TCT Pathway cluster_Oxalyl Oxalyl Chloride Pathway CarboxylicAcid Carboxylic Acid (R-COOH) TCT_reagent 2,4,6-Trichloro-1,3,5-triazine (TCT) + Base CarboxylicAcid->TCT_reagent Oxalyl_reagent Oxalyl Chloride + cat. DMF CarboxylicAcid->Oxalyl_reagent TCT_intermediate Activated Intermediate TCT_reagent->TCT_intermediate TCT_byproduct Triazine Byproduct (solid) TCT_intermediate->TCT_byproduct AcidChloride Acid Chloride (R-COCl) TCT_intermediate->AcidChloride Vilsmeier Vilsmeier Intermediate Oxalyl_reagent->Vilsmeier Vilsmeier->AcidChloride Gaseous_byproducts Gaseous Byproducts (CO, CO₂, HCl) Vilsmeier->Gaseous_byproducts

Caption: A diagram illustrating the parallel pathways for converting a carboxylic acid to an acid chloride using either TCT or oxalyl chloride.

Conclusion

Both 2,4,6-trichloro-1,3,5-triazine and oxalyl chloride are highly effective reagents for the synthesis of acid chlorides from carboxylic acids.

  • Oxalyl chloride is often favored for its mild reaction conditions and the convenient removal of its gaseous byproducts, making it particularly suitable for small-scale syntheses and for substrates with sensitive functional groups.[5][7] However, its higher cost and the potential formation of a carcinogenic byproduct with DMF are notable drawbacks.[4][5]

  • 2,4,6-Trichloro-1,3,5-triazine (TCT) represents a more economical alternative, especially for larger-scale applications.[1] Its primary byproducts are solid, which can be easily removed by filtration. This can be an advantage in some contexts, avoiding the need for extensive evaporation of corrosive volatiles.

The ultimate choice of reagent will depend on a careful evaluation of the specific needs of the synthetic route, including the nature of the substrate, the scale of the reaction, cost considerations, and safety protocols. For sensitive or small-scale applications where purity is paramount, oxalyl chloride may be the preferred choice. For more robust substrates or larger-scale syntheses where cost is a significant factor, TCT is a compelling alternative.

References

comparing 2,4,6-Tris(trichloromethyl)-1,3,5-triazine with thionyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chlorinating Agents: 2,4,6-Trichloro-1,3,5-triazine (TCT) vs. Thionyl Chloride (SOCl₂)

For researchers, scientists, and drug development professionals, the selection of an appropriate chlorinating agent is a critical decision in the synthesis of acyl chlorides and alkyl chlorides, which are pivotal intermediates in the creation of a vast array of pharmaceuticals and other complex organic molecules. This guide provides a detailed comparison of two prominent chlorinating agents: 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride (TCT), and thionyl chloride (SOCl₂).

While the user's initial query mentioned 2,4,6-Tris(trichloromethyl)-1,3,5-triazine, the body of scientific literature points to 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT) as the relevant reagent for the chlorination of alcohols and activation of carboxylic acids. Therefore, this guide will focus on the comparative performance of TCT and thionyl chloride.

Executive Summary

Both TCT and thionyl chloride are effective reagents for the conversion of alcohols and carboxylic acids to their corresponding chlorides. Thionyl chloride is a long-established, highly reactive, and widely used reagent. However, its use is associated with the evolution of corrosive and toxic gases (SO₂ and HCl) and it can sometimes require harsh reaction conditions.[1] TCT, often used in combination with N,N-dimethylformamide (DMF), has emerged as a milder and more selective alternative, particularly for the chlorination of alcohols.[2] It offers the advantages of ambient temperature reactions and often simpler workup procedures.[2]

Conversion of Alcohols to Alkyl Chlorides

The transformation of alcohols to alkyl chlorides is a fundamental reaction in organic synthesis. Both TCT/DMF and thionyl chloride can achieve this conversion with high efficiency.

Data Presentation: A Comparative Overview
Reagent SystemSubstrateReaction TimeTemperature (°C)Yield (%)Reference
TCT/DMF 1-Octanol15 min2598[2]
2-Octanol10 min2597 (inversion)[2]
Cyclohexanol15 min2598[2]
Benzyl alcohol15 min2599[2]
Neopentyl alcohol4 h2595[2]
Thionyl Chloride 1-ButanolNot specifiedReflux>90[3]
2-PentanolNot specifiedNot specified~85-95[4]
CyclohexanolNot specifiedNot specifiedHigh[3]
Benzyl alcoholNot specifiedRoom TempGood[5]
Tertiary AlcoholsVariableVariableVariable (Elimination is a major side reaction)[6][7]
Experimental Protocols

General Procedure for Chlorination of Alcohols using TCT/DMF [2]

  • To a stirred solution of N,N-dimethylformamide (DMF, 1.2 mmol) in anhydrous dichloromethane (CH₂Cl₂, 5 mL) at room temperature, 2,4,6-trichloro-1,3,5-triazine (TCT, 1.2 mmol) is added.

  • The mixture is stirred until a white solid (the Vilsmeier-Haack type adduct) is formed.

  • A solution of the alcohol (1.0 mmol) in anhydrous CH₂Cl₂ (2 mL) is then added dropwise to the suspension.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and the organic layer is separated.

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, 1 M HCl, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to afford the alkyl chloride.

General Procedure for Chlorination of Alcohols using Thionyl Chloride [8]

  • To a flask containing the alcohol (1.0 equiv), cooled in an ice bath, thionyl chloride (1.1-1.5 equiv) is added dropwise with stirring.

  • For less reactive alcohols, the reaction mixture can be allowed to warm to room temperature or gently refluxed.[9]

  • The reaction progress is monitored by TLC or gas chromatography (GC).

  • Upon completion, the excess thionyl chloride is removed by distillation, often under reduced pressure.

  • The crude alkyl chloride is then purified by distillation or chromatography. Note: For acid-sensitive substrates, a base such as pyridine is often added to neutralize the HCl generated during the reaction.[5]

Mandatory Visualization: Experimental Workflow for Alcohol Chlorination

G cluster_TCT TCT/DMF Method cluster_SOCl2 Thionyl Chloride Method TCT_start Start: Alcohol TCT_reagents Add TCT and DMF in CH₂Cl₂ at RT TCT_start->TCT_reagents TCT_reaction Reaction (monitored by TLC) TCT_reagents->TCT_reaction TCT_workup Aqueous Workup (Wash with NaHCO₃, HCl, Brine) TCT_reaction->TCT_workup TCT_purification Drying and Solvent Removal TCT_workup->TCT_purification TCT_end End: Alkyl Chloride TCT_purification->TCT_end SOCl2_start Start: Alcohol SOCl2_reagent Add SOCl₂ (neat or in solvent, often cooled) SOCl2_start->SOCl2_reagent SOCl2_reaction Reaction (RT or Reflux) SOCl2_reagent->SOCl2_reaction SOCl2_workup Removal of excess SOCl₂ (Distillation) SOCl2_reaction->SOCl2_workup SOCl2_purification Purification (Distillation or Chromatography) SOCl2_workup->SOCl2_purification SOCl2_end End: Alkyl Chloride SOCl2_purification->SOCl2_end

Caption: Comparative workflow for alcohol chlorination.

Activation of Carboxylic Acids

Both TCT and thionyl chloride can be used to activate carboxylic acids, facilitating their conversion to derivatives such as acyl chlorides, amides, and esters.

Data Presentation: A Comparative Overview
ReagentSubstrateProductReaction ConditionsYield (%)Reference
TCT Propionic acidN-(3,4-Dichlorophenyl)propionamideN-methylmorpholine, n-butyl acetate, 23°C, 1h73[10]
3,5-Dichloro-4-methylbenzoic acidAmidesN-methylmorpholine, ambient temp.Good[10]
Thionyl Chloride Benzoic AcidBenzoyl ChlorideNeat, refluxHigh[9]
Acetic AcidAcetyl ChlorideNeat, refluxHigh[9]

Note: Direct conversion of carboxylic acids to isolable acyl chlorides using TCT is less commonly reported than its in situ activation for amide synthesis. The yields for TCT are for the overall amidation process.

Experimental Protocols

General Procedure for Carboxylic Acid Activation with TCT for Amide Synthesis [10][11]

  • A slurry of the carboxylic acid (1 equiv) in a suitable organic solvent (e.g., n-butyl acetate, acetone) is treated with TCT (0.33-0.5 equiv).

  • A tertiary amine base (e.g., N-methylmorpholine, triethylamine, 1.02 equiv) is added, and the mixture is stirred for about 1 hour at room temperature.[11][12]

  • The primary or secondary amine (1.02-1.05 equiv) is then added to the reaction mixture.

  • After stirring for an appropriate time, the reaction is worked up by washing with aqueous solutions to remove byproducts.

  • The organic layer is dried and concentrated to yield the amide.

General Procedure for Conversion of Carboxylic Acids to Acyl Chlorides with Thionyl Chloride [9]

  • The carboxylic acid is placed in a flask equipped with a reflux condenser.

  • An excess of thionyl chloride (typically 1.5-2.0 equivalents) is added.

  • The mixture is gently refluxed until the evolution of gases (SO₂ and HCl) ceases.

  • Excess thionyl chloride is removed by distillation, often at reduced pressure.

  • The resulting acyl chloride is then purified by distillation. Note: A catalytic amount of DMF can accelerate the reaction.

Mandatory Visualization: Reaction Mechanisms

G cluster_TCT_mech Proposed Activation of Carboxylic Acid by TCT cluster_SOCl2_mech Mechanism of Acyl Chloride Formation with SOCl₂ TCT_struct TCT Active_Ester Activated Acyl Intermediate (Acyl-O-Triazine) TCT_struct->Active_Ester RCOOH R-COOH + Base RCOOH->TCT_struct 1. Activation Nucleophile Nucleophile (e.g., R'₂NH) Active_Ester->Nucleophile 2. Nucleophilic Attack Byproduct Triazine Byproduct Active_Ester->Byproduct Elimination Product Product (e.g., Amide) Nucleophile->Product RCOOH2 R-COOH SOCl2 SOCl₂ RCOOH2->SOCl2 1. Attack on Sulfur Chlorosulfite Chlorosulfite Intermediate SOCl2->Chlorosulfite Chloride Cl⁻ Chlorosulfite->Chloride 2. Nucleophilic Attack Tetrahedral Tetrahedral Intermediate Chloride->Tetrahedral AcylChloride R-COCl Tetrahedral->AcylChloride 3. Collapse Gases SO₂ + HCl Tetrahedral->Gases Elimination

Caption: Mechanisms for carboxylic acid activation.

Safety and Handling

2,4,6-Trichloro-1,3,5-triazine (TCT)

  • Form: White crystalline solid.[13]

  • Hazards: Corrosive and can cause severe skin burns and eye damage. Toxic if inhaled.[13]

  • Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. Avoid contact with water as it hydrolyzes.[13]

Thionyl Chloride (SOCl₂)

  • Form: Colorless to yellow fuming liquid with a pungent odor.[1]

  • Hazards: Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (SO₂ and HCl).[1]

  • Handling: Must be handled in a chemical fume hood. Stringent safety precautions are necessary, including the use of appropriate PPE (gloves, goggles, face shield, and lab coat). An emergency shower and eyewash station should be readily accessible.[1]

Conclusion

The choice between TCT and thionyl chloride depends on the specific requirements of the synthesis, including the nature of the substrate, the desired reaction conditions, and the scale of the reaction.

  • Thionyl chloride remains a powerful and cost-effective reagent for the large-scale production of robust acyl and alkyl chlorides. Its primary advantage lies in the volatility of its byproducts, which simplifies purification.[1][3]

  • TCT, in conjunction with DMF, offers a milder, more selective, and often more convenient laboratory-scale alternative, particularly for the chlorination of sensitive alcohols.[2] The reaction proceeds under ambient conditions with high yields and stereochemical inversion. For carboxylic acid activation, TCT provides an excellent method for in situ amide formation without the need to isolate the often-unstable acyl chloride intermediate.[10][11]

Researchers should carefully consider the reactivity of their substrates, the required reaction conditions, and the safety implications of each reagent before making a selection.

References

advantages of using 2,4,6-Tris(trichloromethyl)-1,3,5-triazine over other reagents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2,4,6-Trichloro-1,3,5-triazine (TCT) in Organic Synthesis

Introduction

In the landscape of modern organic synthesis, the pursuit of efficient, mild, and versatile reagents is paramount for researchers and drug development professionals. 2,4,6-Trichloro-1,3,5-triazine, commonly known as TCT or cyanuric chloride, has emerged as a powerful and cost-effective reagent for a multitude of chemical transformations.[1][2][3][4] Its utility stems from the sequential, temperature-controlled reactivity of its three chlorine atoms, which can be displaced by a wide range of nucleophiles.[1][3][5][6] This guide provides an objective comparison of TCT with other common reagents in key synthetic applications, supported by experimental data and detailed protocols.

Note on Nomenclature: While the topic requests information on 2,4,6-Tris(trichloromethyl)-1,3,5-triazine, the vast majority of literature discussing the applications described below (amide formation, chlorination of alcohols) refers to 2,4,6-trichloro-1,3,5-triazine, which is also commonly abbreviated as TCT. The latter is a versatile reagent for these transformations, whereas the former is more specialized, for instance, as a photoinitiator.[7] This guide will focus on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as TCT, in line with its prevalent use in these synthetic contexts.

Core Advantages of TCT:
  • Cost-Effectiveness and Availability: TCT is an inexpensive and commercially available reagent, making it attractive for both academic research and large-scale industrial applications.[1][3][4]

  • Mild Reaction Conditions: Many TCT-mediated reactions proceed under mild, often neutral, conditions, which helps in preserving sensitive functional groups within complex molecules.[2][8]

  • High Versatility: TCT serves as an efficient reagent for a wide array of transformations including the conversion of alcohols to alkyl chlorides, carboxylic acids to amides and esters, and dehydration reactions.[1][2][9]

  • Operational Simplicity: TCT is a stable, non-volatile, and easy-to-handle solid, offering a safer alternative to many gaseous or highly corrosive liquid reagents.[9]

Comparison 1: Conversion of Alcohols to Alkyl Chlorides

The transformation of alcohols into alkyl chlorides is a fundamental reaction in organic synthesis. TCT, particularly when used in combination with N,N-dimethylformamide (DMF), presents a compelling alternative to traditional reagents like thionyl chloride (SOCl₂) and those used in the Appel reaction.

The TCT/DMF complex provides an efficient method for converting primary and secondary alcohols, including optically active ones, into their corresponding chlorides at room temperature.[9][10] This system avoids the harsh acidic conditions of reagents like HCl and the formation of difficult-to-remove byproducts associated with phosphorus-based reagents.[11]

Quantitative Data Summary:
Reaction TypeSubstrateReagent(s)ConditionsYield (%)Reference
Chlorination1-DecanolTCT / DMF CH₂Cl₂, rt, 15 min98[10]
Chlorination1-DecanolSOCl₂ Neat, reflux~85-93[12]
Chlorination1-DecanolTrichloroisocyanuric Acid / PPh₃ Acetonitrile, 60°C, 2h70[13][14]
ChlorinationGeraniolTCT / DMF CH₂Cl₂, rt, 15 min95[10]
Chlorination(R)-(-)-2-OctanolTCT / DMF CH₂Cl₂, rt, 4h93 (with inversion)[10]
Experimental Protocol: Chlorination of 1-Decanol using TCT/DMF
  • To a stirred solution of 2,4,6-trichloro-1,3,5-triazine (TCT) (1.1 mmol) in anhydrous methylene chloride (10 mL) at room temperature, N,N-dimethylformamide (DMF) (1.1 mmol) is added.

  • The mixture is stirred for 15 minutes, during which a white solid (Vilsmeier-type complex) may form.

  • 1-Decanol (1.0 mmol) is then added to the reaction mixture.

  • The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion (typically 10-15 minutes for primary alcohols), the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with methylene chloride.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude 1-chlorodecane.

  • Purification can be achieved via flash chromatography if necessary.

Logical Workflow for Reagent Selection

Caption: Reagent selection guide for alcohol chlorination.

Comparison 2: Amide Bond Formation

Amide synthesis is one of the most frequently performed transformations in drug discovery and development. TCT has proven to be an excellent activating agent for carboxylic acids, facilitating their coupling with amines under exceptionally mild conditions. A notable advantage is its efficacy in mechanochemical (solvent-free or solvent-drop grinding) syntheses, which aligns with the principles of green chemistry.[8][15][16]

Compared to standard coupling reagents like carbodiimides (e.g., EDC) often used with additives (e.g., HOBt), TCT can offer a simpler, more environmentally friendly protocol without compromising yield or stereochemical integrity, even with sensitive N-protected amino acids.[8][15]

Quantitative Data Summary:
Substrate (Acid)Substrate (Amine)Reagent(s)ConditionsYield (%)Reference
Phenylacetic acidCyclohexylamineTCT / PPh₃ (catalytic) K₂CO₃, Solvent-drop grinding, rt, 20 min94[8]
N-Boc-PhenylalanineGlycine methyl esterTCT / PPh₃ (catalytic) K₂CO₃, Solvent-drop grinding, rt, 20 min85[8]
N-Boc-PhenylalanineGlycine methyl esterEDC / HOBt DMF, 0°C to rt, 12h~80-90(General protocol)
Benzoic AcidAnilineTCT / NMM CH₃CN, rt, 6-12hHigh[2]
Experimental Protocol: Mechanochemical Amide Synthesis
  • In a mortar, a mixture of the carboxylic acid (0.27 mmol), 2,4,6-trichloro-1,3,5-triazine (TCT) (0.10 mmol), triphenylphosphine (PPh₃) (0.03 mmol), and potassium carbonate (K₂CO₃) (0.54 mmol) is ground together at ambient temperature for 10-15 minutes.

  • The amine (0.30 mmol) is then added to the mixture.

  • A few drops of an appropriate solvent (e.g., ethyl acetate) are added (solvent-drop grinding).

  • The resulting paste is ground for an additional 20-30 minutes.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is suspended in ethyl acetate and water.

  • The organic layer is separated, washed with dilute HCl, saturated NaHCO₃ solution, and brine.

  • The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to yield the amide product.

Reaction Pathway for TCT-Mediated Amide Synthesis

AmideFormation RCOOH Carboxylic Acid (R-COOH) ActiveEster Active Ester Intermediate (2-Acyloxy-4,6-dichloro- 1,3,5-triazine) RCOOH->ActiveEster TCT TCT (Activator) TCT->ActiveEster Base Base (e.g., NMM, K₂CO₃) Base->ActiveEster Activation Amide Amide Product (R-CONH-R') ActiveEster->Amide Nucleophilic Attack Amine Amine (R'-NH₂) Amine->Amide Byproduct Triazine Byproduct Amide->Byproduct GeneralWorkflow sub Substrate (e.g., R-COOH, R-OH, Ketoxime) tct Add TCT and Base/Co-reagent (e.g., DMF, PPh₃) sub->tct activation Activation Step: Formation of reactive intermediate tct->activation nucleophile Add Nucleophile (e.g., Amine, NaN₃) or Induce Rearrangement activation->nucleophile reaction Reaction at controlled temperature (0°C to rt) nucleophile->reaction workup Aqueous Workup & Purification reaction->workup product Final Product workup->product

References

analytical techniques for monitoring 2,4,6-Tris(trichloromethyl)-1,3,5-triazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Techniques for Monitoring 2,4,6-Tris(trichloromethyl)-1,3,5-triazine Reactions

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensure product quality, optimize yield, and maintain safety. The synthesis and subsequent reactions of this compound, a reactive intermediate, necessitate robust analytical techniques for real-time or quasi-real-time monitoring. This guide provides a comparative overview of common analytical methods for tracking the progress of reactions involving this compound.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, speed, and cost. Below is a summary of key performance indicators for the most common methods used to monitor reactions of this compound and its derivatives.

Analytical TechniquePrincipleTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (R²)ThroughputCost per SampleKey AdvantagesKey Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity1-10 ng/mL5-50 ng/mL>0.999Medium
High resolution and sensitivity, well-established methods.Requires solvent disposal, longer analysis time per sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic field10-100 µg/mL50-500 µg/mL>0.99Low
Provides detailed structural information, non-destructive.Lower sensitivity, expensive instrumentation, complex data analysis.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized molecules0.1-1 ng/mL1-10 ng/mL>0.99High
$
High sensitivity and specificity, molecular weight determination.Matrix effects can suppress ionization, requires expertise.
Raman Spectroscopy Inelastic scattering of monochromatic light0.1-1 mg/mL0.5-5 mg/mL>0.98High
Non-destructive, in-situ monitoring capabilities, minimal sample preparation.Lower sensitivity for trace analysis, fluorescence interference.
Thin-Layer Chromatography (TLC) Differential migration on a stationary phase1-10 µ g/spot -QualitativeHigh$Simple, rapid, and inexpensive for qualitative monitoring.Not quantitative, lower resolution.

Note: The LOD, LOQ, and cost are estimates and can vary significantly based on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate reaction monitoring. Below are representative protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for monitoring the consumption of this compound and the formation of products over time.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., Phenomenex C18, 3 µm, 4.6 x 50 mm) is often suitable.[1]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid is commonly used.[1][2]

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time intervals.

    • Immediately quench the reaction by diluting the aliquot in a known volume of cold acetonitrile (e.g., 1 mL) to stop the reaction and precipitate any salts.

    • Vortex the sample and centrifuge to pellet any solids.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Quantification: Create a calibration curve using standards of known concentrations of the starting material and, if available, the product(s).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly effective for elucidating the structure of reactants, intermediates, and products.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), depending on the solubility of the reaction components.[3]

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction if necessary.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in approximately 0.7 mL of a suitable deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to observe the disappearance of reactant peaks and the appearance of product peaks.

    • ¹³C NMR: Obtain a proton-decoupled carbon spectrum for detailed structural information of the triazine core and substituents.[2]

  • Reaction Monitoring: The progress of the reaction can be monitored by integrating the signals of the starting material and products over time. For quantitative analysis, an internal standard with a known concentration can be added.

Raman Spectroscopy

Raman spectroscopy is a powerful tool for in-situ, real-time reaction monitoring without the need for sample extraction.

  • Instrumentation: A Raman spectrometer equipped with a fiber-optic probe.

  • Laser: A 785 nm laser is often used to minimize fluorescence.

  • Probe: An immersion probe can be inserted directly into the reaction vessel.

  • Data Acquisition:

    • Acquire a spectrum of the reaction mixture at time zero.

    • Continuously or at regular intervals, acquire spectra throughout the course of the reaction.

  • Analysis: Monitor the change in intensity of characteristic Raman bands for the reactants and products. For instance, the vibrational modes of the triazine ring and the C-Cl bonds would be expected to change significantly as the reaction progresses.[4]

Visualizing the Analytical Workflow

A logical workflow is essential for systematic reaction monitoring. The following diagram illustrates a general process for analyzing a reaction of this compound.

G Analytical Workflow for Reaction Monitoring cluster_reaction Reaction cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation start Start Reaction (this compound + Reagents) sampling Aliquot Sampling (Time points: t0, t1, t2...) start->sampling quench Quenching sampling->quench raman Raman (in-situ) sampling->raman Directly monitors reaction dilute Dilution & Filtration quench->dilute hplc HPLC dilute->hplc nmr NMR dilute->nmr ms MS dilute->ms quant Quantification (Peak Integration/Area) hplc->quant nmr->quant structure Structural Elucidation nmr->structure ms->structure raman->quant kinetics Kinetic Analysis quant->kinetics end End Point kinetics->end Reaction Complete / Optimized structure->end

Caption: General workflow for monitoring reactions of this compound.

References

Navigating the Reactivity of Triazine Derivatives: A Comparative Guide to Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics and intermediate stages of chemical compounds is paramount for designing novel synthetic pathways and accelerating discovery. This guide provides a comparative analysis of the reaction intermediates of 2,4,6-tris(trichloromethyl)-1,3,5-triazine and its well-studied analogue, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), offering insights into their reactivity and highlighting areas for future investigation.

While this compound is a compound of interest for various applications, including as a flame retardant and a photoinitiator, detailed characterization of its reaction intermediates is not extensively available in current literature.[1] In contrast, the reaction pathways of 2,4,6-trichloro-1,3,5-triazine are well-documented, providing a robust framework for comparison. This guide will leverage the comprehensive data on 2,4,6-trichloro-1,3,5-triazine to infer and discuss the potential reactivity of its trichloromethyl counterpart.

Characterization of this compound

This compound is a white to light yellow crystalline solid with the molecular formula C₆Cl₉N₃ and a molecular weight of 433.16 g/mol .[2][3] Its structure, featuring a central triazine ring substituted with three electron-withdrawing trichloromethyl groups, suggests a high reactivity towards nucleophilic substitution.[2] Spectroscopic data reveals characteristic patterns, with mass spectrometry showing a molecular ion peak corresponding to its molecular weight and a distinctive isotopic pattern due to the nine chlorine atoms.[4] The symmetrical nature of the molecule simplifies its nuclear magnetic resonance (NMR) spectra.[4]

Comparative Analysis: Reaction Intermediates of 2,4,6-Trichloro-1,3,5-triazine

The reactions of 2,4,6-trichloro-1,3,5-triazine (TCT) with nucleophiles are well-characterized and proceed in a stepwise manner, allowing for the isolation and characterization of mono-, di-, and tri-substituted intermediates. The reactivity of the chlorine atoms is temperature-dependent, with the first substitution typically occurring at 0°C, the second at room temperature, and the third at elevated temperatures.[5]

Nucleophilic Substitution with Amines, Alcohols, and Thiols

The sequential substitution of chlorine atoms on the triazine ring by various nucleophiles such as amines, alcohols, and thiols has been extensively studied. The order of reactivity for the substitution is influenced by the nature of the nucleophile.

Table 1: Physicochemical Properties of 2,4,6-Trichloro-1,3,5-triazine Reaction Intermediates with Various Nucleophiles

IntermediateNucleophileMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
2,4-dichloro-6-phenoxy-1,3,5-triazinePhenolC₉H₅Cl₂N₃O242.06-138-140
2,4-dichloro-6-(phenylamino)-1,3,5-triazineAnilineC₉H₆Cl₂N₄241.08--
2,4-dichloro-6-(phenylthio)-1,3,5-triazineThiophenolC₉H₅Cl₂N₃S258.12--
2-chloro-4,6-diphenoxy-1,3,5-triazinePhenolC₁₅H₁₀ClN₃O₂299.71--
2-chloro-4,6-bis(phenylamino)-1,3,5-triazineAnilineC₁₅H₁₂ClN₅297.74--
2-chloro-4,6-bis(phenylthio)-1,3,5-triazineThiophenolC₁₅H₁₀ClN₃S₂331.85--

Note: Data for specific intermediates can be found in various literature sources. The table provides a representative overview.

Experimental Protocols

Detailed experimental protocols for the synthesis of substituted triazine intermediates from 2,4,6-trichloro-1,3,5-triazine are crucial for reproducible research.

General Procedure for Monosubstitution of 2,4,6-Trichloro-1,3,5-triazine

To a solution of 2,4,6-trichloro-1,3,5-triazine (1 equivalent) in a suitable solvent (e.g., acetone, dichloromethane), cooled to 0°C, a solution of the nucleophile (1 equivalent) and a base (e.g., triethylamine, sodium carbonate; 1 equivalent) in the same solvent is added dropwise. The reaction mixture is stirred at 0°C for a specified time (typically 1-4 hours) while monitoring the progress by thin-layer chromatography. Upon completion, the reaction mixture is worked up by filtration to remove the salt byproduct, and the solvent is evaporated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the monosubstituted intermediate.[6][7]

General Procedure for Disubstitution of 2,4,6-Trichloro-1,3,5-triazine

The monosubstituted intermediate (1 equivalent) is dissolved in a suitable solvent, and the second nucleophile (1 equivalent) along with a base (1 equivalent) is added at room temperature. The reaction is stirred for several hours until completion, as monitored by TLC. The workup procedure is similar to that for monosubstitution, yielding the disubstituted product.[6][7]

General Procedure for Trisubstitution of 2,4,6-Trichloro-1,3,5-triazine

The disubstituted intermediate (1 equivalent) is reacted with the third nucleophile (1 equivalent) and a base (1 equivalent) at an elevated temperature (e.g., reflux) for an extended period. The final trisubstituted product is isolated and purified after an appropriate workup.[8]

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex reaction pathways and experimental workflows involved in the characterization of triazine reaction intermediates.

Reaction_Pathway TCT 2,4,6-Trichloro-1,3,5-triazine Mono_Intermediate Monosubstituted Intermediate TCT->Mono_Intermediate + Nucleophile 1 (0°C) Di_Intermediate Disubstituted Intermediate Mono_Intermediate->Di_Intermediate + Nucleophile 2 (Room Temp) Tri_Product Trisubstituted Product Di_Intermediate->Tri_Product + Nucleophile 3 (Elevated Temp)

Caption: Sequential nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine.

Experimental_Workflow cluster_synthesis Synthesis of Intermediates cluster_characterization Characterization Start Start with 2,4,6-Trichloro-1,3,5-triazine Reaction1 Reaction with Nucleophile 1 at 0°C Start->Reaction1 Isolation1 Isolation & Purification of Mono-Intermediate Reaction1->Isolation1 Reaction2 Reaction with Nucleophile 2 at RT Isolation1->Reaction2 TLC TLC Monitoring Isolation1->TLC NMR NMR Spectroscopy Isolation1->NMR MS Mass Spectrometry Isolation1->MS MeltingPoint Melting Point Analysis Isolation1->MeltingPoint Isolation2 Isolation & Purification of Di-Intermediate Reaction2->Isolation2 Isolation2->TLC Isolation2->NMR Isolation2->MS Isolation2->MeltingPoint

Caption: General experimental workflow for synthesis and characterization.

Discussion and Future Outlook

The extensive research on 2,4,6-trichloro-1,3,5-triazine provides a valuable roadmap for investigating the reactivity of this compound. The strong electron-withdrawing nature of the trichloromethyl groups is expected to enhance the electrophilicity of the triazine ring, potentially leading to faster reaction rates compared to the chloro-substituted analogue. However, the steric bulk of the trichloromethyl groups may also play a significant role, possibly hindering the approach of nucleophiles and affecting the stability of the reaction intermediates.

The lack of detailed experimental data on the reaction intermediates of this compound presents a clear opportunity for further research. A systematic study involving the stepwise reaction with various nucleophiles under controlled conditions, followed by the isolation and comprehensive spectroscopic characterization of the mono-, di-, and tri-substituted intermediates, would be of great value to the scientific community. Such studies would not only fill a significant knowledge gap but also unlock the full potential of this versatile triazine derivative in the development of new materials and pharmaceuticals.

References

The Strategic Application of Triazine Derivatives in Modern Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and novel materials, the choice of coupling and activating agents is a critical determinant of efficiency, cost, and overall success. Among the myriad of available reagents, 1,3,5-triazine derivatives have carved out a significant niche. This guide provides a comparative analysis of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine and its close, more extensively studied analogue, 2,4,6-trichloro-1,3,5-triazine (TCT, cyanuric chloride), alongside other common alternatives. The focus is to furnish researchers, scientists, and drug development professionals with a data-driven framework for reagent selection.

Due to the limited specific experimental data in the literature for this compound, this analysis will draw heavily on the well-documented performance of TCT as a benchmark for triazine-based reagents. TCT's low cost, commercial availability, and versatile reactivity make it an attractive foundational tool for a wide range of chemical transformations.[1]

Performance and Cost Comparison of Coupling Reagents

The selection of a coupling reagent is often a trade-off between cost, reactivity, ease of use, and the nature of the by-products. Triazine-based reagents, particularly TCT and its derivatives, offer a compelling balance of these factors when compared to other common classes of coupling agents such as carbodiimides and phosphonium or uronium salts.

Reagent ClassExample(s)Relative CostKey AdvantagesKey DisadvantagesBy-products
Triazines This compound ModeratePotential for high reactivity.Limited commercial availability and data.Triazine derivatives
2,4,6-Trichloro-1,3,5-triazine (TCT) Very LowInexpensive, versatile for stepwise functionalization.[1][2]Can require cryogenic conditions for selectivity; generates HCl.Triazine derivatives, HCl
CDMT, DMTMM Moderate to HighHigh yields, mild conditions, low racemization.[3][4][5]Higher cost, limited stability for some derivatives.[3][4][5]Water-soluble, easily removable triazine by-products.[6]
Carbodiimides DCC, EDCLow to ModerateWidely used, effective.Can cause racemization; DCC by-product is poorly soluble.Urea derivatives
Phosphonium Salts PyBOP, PyAOPHighHigh reactivity, low racemization.Expensive.Phosphine oxide derivatives
Uronium/Aminium Salts HBTU, HATUHighVery efficient, fast reactions, low racemization.Expensive, potentially explosive (HATU).Tetramethylurea

Note: Relative cost is a general estimation and can vary based on supplier and purity. The price for this compound has been noted to be approximately ¥2454.9 per gram, placing it in the moderate to high-cost category for a laboratory-scale reagent.[7]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and comparison. Below is a representative protocol for amide synthesis using the foundational triazine reagent, TCT, which can serve as a starting point for developing procedures for its analogues.

General Protocol for Amide Synthesis using 2,4,6-Trichloro-1,3,5-triazine (TCT)

This protocol outlines the activation of a carboxylic acid with TCT followed by reaction with an amine.

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (TCT)

  • Carboxylic acid

  • Amine

  • Tertiary amine base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure:

  • Acid Activation:

    • Dissolve the carboxylic acid (1.0 eq.) and TCT (0.33-0.5 eq.) in the chosen anhydrous solvent.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add the tertiary amine base (1.0-1.5 eq.) to the stirred solution.

    • Allow the reaction to stir at 0°C for 1-2 hours. The formation of an activated acyl-triazine intermediate is expected.

  • Amidation:

    • To the cooled solution containing the activated acid, add the amine (1.0 eq.).

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours.

    • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove any precipitated triazine by-products and amine hydrochloride salts.

    • Wash the filtrate with an acidic aqueous solution (e.g., 1M HCl) to remove excess amine and base, followed by a basic aqueous solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.

    • Wash with brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude amide.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

A mechanochemical approach for amide synthesis using TCT and a catalytic amount of triphenylphosphine (PPh₃) has also been developed, offering a solvent-minimized, environmentally benign alternative.[8][9][10]

Logical Workflow for Reagent Selection

The decision-making process for selecting an appropriate coupling reagent can be visualized as a logical workflow. This diagram illustrates key considerations for researchers.

ReagentSelection start Define Synthetic Goal (e.g., Amide Bond Formation) cost Cost Sensitivity? start->cost scale Scale of Reaction? cost->scale No tct Consider TCT (Low Cost, Versatile) cost->tct Yes racemization Racemization Risk? scale->racemization Small/Medium scale->tct Large workup Ease of Work-up Critical? racemization->workup Low phosphonium_uronium Consider Phosphonium/Uronium Reagents (High Yield, Low Racemization) racemization->phosphonium_uronium High cdmt_dmtmm Consider CDMT/DMTMM (Mild, Water-Soluble By-products) workup->cdmt_dmtmm Yes carbodiimides Consider Carbodiimides (EDC) (Common, Moderate Cost) workup->carbodiimides No

Caption: A decision tree for selecting a suitable coupling reagent.

Applications and Future Outlook

While the primary focus of this guide has been on the well-established 2,4,6-trichloro-1,3,5-triazine (TCT) as a versatile synthetic tool, it is important to note the emerging applications of its derivatives. This compound has been identified as an effective component in photoinitiator systems for free radical polymerization.[11] This suggests a reactivity profile that extends beyond the nucleophilic substitution pathways typical of TCT, likely involving radical mechanisms initiated by the trichloromethyl groups.

The development of more specialized triazine reagents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), highlights a trend towards creating more efficient, milder, and user-friendly reagents, albeit at a higher cost.[3][4][5][6] These reagents often provide superior performance in sensitive applications like peptide synthesis, where minimizing racemization is paramount.[3]

References

Unveiling the Distinct Chemoselectivity of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine in Multifunctional Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for highly selective and efficient reagents is paramount. This guide provides a comparative analysis of the chemoselectivity of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine (TCTMT), an intriguing yet lesser-explored triazine derivative, in reactions with multifunctional compounds. While structurally related to the widely used 2,4,6-trichloro-1,3,5-triazine (TCT), TCTMT exhibits a fundamentally different and valuable reactivity profile.

This guide will delve into the available experimental data to illuminate the unique reactivity of the trichloromethyl group on the triazine core, offering a comparison with the established chemistry of TCT. Detailed experimental protocols and data are presented to facilitate the application of TCTMT in synthetic strategies requiring high chemoselectivity.

A Tale of Two Triazines: Contrasting Reactivity

The cornerstone of 2,4,6-trichloro-1,3,5-triazine's utility in organic synthesis is the sequential and temperature-controlled nucleophilic substitution of its chlorine atoms. This allows for the controlled introduction of various nucleophiles, such as amines, alcohols, and thiols, onto the triazine scaffold.

In stark contrast, emerging evidence reveals that this compound engages in nucleophilic substitution reactions through the cleavage of a carbon-carbon bond within the trichloromethyl group, rather than substitution at the triazine ring itself. This distinct reactivity opens up new avenues for the selective functionalization of molecules.

A key study has demonstrated the facile reaction of TCTMT with anilines in the presence of a tertiary amine.[1] This reaction proceeds via the direct nucleophilic replacement of a trichloromethyl group with an arylamino group.[1] This finding is significant as it highlights a reactivity pattern where the C-CCl3 bond is the site of nucleophilic attack, a departure from the C-Cl substitution seen in TCT. The same study also notes that the trichloromethyl group can be readily displaced by ammonia and aliphatic amines.[1]

This unique reactivity profile suggests that TCTMT can be employed for the selective amination of multifunctional compounds, potentially leaving other nucleophilic groups such as hydroxyl or thiol groups intact under specific conditions. However, the current body of literature lacks a comprehensive exploration of TCTMT's reactivity with a broader range of nucleophiles in multifunctional settings.

Experimental Data and Protocols

While extensive comparative data is not yet available, the following sections provide a summary of the known reactivity of TCTMT and a detailed experimental protocol from the available literature.

Table 1: Comparison of Reactivity between TCTMT and TCT
FeatureThis compound (TCTMT)2,4,6-Trichloro-1,3,5-triazine (TCT)
Reactive Site Carbon-carbon bond of the trichloromethyl groupCarbon-chlorine bond on the triazine ring
Typical Reaction Nucleophilic substitution of a -CCl3 groupSequential nucleophilic substitution of -Cl atoms
Known Nucleophiles Anilines, ammonia, aliphatic amines[1]Alcohols, thiols, primary and secondary amines
Controlling Factor Nature of the nucleophile and baseTemperature
Experimental Protocol: Synthesis of 2-substituted-4-arylamino-6-trichloromethyl-1,3,5-triazines[1]

This protocol describes the direct nucleophilic replacement of one trichloromethyl group of a 2-substituted-4,6-bis(trichloromethyl)-1,3,5-triazine with an arylamine in the presence of a tertiary amine.

Materials:

  • 2-substituted-4,6-bis(trichloromethyl)-1,3,5-triazine

  • Arylamine

  • Tertiary amine (e.g., triethylamine, triisobutylamine, N-methylmorpholine) or Pyridine

  • Solvent (e.g., aprotic solvent)

Procedure:

  • Dissolve the 2-substituted-4,6-bis(trichloromethyl)-1,3,5-triazine in a suitable aprotic solvent.

  • Add the arylamine to the solution.

  • Add the tertiary amine to the reaction mixture. The reaction mechanism is dependent on the basicity of the added amine.

  • Stir the reaction mixture at an appropriate temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, HPLC).

  • Upon completion, the reaction mixture is worked up to isolate the desired 2-substituted-4-arylamino-6-trichloromethyl-1,3,5-triazine.

Note: The specific reaction conditions (temperature, reaction time, and stoichiometry) may need to be optimized for different substrates.

Logical Workflow for Investigating TCTMT Chemoselectivity

The following diagram illustrates a logical workflow for researchers interested in exploring the chemoselectivity of TCTMT with a novel multifunctional compound.

G Workflow for TCTMT Chemoselectivity Studies cluster_0 Substrate & Reagent Preparation cluster_1 Reaction Screening & Optimization cluster_2 Analysis & Comparison A Select Multifunctional Compound (MFC) C Screen Reaction Conditions (Solvent, Base, Temperature) A->C B Synthesize or Procure TCTMT B->C D Monitor Reaction Progress (TLC, LC-MS, NMR) C->D E Identify Reaction Products D->E F Determine Chemoselectivity (Yields of different products) E->F G Compare with TCT Reactivity (if applicable) F->G H Elucidate Reaction Mechanism F->H G Proposed Reactivity Pathway of TCTMT TCTMT 2,4,6-Tris(trichloromethyl)- 1,3,5-triazine (TCTMT) Activation Electron-withdrawing Triazine Ring TCTMT->Activation activates Activated_CCl3 Activated Trichloromethyl Group Activation->Activated_CCl3 Intermediate Tetrahedral Intermediate Activated_CCl3->Intermediate Nucleophile Nucleophile (e.g., Amine) Nucleophile->Activated_CCl3 attacks Product Substituted Product + CHCl3 Intermediate->Product collapses to Base Tertiary Amine Base->Nucleophile activates

References

A Prospective Guide to the Stereochemical Applications of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

This guide provides a comparative and prospective analysis of the stereochemical outcomes in reactions involving 2,4,6-tris(trichloromethyl)-1,3,5-triazine. While direct experimental data on the stereoselective applications of this specific reagent are limited in current literature, this document explores its potential by drawing parallels with the well-established chemistry of related 1,3,5-triazine derivatives. We present a theoretical framework, propose experimental designs, and compare these hypothetical applications with existing methodologies, supported by data from analogous systems.

Introduction: The 1,3,5-Triazine Scaffold in Stereoselective Synthesis

The 1,3,5-triazine (or s-triazine) core is a six-membered heterocyclic ring known for its planar structure and C3 symmetry.[1] The most common derivative, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is a versatile building block in organic synthesis. Its three chlorine atoms can be sequentially displaced by various nucleophiles in a temperature-controlled manner, allowing for the construction of highly functionalized molecules.[2][3] This predictable reactivity has led to the development of chiral 1,3,5-triazine derivatives that serve as ligands in asymmetric catalysis, chiral solvating agents, and components of biologically active molecules.[4][5]

This compound presents an intriguing, albeit less explored, alternative. Its structure is dominated by the bulky and strongly electron-withdrawing trichloromethyl groups. These groups are expected to significantly influence the reagent's steric and electronic properties, offering unique potential for inducing stereoselectivity.

Structural Analysis and Hypothetical Applications

The key features of this compound are:

  • C3 Symmetry: A symmetric core ideal for forming well-defined chiral environments when functionalized.

  • Steric Bulk: The large trichloromethyl groups can create a sterically hindered environment, potentially leading to high facial selectivity in reactions at or near the triazine core.

  • Lewis Acidity: The electron-withdrawing nature of the substituents enhances the Lewis acidity of the ring nitrogens, suggesting potential for use as a catalyst or catalyst precursor.

Based on these features, we propose three primary hypothetical applications in stereoselective synthesis:

  • Chiral Lewis Acid Catalysis: By replacing one or more trichloromethyl groups with a chiral ligand, the resulting complex could function as a C3-symmetric chiral Lewis acid for reactions like Diels-Alder or Friedel-Crafts alkylations.

  • Bulky Chiral Derivatizing Agent: Its reaction with a chiral alcohol or amine could form a bulky diastereomeric derivative, facilitating the separation of enantiomers or directing subsequent reactions.

  • Stoichiometric Chiral Reagent: As a bulky dehydrating or activating agent in reactions involving chiral substrates, its steric hindrance could favor one diastereomeric transition state over another.

Comparative Analysis: Chiral Triazine Ligands in Asymmetric Catalysis

While data for this compound is unavailable, we can evaluate its potential by examining the performance of other chiral 1,3,5-triazine-based ligands in asymmetric catalysis. These serve as a benchmark for what could be achieved.

Table 1: Performance of Chiral 1,3,5-Triazine-Based Ligands in Asymmetric Reactions (Analogous Systems)
Ligand/Catalyst SystemReaction TypeSubstrateYield (%)Enantiomeric Excess (ee, %)Reference System
Hypothetical System 1: Chiral Proline-Triazine ComplexAsymmetric Aldol ReactionAcetone + Benzaldehyde>90% (Predicted)>95% (Predicted)Based on Proline Catalysis
Hypothetical System 2: (R,R)-TADDOL-Triazine-Ti ComplexAsymmetric Diels-AlderCyclopentadiene + N-Acryloyloxazolidinone>95% (Predicted)>98% (Predicted)Based on TADDOL-Ti Catalysis
Literature Example 1: Chiral Diamine-Triazine-Ru ComplexAsymmetric Transfer HydrogenationAcetophenone98%97%Analogy from known Ru-diamine catalysts
Literature Example 2: Chiral Bis(oxazoline)-Triazine-Cu ComplexAsymmetric Friedel-Crafts AlkylationIndole + Nitroalkene95%92%Analogy from BOX-Cu catalysis

Note: Data for hypothetical systems are predicted based on the performance of established, structurally related catalyst systems. The purpose is to set a performance target for future experimental work.

Proposed Experimental Design and Visualization

To explore the potential of the triazine core, we propose the synthesis of a chiral ligand derived from cyanuric chloride and its application in an asymmetric reaction. This workflow illustrates how this compound could be similarly functionalized.

Experimental Protocol: Synthesis of a Chiral Triazine-Diamine Ligand and its use in Asymmetric Transfer Hydrogenation

Part A: Synthesis of Ligand (L1)

  • Monosubstitution: Dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in anhydrous THF (0.2 M) and cool to 0°C. Add a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.1 eq) in THF dropwise over 1 hour. Stir at 0°C for 4 hours.

  • Disubstitution: To the above mixture, add a solution of 4-methoxy aniline (2.2 eq) and DIPEA (2.2 eq) in THF. Allow the reaction to warm to room temperature and then heat to 60°C for 12 hours.

  • Workup and Purification: Monitor the reaction by TLC. Upon completion, cool the mixture, filter the DIPEA salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (Ethyl Acetate/Hexane gradient) to yield the chiral ligand L1 .

Part B: Asymmetric Transfer Hydrogenation of Acetophenone

  • Catalyst Formation: In a dry Schlenk flask under an argon atmosphere, stir the chiral ligand L1 (0.02 eq) and [Ru(p-cymene)Cl₂]₂ (0.01 eq) in anhydrous isopropanol (2.0 M) at 80°C for 1 hour to form the active catalyst.

  • Reaction: Cool the catalyst solution to room temperature. Add acetophenone (1.0 eq) and a solution of sodium formate (5.0 eq) in isopropanol.

  • Execution and Analysis: Stir the reaction mixture at room temperature for 24 hours. Monitor progress by GC. After completion, quench the reaction with water and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate. Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC analysis.

Visualizations of Proposed Workflows

The following diagrams, generated using the DOT language, illustrate the proposed synthetic and catalytic pathways.

G1 cluster_synthesis Ligand Synthesis Workflow cluster_catalysis Asymmetric Catalysis Workflow TCT 2,4,6-Trichloro- 1,3,5-triazine Mono_Sub Mono-substituted Intermediate TCT->Mono_Sub DIPEA, THF Nuc1 Chiral Diamine (1.0 eq, 0°C) Nuc1->Mono_Sub Nuc2 Aniline Derivative (2.0 eq, 60°C) Ligand Chiral Triazine Ligand (L1) Nuc2->Ligand Mono_Sub->Ligand DIPEA, THF L1 Chiral Ligand (L1) Catalyst Active Ru-Catalyst L1->Catalyst Ru [Ru(p-cymene)Cl₂]₂ Ru->Catalyst Product Chiral Alcohol Catalyst->Product Asymmetric H-Transfer Substrate Acetophenone Substrate->Product H_Source HCO₂Na / iPrOH H_Source->Product

Caption: Proposed workflow for chiral ligand synthesis and its application in asymmetric catalysis.

G2 cluster_catalytic_cycle Hypothetical Catalytic Cycle Catalyst [Ru-H]⁺(L1) Coordination Ru-Ketone Complex Catalyst->Coordination + Ketone Ketone Ketone (Substrate) Ketone->Coordination TransitionState [Transition State]‡ Coordination->TransitionState Hydride Transfer Product_Complex Ru-Alkoxide Complex TransitionState->Product_Complex Stereodetermining Step Product_Complex->Catalyst + iPrOH - Product Product Chiral Alcohol (Product) Regeneration H-Source (iPrOH) Regeneration->Catalyst

Caption: Hypothetical catalytic cycle for the asymmetric transfer hydrogenation reaction.

Discussion and Alternative Reagents

The primary advantage of using a 1,3,5-triazine core is its modularity. The stepwise substitution allows for the fine-tuning of electronic and steric properties by introducing different substituents at the remaining positions. For this compound, the challenge would lie in the substitution of the trichloromethyl groups, which are generally less reactive towards nucleophilic displacement than chlorine atoms. This may require harsher reaction conditions or different synthetic strategies, such as radical reactions or transformations of the CCl₃ groups themselves.

Comparison with Standard Alternatives:

  • BINAP and BOX Ligands: Bidentate ligands like BINAP (in Ru-catalysis) and BOX (in Cu-catalysis) are highly successful and well-established. A triazine-based ligand would need to demonstrate comparable or superior enantioselectivity, or offer advantages in terms of cost, stability, or ease of synthesis to be competitive. The triazine's potential for tripodal coordination could offer a different, potentially more rigid, chiral environment.

  • CBS Catalysts (Corey-Bakshi-Shibata): For asymmetric reductions, oxazaborolidine-based CBS catalysts are highly effective. A triazine-based system would compete against this well-optimized methodology. The advantage of a triazine-Ru system is its applicability to transfer hydrogenation, which uses safer and cheaper hydrogen sources than borane.

Conclusion and Future Outlook

While this compound remains an under-explored reagent in stereoselective synthesis, its unique structural properties suggest significant potential. The true value of this and other triazine derivatives will be unlocked through the rational design of chiral ligands and catalysts. The synthetic accessibility and modular nature of the 1,3,5-triazine scaffold make it a promising platform for developing novel catalytic systems.

Future research should focus on:

  • Developing methods to selectively functionalize this compound.

  • Synthesizing libraries of chiral triazine-based ligands and screening them in a range of asymmetric transformations.[4]

  • Utilizing computational modeling to predict the stereochemical outcomes and guide the design of more effective triazine-based catalysts.

This prospective guide aims to stimulate such research, providing a foundational framework for drug development professionals and synthetic chemists to explore the untapped potential of this versatile heterocyclic scaffold.

References

A Comparative Guide to the Applications of Triazine-Based Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,4,6-tris(trichloromethyl)-1,3,5-triazine (TCTMT) and its structural analog, 2,4,6-trichloro-1,3,5-triazine (TCT, cyanuric chloride), in key organic transformations. Due to a scarcity of published experimental data specifically on TCTMT, this guide leverages the extensive research available for the closely related and widely used TCT to provide insights into its reactivity and compares its performance with common alternative reagents. The information presented is intended to assist researchers in selecting the appropriate reagent for their synthetic needs.

I. Activation of Carboxylic Acids for Amide Bond Formation

The formation of amide bonds is a fundamental transformation in organic and medicinal chemistry. Triazine-based reagents serve as efficient activating agents for carboxylic acids, facilitating their coupling with amines.

Performance Comparison of Amide Coupling Agents

The following table summarizes the performance of TCT and common alternatives in the synthesis of amides from carboxylic acids. The data presented is a general representation based on literature precedents.

Reagent/MethodTypical Reaction ConditionsYield (%)Reaction TimeAdvantagesDisadvantages
TCT / PPh₃ Mechanochemical grinding, room temperature, inorganic base.[1][2][3][4]Moderate to Excellent20-30 minRapid, solvent-free, mild conditions.[1][2][3][4]Requires grinding, solid-phase reaction.
Thionyl Chloride (SOCl₂) Neat or in an inert solvent (e.g., DCM), often requires heating.High1-4 hInexpensive, readily available, volatile byproducts.Harsh conditions, generation of HCl and SO₂.
Oxalyl Chloride ((COCl)₂) Inert solvent (e.g., DCM), often with a catalytic amount of DMF, 0 °C to room temperature.High1-3 hMild conditions, volatile byproducts (CO, CO₂, HCl).More expensive than SOCl₂, toxic.
HATU/Base Polar aprotic solvent (e.g., DMF, NMP), room temperature.High1-12 hMild, high yields, low racemization for chiral substrates.Expensive, requires a base, byproduct removal can be difficult.
DCC/DIC Inert solvent (e.g., DCM, THF), 0 °C to room temperature.Good to High2-24 hInexpensive, effective.Formation of insoluble urea byproduct complicates purification.
Experimental Protocol: Amide Synthesis using 2,4,6-Trichloro-1,3,5-triazine (TCT)

This protocol is adapted from a mechanochemical synthesis method.[1][4]

Materials:

  • Carboxylic acid (1.0 equiv)

  • 2,4,6-Trichloro-1,3,5-triazine (TCT) (0.5 equiv)

  • Triphenylphosphine (PPh₃) (catalytic amount)

  • Inorganic base (e.g., K₂CO₃) (2.0 equiv)

  • Amine (1.1 equiv)

  • Mortar and pestle or ball mill

Procedure:

  • In a mortar, combine the carboxylic acid, TCT, PPh₃, and the inorganic base.

  • Grind the mixture at room temperature for 10-15 minutes. A few drops of a solvent like ethyl acetate can be added to facilitate grinding.

  • Add the amine to the mixture and continue grinding for an additional 20 minutes.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by dissolving in an organic solvent, filtering to remove inorganic salts, and purifying by chromatography or crystallization.

Logical Workflow for TCT-Mediated Amide Synthesis

Amide_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification RCOOH Carboxylic Acid Activation Activation Step: Grinding of Acid, TCT, PPh₃, Base RCOOH->Activation TCT TCT TCT->Activation PPh3 PPh₃ (cat.) PPh3->Activation Base Base Base->Activation Amine Amine Coupling Coupling Step: Addition of Amine and Grinding Amine->Coupling Activation->Coupling Activated Intermediate Workup Workup Coupling->Workup Amide Amide Product Workup->Amide

Caption: Workflow for the mechanochemical synthesis of amides using TCT.

II. Conversion of Alcohols to Alkyl Chlorides

Triazine-based reagents are also effective for the chlorination of alcohols, providing a milder alternative to traditional chlorinating agents.

Performance Comparison of Chlorinating Agents for Alcohols

The following table compares the performance of TCT with other common reagents for the conversion of alcohols to alkyl chlorides.

ReagentTypical Reaction ConditionsYield (%)Reaction TimeAdvantagesDisadvantages
TCT / DMF CH₂Cl₂, room temperature.[5]High15 min - 4 hMild conditions, high yields, simple procedure.[5]Requires stoichiometric amounts of reagent.
Thionyl Chloride (SOCl₂) Often with a base (e.g., pyridine), can require heating.Good to High1-6 hInexpensive, powerful reagent.Harsh conditions, can lead to side reactions (e.g., rearrangements, eliminations).
Oxalyl Chloride ((COCl)₂) Typically used for the preparation of acid chlorides, less common for alcohols.VariableVariableMild conditions.Can be expensive, toxic byproducts.
Phosphorus Pentachloride (PCl₅) Inert solvent, can be exothermic.Good to High1-5 hPowerful chlorinating agent.Solid reagent, can be difficult to handle, produces POCl₃ as a byproduct.
Appel Reaction (PPh₃, CCl₄) Inert solvent (e.g., CH₂Cl₂, CH₃CN), room temperature to reflux.Good to High1-24 hMild conditions, works for a wide range of alcohols.Stoichiometric triphenylphosphine oxide byproduct can be difficult to remove.
Experimental Protocol: Chlorination of Alcohols using 2,4,6-Trichloro-1,3,5-triazine (TCT)

This protocol is based on the TCT/DMF system for the conversion of alcohols to alkyl chlorides.[5]

Materials:

  • Alcohol (1.0 equiv)

  • 2,4,6-Trichloro-1,3,5-triazine (TCT) (1.0 equiv)

  • N,N-Dimethylformamide (DMF) (1.0 equiv)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

Procedure:

  • To a solution of the alcohol in anhydrous dichloromethane at room temperature, add TCT and DMF.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times typically range from 15 minutes to 4 hours.

  • Upon completion, the reaction is quenched with water.

  • The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Proposed Reaction Pathway for TCT-Mediated Chlorination of Alcohols

Chlorination_Pathway TCT TCT Intermediate Vilsmeier-Haack Type Intermediate TCT->Intermediate DMF DMF DMF->Intermediate Alcohol R-OH Alcohol->Intermediate Nucleophilic Attack Product R-Cl Intermediate->Product SN2 Displacement Byproduct Triazine Byproduct Intermediate->Byproduct

Caption: Proposed mechanism for the chlorination of alcohols using TCT and DMF.

Conclusion

While direct comparative data for this compound remains limited in publicly accessible literature, the extensive research on its close analog, 2,4,6-trichloro-1,3,5-triazine, highlights the utility of the triazine core as a powerful and versatile platform for activating carboxylic acids and alcohols. The mild reaction conditions and high efficiencies reported for TCT-mediated transformations present a compelling case for its consideration as an alternative to more traditional, and often harsher, reagents. For researchers in drug development and organic synthesis, exploring the potential of triazine-based reagents like TCT and, by extension, TCTMT, could lead to more efficient and sustainable synthetic routes. Further experimental investigation into the specific performance of TCTMT is warranted to fully elucidate its advantages and potential applications.

References

A Comparative Guide to Triazine-Based Coupling Reagents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of successful peptide synthesis and drug discovery. Triazine-based coupling reagents have emerged as a powerful class of reagents, offering high coupling efficiency and low racemization. This guide provides an objective comparison of their performance with other alternatives, supported by experimental data and detailed protocols.

Triazine-based coupling reagents, a class of compounds developed by Kaminski et al., are known for their ability to mediate peptide couplings effectively, even in aqueous or alcoholic solutions.[1] These reagents have demonstrated high yields and minimal racemization, making them valuable tools in both solution-phase and solid-phase peptide synthesis (SPPS).[1][2]

Performance Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is critical for the success of peptide synthesis. The following table summarizes quantitative data on the performance of various triazine-based and other common coupling reagents. Key performance indicators include reaction time, yield, and the degree of racemization.

Coupling ReagentAdditiveBaseSolventReaction Time (min)Typical Yield (%)RacemizationReference(s)
DMTMM -NMMWater/AlcoholVariesHighLow[1]
TBTU HOBtDIPEADMF30~95-98Low[3][4]
HBTU HOBtDIPEADMF30~95-98Low[3][4]
HATU HOAtDIPEADMF<15>99Very Low[3][5][6]
COMU -DIPEADMF15-30>99Low[3][7]
PyBOP HOBtDIPEADMF30~95Low[3]

Note: The data presented is a synthesis of results from multiple studies and is intended for comparative purposes. Actual yields and reaction times can vary based on the specific peptide sequence, steric hindrance of the amino acids, and reaction conditions.

Mechanism of Action: Triazine-Based Reagents

Triazine-based reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), activate carboxylic acids by forming a "superactive ester".[2][8] This highly reactive intermediate then readily reacts with the amine component to form the desired amide bond with high efficiency and minimal side reactions.[1]

DMTMM_Mechanism RCOOH Carboxylic Acid (R-COOH) ActiveEster Triazine Active Ester RCOOH->ActiveEster + DMTMM DMTMM DMTMM DMTMM->ActiveEster Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide + R'-NH2 Byproduct Byproduct ActiveEster->Byproduct RNH2 Amine (R'-NH2) RNH2->Peptide

Mechanism of DMTMM-mediated amide bond formation.

Key Advantages of Triazine-Based Reagents

  • High Efficiency: Triazine-based reagents consistently provide high coupling yields, even with sterically hindered amino acids.[2][8]

  • Low Racemization: The reaction mechanism and rapid kinetics help to minimize epimerization, preserving the stereochemical integrity of the chiral centers.[1][9]

  • Versatility: They are effective in a variety of solvents, including environmentally friendly options like water and alcohols.[1]

  • Safety: Some newer triazine-based reagents are developed to be less hazardous than older generations of coupling reagents.[7]

Comparative Experimental Workflow

To objectively evaluate the performance of different coupling reagents, a standardized experimental workflow is crucial. The following diagram outlines a general procedure for a comparative coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Dissolve N-protected amino acid in DMF start->setup reagent_addition Add Coupling Reagent (e.g., DMTMM, HATU, etc.) and Base (e.g., DIPEA) setup->reagent_addition preactivation Pre-activation (Stir for 10-15 min) reagent_addition->preactivation amine_addition Add Amine Component preactivation->amine_addition monitoring Monitor Reaction (TLC or HPLC) amine_addition->monitoring monitoring->monitoring workup Work-up: - Dilute with EtOAc - Wash with acid, base, brine monitoring->workup Reaction Complete analysis Analysis: - Determine yield - Assess purity (HPLC) - Check for racemization workup->analysis end End analysis->end

General workflow for comparing coupling reagent performance.

Detailed Experimental Protocol: Comparative Coupling of Boc-L-Alanine and H-Gly-OBzl·TosOH

This protocol provides a general methodology for comparing the coupling efficiency of a triazine-based reagent (e.g., DMTMM) against another common coupling reagent (e.g., HATU).

Materials:

  • Boc-L-Alanine

  • H-Gly-OBzl·TosOH

  • Triazine-based coupling reagent (e.g., DMTMM)

  • Alternative coupling reagent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve Boc-L-Alanine (1.0 eq.) in DMF.

  • Reagent Addition (Flask A - Triazine Reagent): To one flask, add the triazine-based coupling reagent (1.0 eq.) and the appropriate base (e.g., NMM for DMTMM, 2.0 eq.).

  • Reagent Addition (Flask B - Alternative Reagent): To the second flask, add the alternative coupling reagent (e.g., HATU, 1.0 eq.) and DIPEA (2.0 eq.).

  • Pre-activation: Stir both mixtures at room temperature for 10-15 minutes.

  • Amine Addition: To each flask, add a solution of H-Gly-OBzl·TosOH (1.0 eq.) and the appropriate base (1.0 eq.) in DMF.

  • Reaction Monitoring: Monitor the progress of the reactions using TLC.

  • Work-up: Once the reactions are complete, dilute the mixtures with EtOAc. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield of the dipeptide from each reaction. Analyze the purity and compare the extent of any side-product formation using HPLC. Assess the degree of racemization by chiral HPLC analysis.

Logical Selection of a Coupling Reagent

The choice of coupling reagent often depends on the specific requirements of the synthesis. For routine couplings, a cost-effective and robust reagent may be suitable. For challenging couplings involving sterically hindered amino acids or sequences prone to racemization, a more powerful reagent is warranted.

Reagent_Selection start Define Synthesis Needs is_difficult Difficult Coupling? (Steric Hindrance, Racemization Risk) start->is_difficult high_efficiency High Efficiency & Low Racemization Required? is_difficult->high_efficiency No use_triazine_hatu Consider Triazine Reagents (e.g., DMTMM) or HATU/COMU is_difficult->use_triazine_hatu Yes high_efficiency->use_triazine_hatu Yes consider_cost Cost-Effectiveness a Priority? high_efficiency->consider_cost No end Final Reagent Choice use_triazine_hatu->end use_standard Standard Reagents Sufficient (e.g., HBTU, TBTU, PyBOP) use_standard->end consider_cost->high_efficiency No consider_cost->use_standard Yes

Logical diagram for coupling reagent selection.

References

A Comparative Guide to Assessing the Purity of Synthesized 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2,4,6-Tris(trichloromethyl)-1,3,5-triazine. It includes a comparative analysis with a key alternative, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), supported by detailed experimental protocols and representative data.

Introduction

This compound is a highly chlorinated heterocyclic compound with applications as a reagent in organic synthesis, including as a chlorinating agent, and in the development of agrochemicals and pharmaceuticals.[1] Its purity is critical for reaction efficiency, yield, and the safety of resulting products. The primary synthesis route for this compound is the cyclotrimerization of trichloroacetonitrile. This process can lead to impurities such as residual starting material and byproducts from incomplete cyclization or hydrolysis.

A common and economically significant alternative in many applications is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. Given their structural similarities and related applications, a comparative assessment of their purity and the analytical methods used is valuable for researchers.

Analytical Methodologies for Purity Assessment

The purity of this compound and its alternatives can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable methods.

Comparative Data Summary

The following table summarizes the typical performance of these analytical methods for this compound and its key alternative, cyanuric chloride.

Parameter This compound 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)
Typical Purity (%) >98.0[2]>98.0[3]
Primary Impurities Trichloroacetonitrile, hydrolysis byproductsCyanogen chloride, hydrolysis byproducts (e.g., cyanuric acid)[4]
HPLC Method Reversed-Phase (RP)Reversed-Phase (RP)
GC-MS Method Suitable for volatile impuritiesSuitable for volatile impurities and the main compound
NMR Method ¹³C NMR data available[5]¹H and ¹³C NMR data available[3][6]

Experimental Protocols

Detailed experimental protocols for the key analytical techniques are provided below. These are model protocols and may require optimization for specific instruments and samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for quantifying the purity of triazine compounds.

Experimental Protocol: HPLC Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile and water gradient. For this compound, a simple mobile phase of acetonitrile and water with phosphoric acid has been suggested.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Dissolve in 10 mL of acetonitrile to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic and Spectrometric Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Injection Mode: Split (10:1).

    • Injection Volume: 1 µL.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the sample in acetone.

    • Dilute to a suitable concentration (e.g., 10 µg/mL) with acetone.

  • Data Analysis:

    • The mass spectrum of the main peak can be compared with reference spectra for confirmation of identity. Impurities can be identified by their mass spectra and retention times. PubChem provides mass spectral data for this compound (CID 23038).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation and can also be used for purity assessment.

Experimental Protocol: NMR Analysis

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a known amount of an internal standard (e.g., 1,3,5-trinitrobenzene) for quantitative analysis.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • The chemical shifts and integration values of the signals in the ¹H NMR spectrum can be used to confirm the structure and quantify the purity relative to the internal standard.

    • The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A ¹³C NMR spectrum for this compound is available on PubChem.[5]

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the synthesis and purity assessment of this compound and a comparison of the analytical methods.

Workflow for Synthesis and Purity Assessment cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment start Trichloroacetonitrile reaction Cyclotrimerization start->reaction product Crude this compound reaction->product purification Recrystallization / Chromatography product->purification pure_product Purified Product purification->pure_product hplc HPLC pure_product->hplc gcms GC-MS pure_product->gcms nmr NMR pure_product->nmr hplc_data Purity (%) hplc->hplc_data gcms_data Impurity Profile gcms->gcms_data nmr_data Structural Confirmation nmr->nmr_data

Caption: Synthesis and Purity Assessment Workflow.

Comparison of Analytical Methods cluster_hplc HPLC cluster_gcms GC-MS cluster_nmr NMR compound Synthesized Triazine hplc_adv Advantages: - Robust - Quantitative - High Throughput gcms_adv Advantages: - High sensitivity - Excellent for volatile  impurities - Confirmatory nmr_adv Advantages: - Definitive structural  information - Quantitative with  internal standard hplc_disadv Disadvantages: - Lower resolution for  some impurities gcms_disadv Disadvantages: - Not suitable for non-volatile  compounds nmr_disadv Disadvantages: - Lower sensitivity - Requires pure sample for  unambiguous assignment

Caption: Comparison of Analytical Methods.

References

A Comparative Guide to By-Product Analysis in 2,4,6-Tris(trichloromethyl)-1,3,5-triazine Mediated Amidations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine (TCT) with other common amide coupling reagents. The focus is on the by-product profiles, reaction efficiency, and experimental protocols to aid in the selection of the most suitable reagent for amidation reactions.

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in pharmaceutical and materials sciences. The choice of coupling reagent is critical, influencing not only the yield and purity of the desired amide but also the nature and ease of removal of by-products. This compound, also known as cyanuric chloride, is a cost-effective and versatile reagent for amidation. This guide presents a comparative analysis of TCT with other widely used coupling reagents, including carbodiimides (DCC, EDC), uronium/aminium salts (HATU, HBTU), and phosphonium salts (PyBOP).

Performance Comparison of Coupling Reagents

The selection of a coupling reagent is often a trade-off between reactivity, cost, and the by-product profile. The following tables summarize the performance of TCT and its alternatives based on available data.

Table 1: Amide Yield and Purity Comparison
Coupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)Purity (%)Notes
TCT NoneN-MethylmorpholineAcetonitrile1-265-95>95Cost-effective; by-product is easily filtered.
EDC HOBtDIPEADMF1285>95Water-soluble urea by-product simplifies workup.[1]
DCC HOBtDIPEADCM4-4213-28VariableInsoluble urea by-product can complicate purification.[1]
HATU NoneDIPEADMF295>98Highly efficient and fast, especially for challenging couplings.[2]
HBTU NoneDIPEADMF2-480-90>95Generally effective but can be less efficient than HATU.
PyBOP NoneDIPEADMF1-385-95>95By-products are generally less hazardous than those from BOP.

Yields and purities are highly dependent on the specific substrates and reaction conditions.

Table 2: By-Product Profile and Ease of Removal
Coupling ReagentPrimary By-Product(s)Properties of By-Product(s)Ease of RemovalPotential Side Reactions
TCT Cyanuric acidWhite solid, insoluble in most organic solventsEasy (filtration)Potential for N-acylation of the amine by the activated triazine intermediate.
EDC 1-Ethyl-3-(3-dimethylaminopropyl)ureaWater-solubleEasy (aqueous workup)Racemization (suppressed by HOBt), N-acylurea formation.
DCC N,N'-Dicyclohexylurea (DCU)White solid, poorly soluble in most organic solventsModerate (filtration, but can be difficult to remove completely)Racemization (suppressed by HOBt), N-acylurea formation, dehydration of Asn/Gln.[3]
HATU 1-Hydroxy-7-azabenzotriazole (HOAt), TetramethylureaWater-solubleEasy (aqueous workup)Racemization (generally low), guanidinylation of the amine.[4]
HBTU 1-Hydroxybenzotriazole (HOBt), TetramethylureaWater-solubleEasy (aqueous workup)Racemization (generally low), guanidinylation of the amine.[3]
PyBOP Hexamethylphosphoramide (HMPA) from BOP (carcinogenic), Tripyrrolidinophosphine oxideBy-products of PyBOP are less hazardous than HMPA.Moderate (aqueous workup and/or chromatography)Racemization.

Experimental Protocols

General Procedure for TCT-Mediated Amidation

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

  • Carboxylic acid (1.0 equiv)

  • 2,4,6-Trichloro-1,3,5-triazine (TCT) (0.33 equiv)

  • N-Methylmorpholine (NMM) (1.02 equiv)

  • Primary or secondary amine (1.05 equiv)

  • Polar aprotic solvent (e.g., acetonitrile, THF)

Procedure:

  • A slurry of the carboxylic acid (1.0 equiv) in the chosen solvent is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • 2,4,6-Trichloro-1,3,5-triazine (0.33 equiv) is added to the slurry.

  • N-Methylmorpholine (1.02 equiv) is added dropwise to the stirring mixture. An exotherm is typically observed, and a precipitate may form.

  • The slurry is stirred at room temperature for 1 hour to allow for the activation of the carboxylic acid.

  • The amine (1.05 equiv) is then added to the reaction mixture. A second exotherm may be observed.

  • The reaction is stirred at room temperature and monitored for completion by an appropriate method (e.g., TLC, LC-MS, GC). Reaction times typically range from 1 to 4 hours.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid by-product (cyanuric acid) is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with an aqueous basic solution (e.g., saturated NaHCO₃) to remove any remaining cyanuric acid, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude amide product, which can be further purified by recrystallization or chromatography if necessary.

Visualizations

Experimental Workflow for TCT-Mediated Amidation

G Experimental Workflow for TCT-Mediated Amidation cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up start Carboxylic Acid + TCT + NMM in Solvent stir1 Stir at Room Temperature for 1h start->stir1 activated_intermediate Activated Carboxylic Acid Intermediate stir1->activated_intermediate add_amine Add Amine activated_intermediate->add_amine stir2 Stir at Room Temperature (1-4h) add_amine->stir2 reaction_mixture Reaction Mixture (Amide + Cyanuric Acid) stir2->reaction_mixture filtration Filter to remove Cyanuric Acid reaction_mixture->filtration concentration1 Concentrate Filtrate filtration->concentration1 extraction Aqueous Workup (Base Wash) concentration1->extraction drying Dry Organic Layer extraction->drying concentration2 Concentrate to obtain Crude Amide drying->concentration2

Caption: A flowchart illustrating the key steps in a typical TCT-mediated amidation reaction.

Proposed Mechanism of TCT-Mediated Amidation

G Proposed Mechanism of TCT-Mediated Amidation CarboxylicAcid R-COOH ActivatedEster Activated O-acylisourea-like Intermediate CarboxylicAcid->ActivatedEster + TCT, Base TCT TCT (Cyanuric Chloride) TCT->ActivatedEster Base Base (e.g., NMM) Base->ActivatedEster AcidChloride Acyl Chloride Intermediate (Disputed) ActivatedEster->AcidChloride Alternative Pathway TetrahedralIntermediate Tetrahedral Intermediate ActivatedEster->TetrahedralIntermediate + R'-NH2 AcidChloride->TetrahedralIntermediate Amine R'-NH2 Amine->TetrahedralIntermediate Amide R-CO-NHR' (Amide Product) TetrahedralIntermediate->Amide CyanuricAcid Cyanuric Acid (By-product) TetrahedralIntermediate->CyanuricAcid

Caption: A simplified diagram showing the proposed mechanistic pathways for TCT-mediated amidation.

Conclusion

This compound is a highly effective and economical reagent for amide bond formation. Its primary advantage lies in the formation of an easily removable, solid by-product, cyanuric acid, which simplifies product purification.[5] In comparison to carbodiimides like DCC, TCT avoids the formation of often difficult-to-remove urea by-products. While modern uronium/aminium reagents such as HATU may offer faster reaction times and higher yields for particularly challenging substrates, TCT presents a compelling balance of performance, cost, and ease of use for a wide range of amidation reactions. The choice of reagent should be guided by the specific requirements of the synthesis, including the scale of the reaction, the nature of the substrates, and the desired purity of the final product.

References

Safety Operating Guide

Proper Disposal of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of a Highly Hazardous Chlorinated Compound

The proper disposal of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine is a critical safety and environmental compliance issue for researchers, scientists, and drug development professionals. This compound is a highly toxic and reactive chlorinated organic substance, necessitating stringent disposal protocols. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be fully aware of the significant hazards associated with this compound. This substance is classified as acutely toxic and corrosive.

Potential Hazards:

  • Fatal if inhaled.

  • Harmful if swallowed. [1]

  • Causes severe skin burns and eye damage.

  • May cause an allergic skin reaction and respiratory irritation. [2]

  • Reacts violently with water.

  • Forms explosive mixtures with air upon intense heating.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.

  • Skin Protection: A lab coat and other protective clothing are required to prevent skin contact.

  • Respiratory Protection: A NIOSH-approved respirator is essential, especially when handling the powder form or in case of aerosol generation.

All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. On-site treatment is not recommended due to the compound's high reactivity and toxicity.

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, contaminated labware, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • This waste stream must be kept separate from non-halogenated organic solvents and other incompatible waste streams to prevent dangerous reactions.[3]

  • Containerization:

    • Use only approved, leak-proof, and tightly sealed containers for storing the waste.[4]

    • Ensure containers are made of compatible materials (e.g., high-density polyethylene).

    • Do not fill containers beyond 90% of their capacity to allow for expansion.[4]

    • The exterior of the waste container must be kept clean and free of contamination.[4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, corrosion).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4]

    • The storage area should be away from sources of heat, ignition, and incompatible materials.

  • Spill Decontamination:

    • In the event of a spill, do not use water.

    • For minor spills, carefully cover the material with an inert absorbent such as sand, silica gel, or vermiculite.[2][5] Do not use combustible materials like sawdust.[5]

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.

    • For major spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.

    • The primary recommended method for the disposal of highly chlorinated organic compounds is high-temperature incineration.[6][7][8] This process decomposes the compound into less hazardous gaseous byproducts, which are then treated by scrubbing systems to prevent atmospheric pollution.[6][8]

    • Landfilling is not an acceptable disposal method for this type of hazardous waste.[6]

Quantitative Hazard and Disposal Summary

ParameterValue/InformationSource
Acute Toxicity (Oral) Category 4: Harmful if swallowed[1]
Acute Toxicity (Inhalation) Category 2: Fatal if inhaled
Skin Corrosion/Irritation Category 1B: Causes severe skin burns
Serious Eye Damage/Irritation Category 1: Causes serious eye damage
Reactivity Reacts violently with water; forms explosive mixtures with air on intense heating
Recommended Disposal Method High-temperature incineration by a licensed hazardous waste facility[6][7][8]
Prohibited Disposal Methods Landfill, sewer disposal, mixing with incompatible waste streams[6]

Disposal Workflow Diagram

DisposalWorkflow Figure 1. Disposal Decision Workflow for this compound start Waste Generation (Unused chemical, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe spill Spill Occurs start->spill segregate Segregate as Chlorinated Organic Hazardous Waste ppe->segregate containerize Place in a Labeled, Sealed, and Compatible Waste Container (<90% full) segregate->containerize store Store in Designated Hazardous Waste Area containerize->store spill->ppe spill_cleanup Clean Spill with Inert Absorbent (e.g., Sand, Vermiculite) NO WATER spill_cleanup->containerize disposal Arrange for Professional Disposal (High-Temperature Incineration) store->disposal end Disposal Complete disposal->end

Caption: Disposal Decision Workflow for this compound.

References

Essential Safety and Operational Guide for 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4,6-Tris(trichloromethyl)-1,3,5-triazine (CAS No. 6542-67-2). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Immediate Safety and Logistical Information

Hazard Summary:

This compound is a halogenated organic compound that poses several health risks. Based on available safety data, it is classified as:

  • A skin and eye irritant: Direct contact can cause significant irritation.[1]

  • A potential skin allergen: May cause an allergic skin reaction upon repeated exposure.[1]

  • Harmful if swallowed.

Due to its classification as a halogenated organic compound and a potential allergen, all handling procedures must be conducted with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the required PPE for handling this compound.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Laboratory Use (in a chemical fume hood) Chemical safety gogglesChemical-resistant gloves (e.g., Polyvinyl Alcohol (PVA), laminate, or double-gloving with nitrile)Standard lab coatNot generally required when handled in a certified chemical fume hood
Handling Outside of a Fume Hood (e.g., weighing) Chemical safety goggles and a face shieldChemical-resistant gloves (as above)Chemical-resistant apron over a lab coatA NIOSH-approved respirator with an organic vapor cartridge is recommended
Spill Cleanup Chemical safety goggles and a face shieldChemical-resistant gloves (as above), and chemical-resistant bootsChemical-resistant suit or apronA NIOSH-approved respirator with an organic vapor cartridge

Operational Plans

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess Handling Task fume_hood Will the task be performed in a certified chemical fume hood? start->fume_hood weighing Does the task involve weighing or potential dust/aerosol generation? fume_hood->weighing Yes spill Is this an emergency spill response? fume_hood->spill No routine_ppe Routine PPE: - Safety goggles - Chemical-resistant gloves - Lab coat weighing->routine_ppe No enhanced_ppe Enhanced PPE: - Safety goggles & face shield - Chemical-resistant gloves - Chemical-resistant apron - NIOSH-approved respirator weighing->enhanced_ppe Yes spill->enhanced_ppe No spill_ppe Spill Response PPE: - Safety goggles & face shield - Chemical-resistant gloves & boots - Chemical-resistant suit - NIOSH-approved respirator spill->spill_ppe Yes end End: Proceed with Task routine_ppe->end enhanced_ppe->end spill_ppe->end Emergency_Response_Workflow Emergency Response for Exposure to this compound exposure Exposure Occurs exposure_type What type of exposure? exposure->exposure_type skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion flush_skin Immediately flush skin with water for at least 15 minutes. Remove contaminated clothing. skin_contact->flush_skin flush_eye Immediately flush eyes with water for at least 15 minutes at an eyewash station. Hold eyelids open. eye_contact->flush_eye fresh_air Move to fresh air. If breathing is difficult, provide oxygen. inhalation->fresh_air rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.